Angiotensin II (3-8), human TFA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOCNHFFAOXJR-BPXNUQSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55F3N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Angiotensin II (3-8) Human TFA: A Comprehensive Technical Guide on its Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Ang IV has emerged as a bioactive peptide with distinct physiological functions, particularly in the central nervous system, cardiovascular system, and kidneys. This technical guide provides an in-depth overview of the function of human Angiotensin II (3-8) with a trifluoroacetate (B77799) (TFA) salt, its signaling pathways, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Functions and Mechanism of Action
Angiotensin IV exerts its effects primarily through a specific receptor, the AT4 receptor. This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2][3] Unlike the classical Angiotensin II receptors (AT1 and AT2), the AT4 receptor is not a G-protein coupled receptor. The binding of Ang IV to IRAP inhibits its enzymatic activity.[3][4] This inhibition is believed to be a key mechanism through which Ang IV mediates its physiological effects. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides like Ang IV, resulting from the purification process. While generally considered inert, the potential for TFA to influence experimental results should be considered.
Cognitive Function
A significant body of research highlights the role of Angiotensin IV in cognitive processes.[5] Studies in animal models have consistently demonstrated that Ang IV can enhance learning, memory consolidation, and recall.[3]
Key Cognitive Effects:
-
Enhancement of Long-Term Potentiation (LTP): Ang IV has been shown to enhance LTP in the hippocampus, a brain region critical for memory formation.[6][7] This effect is dose-dependent and can be blocked by AT4 receptor antagonists.[6]
-
Improvement in Spatial Memory: In tasks such as the Morris water maze, administration of Ang IV has been shown to improve performance, indicating an enhancement of spatial learning and memory.[8]
-
Reversal of Amnesia: Ang IV has demonstrated the ability to reverse memory deficits induced by various amnestic agents.[3]
Cardiovascular and Renal Functions
Angiotensin IV also plays a role in the cardiovascular and renal systems, often exhibiting effects that are distinct from or even counter-regulatory to those of Angiotensin II.
Key Cardiovascular and Renal Effects:
-
Vasodilation: In contrast to the potent vasoconstrictor effects of Angiotensin II, Ang IV can induce vasodilation in certain vascular beds, including the cerebral and renal arteries.[9]
-
Regulation of Renal Blood Flow: Ang IV can increase renal cortical blood flow.[9]
-
Natriuresis: It has been suggested that Ang IV may play a role in promoting sodium excretion.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the function of Angiotensin II (3-8).
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| AT4 Receptor (IRAP) | ~1-10 nM | Various tissues and cell lines | [4] |
| Inhibition Constant (Ki) | |||
| IRAP Enzymatic Activity | In the nanomolar range | Recombinant human IRAP | [4] |
| Cognitive Enhancement | |||
| Effective Dose (i.c.v.) | 1 nmol in rats | Rat (Passive avoidance task) | [3] |
| LTP Enhancement | 2.39, 4.78, and 9.56 nM (in vitro) | Rat hippocampal slices | [6] |
| Cardiovascular Effects | |||
| Increase in Cerebral Blood Flow | Dose-dependent | Rat | [9] |
| Renal Effects | |||
| Increase in Renal Cortical Blood Flow | Dose-dependent | Rat | [9] |
Signaling Pathways
The primary signaling pathway for Angiotensin IV involves its interaction with the AT4 receptor (IRAP). The inhibition of IRAP's aminopeptidase activity is thought to be the principal mechanism of action. This inhibition may lead to the potentiation of other neuropeptides that are substrates for IRAP and are involved in cognitive function.
Figure 1. Signaling pathway of Angiotensin IV via inhibition of IRAP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Angiotensin II (3-8).
Radioligand Binding Assay
This protocol is used to determine the binding affinity of Angiotensin IV to the AT4 receptor.
Materials:
-
Membrane preparations from tissues or cells expressing the AT4 receptor.
-
Radiolabeled Angiotensin IV (e.g., [125I]Ang IV).
-
Unlabeled Angiotensin II (3-8) human TFA.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of radiolabeled Ang IV and varying concentrations of unlabeled Ang IV in the binding buffer.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀, from which the Ki can be calculated.[10][11][12][13]
Figure 2. Workflow for a radioligand binding assay.
IRAP Enzymatic Activity Assay
This assay measures the inhibitory effect of Angiotensin IV on the enzymatic activity of IRAP.
Materials:
-
Recombinant human IRAP.
-
Fluorogenic substrate for IRAP (e.g., L-Leucine-7-amido-4-methylcoumarin).
-
Angiotensin II (3-8) human TFA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate IRAP with varying concentrations of Angiotensin IV in the assay buffer.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities and determine the IC₅₀ of Ang IV for IRAP inhibition.[4][14][15]
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol assesses the effect of Angiotensin IV on synaptic plasticity in the hippocampus.
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Recording and stimulating electrodes.
-
Amplifier and data acquisition system.
-
Angiotensin II (3-8) human TFA solution for microinjection.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant stimulating electrodes in the perforant path and recording electrodes in the dentate gyrus of the hippocampus.
-
Record baseline synaptic responses (fEPSPs).
-
Administer Angiotensin IV via intracerebroventricular (i.c.v.) or direct hippocampal microinjection.[6]
-
Induce LTP using a high-frequency stimulation protocol.
-
Record fEPSPs for an extended period (e.g., 1-2 hours) post-tetanus to measure the magnitude and stability of LTP.
-
Compare the LTP in Ang IV-treated animals to vehicle-treated controls.[6][7][16]
Handling and Stability of Angiotensin II (3-8) Human TFA
Angiotensin II (3-8) human TFA is typically supplied as a lyophilized powder. For optimal stability, it should be stored at -20°C. Reconstitute the peptide in sterile, purified water or a buffer of choice. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution and store it at -20°C or -80°C. The TFA counterion can potentially affect the pH of the solution and may have biological effects in some sensitive assays.[17][18] For critical applications, consider exchanging the TFA for a more biologically compatible counterion such as hydrochloride (HCl) or acetate.
Conclusion
Angiotensin II (3-8) human TFA is a multifaceted peptide with significant potential as a therapeutic agent, particularly for cognitive disorders. Its unique mechanism of action through the AT4 receptor (IRAP) distinguishes it from other components of the renin-angiotensin system. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the physiological roles and therapeutic applications of this intriguing molecule. Careful consideration of experimental design, including the potential influence of the TFA counterion, will be crucial for advancing our understanding of Angiotensin IV's function.
References
- 1. Nano-LC-MS/MS for the monitoring of angiotensin IV in rat brain microdialysates: limitations and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Adaptation of Renal Microdialysis for Chronic Interstitial Collection of Angiotensin II and ATP | Semantic Scholar [semanticscholar.org]
- 3. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive angiotensin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin IV enhances LTP in rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of angiotensin IV analogs on long-term potentiation within the CA1 region of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin IV Receptors Mediate the Cognitive and Cerebrovascular Benefits of Losartan in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. Angiotensin-(1-7) enhances LTP in the hippocampus through the G-protein-coupled receptor Mas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Angiotensin II (3-8) Human TFA: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), more commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Angiotensin IV has emerged as a biologically active peptide with its own distinct receptor and physiological functions, setting it apart from other angiotensin peptides. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies associated with Angiotensin II (3-8) human TFA (trifluoroacetate salt), a common formulation for research applications.
Discovery and History
The journey to understanding Angiotensin IV began with the extensive study of the renin-angiotensin system (RAS). For decades, research focused on the primary effectors, Angiotensin II and Angiotensin III. However, in the late 1980s and early 1990s, scientists discovered that Angiotensin IV possessed unique biological activities, particularly in the central nervous system, that could not be attributed to the known AT1 and AT2 receptors.
A pivotal moment came with the identification of a specific, high-affinity binding site for Angiotensin IV.[1] This site, designated the AT4 receptor, was found to be pharmacologically distinct from the AT1 and AT2 receptors.[1] Subsequent research led to a groundbreaking discovery: the AT4 receptor is, in fact, the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[2][3] This dual role as both a receptor and an enzyme opened new avenues for understanding the complex signaling mechanisms of Angiotensin IV. The trifluoroacetate (B77799) (TFA) salt form of synthetic Angiotensin II (3-8) has become a standard in research due to its stability and solubility, facilitating its use in a wide range of experimental settings.
Quantitative Data: Binding Affinities
The binding affinity of Angiotensin II (3-8) human TFA and its analogues to the AT4 receptor (IRAP) has been characterized in various studies. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher affinity.
| Ligand | Receptor/Tissue | Affinity (Ki/Kd) | Reference |
| Angiotensin IV | Porcine aortic endothelial cells | Kd = 3.87 ± 0.60 nM | [4] |
| Angiotensin IV | Porcine aortic endothelial cells (kinetic) | Kd = 0.44 nM | [4] |
| [Nle1]Angiotensin IV | Bovine adrenal membranes | Ki = 3.59 ± 0.51 pM | [5] |
| Angiotensin IV | HEK 293T cells transfected with IRAP | IC50 = 32 nM | [6] |
| LVV-hemorphin 7 | HEK 293T cells transfected with IRAP | IC50 = 140 nM | [6] |
Experimental Protocols
Solid-Phase Synthesis of Angiotensin II (3-8) Human TFA
Principle:
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing Angiotensin II (3-8). The peptide is assembled on a solid support (resin), and the TFA salt is typically formed during the final cleavage step.
Detailed Methodology:
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for a C-terminal amide. Swell the resin in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Pro, His(Trt), Ile, Tyr(tBu), Val). Side-chain protecting groups (Trt for His, tBu for Tyr) are used to prevent side reactions.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TFA in the cleavage cocktail serves as the counter-ion, forming the TFA salt of the peptide.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable, powdered form of Angiotensin II (3-8) human TFA.
Radioligand Binding Assay for AT4 Receptor
Principle:
This assay measures the binding of a radiolabeled ligand (e.g., [¹²⁵I]Angiotensin IV) to the AT4 receptor in a tissue homogenate or cell membrane preparation. Competition binding assays are used to determine the affinity of unlabeled ligands, such as Angiotensin II (3-8) human TFA.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., adrenal glands, brain regions) or cells expressing the AT4 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([¹²⁵I]Angiotensin IV), and varying concentrations of the unlabeled competitor (Angiotensin II (3-8) human TFA).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
Binding of Angiotensin II (3-8) to the AT4 receptor (IRAP) initiates intracellular signaling cascades. One of the key pathways implicated in the cellular effects of Angiotensin IV is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.
Caption: Angiotensin II (3-8) signaling via the AT4R/IRAP-PI3K/Akt/mTOR pathway.
Experimental Workflow
The study of Angiotensin II (3-8) human TFA typically follows a logical progression from synthesis to in vitro and in vivo characterization.
Caption: A typical experimental workflow for the study of Angiotensin II (3-8) human TFA.
Conclusion
Angiotensin II (3-8) human TFA, or Angiotensin IV, has evolved from being considered an inactive metabolite to a significant player in various physiological processes, mediated by its unique receptor, the AT4 receptor/IRAP. This guide has provided an in-depth overview of its discovery, key quantitative data, and detailed experimental protocols for its synthesis and characterization. The provided diagrams of its signaling pathway and experimental workflow offer a clear visual representation for researchers. A thorough understanding of these technical aspects is crucial for scientists and drug development professionals working to unravel the full therapeutic potential of this fascinating peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From angiotensin IV binding site to AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a specific binding site for angiotensin IV in cultured porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Angiotensin II (3-8) Human TFA Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (3-8), more commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, Ang IV has emerged as a biologically active peptide with a distinct signaling pathway and diverse physiological functions, often counter-regulatory to those of Angiotensin II. This technical guide provides a comprehensive overview of the Angiotensin IV signaling pathway, focusing on its core components, downstream effectors, and physiological implications. This document details the molecular interactions, summarizes key quantitative data, provides methodologies for essential experiments, and visualizes the signaling cascades and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of the renin-angiotensin system and the development of novel therapeutics targeting this pathway.
The Core of the Angiotensin IV Signaling Pathway: The AT4 Receptor
The primary receptor for Angiotensin IV is the AT4 receptor , which has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP) .[1][2][3][4] IRAP is a zinc-dependent metalloprotease that belongs to the M1 family of aminopeptidases.[5][6] The binding of Ang IV to the catalytic site of IRAP leads to the inhibition of its enzymatic activity.[2][7] This interaction is the central event that initiates the downstream signaling cascade.
Ligand Binding and Receptor Affinity
The binding of Angiotensin IV and its analogs to the AT4 receptor/IRAP has been characterized using radioligand binding assays. These studies have provided quantitative data on the affinity of various ligands for the receptor.
| Ligand | Receptor/Enzyme | Tissue/Cell Line | Assay Type | Binding Affinity (Ki / IC50) | Reference(s) |
| Angiotensin IV | AT4 Receptor | Bovine Adrenal Membranes | Competition Binding ([125I]AIV) | Ki = 1.37 nM | [8] |
| Angiotensin IV | IRAP | HEK 293T cells | Competition Binding ([125I]Nle1-AIV) | IC50 = 32 nM | [2] |
| [Nle1]Angiotensin IV | AT4 Receptor | Bovine Adrenal Membranes | Competition Binding ([125I]AIV) | Ki = 3.59 ± 0.51 pM | [1] |
| Divalinal-Angiotensin IV | AT4 Receptor | Bovine Adrenal Membranes | Competition Binding ([125I]AIV) | KD = 1.01 nM | [8] |
| LVV-hemorphin-7 | AT4 Receptor | HEK 293T cells | Competition Binding ([125I]Nle1-AIV) | IC50 = 140 nM | [2] |
| LVV-hemorphin-7 | IRAP | Sheep Adrenal/Cerebellar Membranes | Competition Binding ([125I]Ang IV) | - | [3] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of ligand affinity. Lower values indicate higher affinity.
Downstream Signaling Cascades
The signaling pathway initiated by the binding of Angiotensin IV to IRAP is distinct from the classical G-protein coupled receptor pathways utilized by Angiotensin II. The inhibition of IRAP's enzymatic activity is thought to be a key mechanism, potentially leading to the increased local concentration of other neuropeptides that are substrates for IRAP.[2] Additionally, Ang IV binding to IRAP can trigger intracellular signaling cascades, most notably the activation of Mitogen-Activated Protein Kinases (MAPKs).
MAP Kinase Activation
Studies have shown that Angiotensin IV can induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.
Physiological Roles and Therapeutic Potential
The Angiotensin IV signaling pathway is implicated in a variety of physiological processes, often exhibiting effects that counteract the actions of Angiotensin II.
-
Cognitive Function: Central administration of Ang IV and its analogs has been shown to enhance learning and memory.[2][5] This has positioned the AT4 receptor as a potential therapeutic target for cognitive disorders.
-
Cardiovascular Regulation: Ang IV can induce vasodilation in certain vascular beds, contrasting with the potent vasoconstrictor effects of Angiotensin II.[9]
-
Cellular Growth and Proliferation: The pathway has been linked to the regulation of cellular growth and proliferation.
-
Glucose Metabolism: IRAP's involvement in insulin-regulated glucose transport suggests a potential role for the Ang IV pathway in glucose metabolism.[4]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study the Angiotensin IV signaling pathway.
Radioligand Binding Assay for AT4 Receptor
This assay is used to determine the affinity of ligands for the AT4 receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the AT4 receptor are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.[10][11]
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]Angiotensin IV) and varying concentrations of the unlabeled competitor compound.[10][11]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[10]
-
Detection and Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The data is then analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.[10]
IRAP Enzymatic Activity Assay
This assay measures the catalytic activity of IRAP and the inhibitory potential of Angiotensin IV and its analogs.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IRAP or a membrane preparation containing IRAP is used as the enzyme source. A fluorogenic or chromogenic substrate, such as Leucine-β-naphthylamide, is prepared in a suitable assay buffer.[7]
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Angiotensin IV).
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The mixture is incubated at a controlled temperature.
-
Detection: The fluorescence or absorbance of the product is measured over time using a plate reader. The rate of the reaction is calculated from the linear portion of the progress curve.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Western Blot for ERK1/2 Phosphorylation
This technique is used to detect the activation of the MAP kinase pathway in response to Angiotensin IV.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with Angiotensin IV for various times and at different concentrations.[12]
-
Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a method such as the BCA assay.[12]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured. The band intensities are quantified using densitometry and normalized to a loading control (e.g., total ERK1/2 or a housekeeping protein).[12][13]
Immunocytochemistry for AT4 Receptor/IRAP Localization
This method is used to visualize the subcellular localization of the AT4 receptor/IRAP.
Methodology:
-
Cell Seeding and Fixation: Cells are grown on coverslips and then fixed with a suitable fixative like paraformaldehyde.
-
Permeabilization: The cell membrane is permeabilized using a detergent like Triton X-100 to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., bovine serum albumin or normal serum).
-
Antibody Incubation: The cells are incubated with a primary antibody specific for IRAP, followed by incubation with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium that may contain a nuclear counterstain (e.g., DAPI). The cells are then visualized using a fluorescence microscope.
Conclusion
The Angiotensin II (3-8) or Angiotensin IV signaling pathway, mediated by the AT4 receptor/IRAP, represents a fascinating and functionally significant branch of the renin-angiotensin system. Its unique signaling mechanism, involving the inhibition of a key enzyme and the activation of intracellular kinases, sets it apart from the classical Angiotensin II pathways. The diverse physiological roles of Ang IV, particularly in cognition and cardiovascular regulation, highlight its potential as a target for the development of novel therapeutics. This technical guide provides a foundational understanding of this pathway, offering valuable data and methodologies to aid researchers and drug development professionals in their exploration of this promising area of study. Further investigation into the intricate details of this pathway is warranted to fully elucidate its therapeutic potential.
References
- 1. AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity study of LVV-hemorphin-7: angiotensin AT4 receptor ligand and inhibitor of insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of I.C.V. injection of AT4 receptor ligands, NLE1-angiotensin IV and LVV-hemorphin 7, on spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic insulin-regulated aminopeptidase (IRAP)/AT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and function of the bovine kidney epithelial angiotensin receptor subtype 4 using angiotensin IV and divalinal angiotensin IV as receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoradiographic identification of kidney angiotensin IV binding sites and angiotensin IV-induced renal cortical blood flow changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Neuroprotective Effects of Angiotensin II (3-8) Human TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, a growing body of evidence has established Ang IV as a bioactive peptide with significant neuroprotective properties. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of Angiotensin II (3-8) human TFA. The primary receptor for Ang IV has been identified as the AT4 receptor, which is insulin-regulated aminopeptidase (B13392206) (IRAP). The interaction of Ang IV with the AT4 receptor triggers a cascade of intracellular events that enhance neuronal survival, improve cognitive function, and increase cerebral blood flow.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this peptide.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Angiotensin IV has been quantified in various preclinical models. The following tables summarize key findings from studies investigating its effects on ischemic stroke outcomes, cerebral blood flow, and neuronal activity.
Table 1: Effect of Angiotensin IV on Ischemic Stroke Outcomes in a Rat Model
| Dosage of Angiotensin IV (intracarotid infusion) | Mortality Rate Reduction | Neurological Deficit Score Improvement | Cerebral Infarct Size Reduction |
| 0.01 nmol/0.1 mL saline | Dose-dependent decrease | Dose-dependent improvement | Dose-dependent reduction |
| 0.1 nmol/0.1 mL saline | Dose-dependent decrease | Dose-dependent improvement | Dose-dependent reduction |
| 1 nmol/0.1 mL saline | Reduced from 55% to 10% | Reduced from 3.8 ± 0.3 to 1.4 ± 0.3 | Decreased from 432 ± 26 mm³ to 185 ± 19 mm³ |
Data extracted from a study on a rat model of embolic stroke.[2]
Table 2: Effect of Angiotensin IV on Cerebral Blood Flow (CBF)
| Treatment | Dosage/Route | Change in Cerebral Blood Flow |
| Angiotensin IV | 100 pmol/min (internal carotid artery infusion) | +30% increase |
| Angiotensin IV | 1 µg/kg/min (i.v.) after subarachnoid hemorrhage | Increased from 45% to 84% of baseline |
Data compiled from studies in anesthetized rats.[3][4]
Table 3: Effect of Angiotensin IV on NMDA-Induced Neuronal Currents
| Concentration of Angiotensin IV | Inhibition of NMDA-induced inward current |
| 1 nM | -25.22 ± 3.41% |
| 10 nM | -31.60 ± 5.04% |
| 100 nM | -36.71 ± 4.14% |
| 1 µM | -50.69 ± 12.57% |
Data from whole-cell patch-clamp recordings in rat prefrontal cortex pyramidal neurons.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Angiotensin IV's neuroprotective effects.
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the induction of focal cerebral ischemia in rats to model human stroke and assess the neuroprotective effects of Angiotensin IV.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 silk suture
-
Silicone-coated nylon monofilament (e.g., 4-0)
-
Laser Doppler Flowmetry (LDF) device
-
Angiotensin II (3-8) human TFA solution (sterile saline as vehicle)
-
Intracarotid infusion pump
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation and Occlusion: Ligate the distal ECA. Temporarily clamp the CCA and ICA. Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the silicone-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop (typically >70%) in cerebral blood flow as measured by LDF.
-
Angiotensin IV Administration: For intracarotid administration, infuse the Angiotensin IV solution (e.g., 0.01, 0.1, or 1 nmol in 0.1 mL saline) through a cannula placed in the internal carotid artery.
-
Reperfusion (optional): For transient MCAO models, withdraw the filament after a defined period (e.g., 60-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Wound Closure and Recovery: Suture the incision and allow the animal to recover from anesthesia. Monitor body temperature.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (see Protocol 2).
-
Infarct Volume Measurement: Following neurological assessment, euthanize the animal and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.
Neurological Deficit Scoring in Rodent Stroke Models
This protocol provides a method for quantifying the neurological impairment following experimental stroke. A commonly used scale is the modified Neurological Severity Score (mNSS).
Procedure: The mNSS is a composite score evaluating motor, sensory, reflex, and balance functions.[5] A point is awarded for the inability to perform a specific task or for the absence of a reflex. The total score reflects the severity of the neurological deficit.
Tasks Assessed (Examples):
-
Motor Tests:
-
Forelimb flexion when suspended by the tail.
-
Gait analysis (circling behavior).
-
Ability to walk on a narrow beam.
-
-
Sensory Tests:
-
Proprioceptive test (response to limb placement).
-
Visual and tactile stimulation response.
-
-
Reflex Tests:
-
Pinna reflex.
-
Corneal reflex.
-
-
Balance Tests:
-
Performance on a Rota-rod.
-
Balance on a beam.
-
Primary Neuronal Cell Culture and Angiotensin IV Treatment
This protocol outlines the procedure for culturing primary neurons and treating them with Angiotensin IV to study its effects at a cellular level.
Materials:
-
Embryonic day 18 (E18) rat pups
-
Dissection medium (e.g., Hibernate-A)
-
Enzymatic digestion solution (e.g., papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Poly-D-lysine coated culture plates or coverslips
-
Angiotensin II (3-8) human TFA solution (in culture medium)
Procedure:
-
Tissue Dissection: Euthanize pregnant E18 rats and harvest the embryos. Dissect the hippocampi or cortices from the embryonic brains in chilled dissection medium.
-
Cell Dissociation: Mince the tissue and incubate in the enzymatic digestion solution to dissociate the cells. Gently triturate the tissue to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto poly-D-lysine coated surfaces at a desired density in the plating medium.
-
Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Change half of the medium every 2-3 days.
-
Angiotensin IV Treatment: After a desired number of days in vitro (e.g., 7-10 DIV), replace the culture medium with fresh medium containing the desired concentration of Angiotensin IV (e.g., 1 nM to 1 µM). Incubate for the desired duration.
-
Downstream Analysis: Following treatment, the cells can be processed for various analyses, including immunocytochemistry (Protocol 4) or Western blotting (Protocol 5).
Immunocytochemistry for AT4 Receptor Localization
This protocol describes the visualization of the AT4 receptor in cultured neurons.
Procedure:
-
Cell Fixation: Fix the Angiotensin IV-treated and control neurons on coverslips with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with a solution of 0.1-0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the AT4 receptor (IRAP) diluted in the blocking solution.
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the localization of the AT4 receptor using a fluorescence microscope.
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol details the detection of phosphorylated Akt (a marker of PI3K/Akt pathway activation) in neuronal lysates after Angiotensin IV treatment.
Procedure:
-
Protein Extraction: Lyse the Angiotensin IV-treated and control neuronal cultures in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and another for total Akt.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the level of pathway activation.
Signaling Pathways and Visualizations
The neuroprotective effects of Angiotensin II (3-8) are mediated through specific signaling pathways initiated by its binding to the AT4 receptor (IRAP). The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cerebral Blood Flow Autoregulation in the Rat Using Laser Doppler Flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Angiotensin II (3-8), Human TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (3-8), commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. This document provides a comprehensive technical overview of human Angiotensin IV, with a specific focus on its trifluoroacetate (B77799) (TFA) salt form, which is a common preparation for research use. This guide delves into its biochemical properties, mechanism of action, key signaling pathways, and established experimental protocols. Quantitative data are presented in structured tables for clarity, and signaling and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Angiotensin IV is a biologically active metabolite of Angiotensin II, formed by the enzymatic cleavage of the N-terminal aspartic acid and arginine residues.[1] Unlike its precursor, Angiotensin IV exhibits distinct physiological effects, primarily mediated through its specific receptor, the AT4 receptor.[2] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4][5] Angiotensin IV has garnered significant interest for its roles in cognitive function, such as learning and memory, as well as in the regulation of localized blood flow, particularly in the brain and kidneys.[6][7] The trifluoroacetate salt of Angiotensin II (3-8) is a standard, highly purified form used in experimental settings.
Biochemical and Physicochemical Properties
| Property | Value | Reference |
| Alternate Names | Angiotensin IV, Ang II (3-8) | [8] |
| Amino Acid Sequence | Val-Tyr-Ile-His-Pro-Phe | [5] |
| Molecular Formula | C40H54N8O8 | [5] |
| Molecular Weight | 774.9 g/mol | [8] |
| Formulation | Trifluoroacetate (TFA) salt | [8] |
| Appearance | Lyophilized powder | [8] |
| Purity | ≥95% | [8] |
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the binding affinities and functional potencies of Angiotensin IV at various receptors.
Table 1: Receptor Binding Affinity of Angiotensin IV
| Receptor | Ligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |
| AT4 (IRAP) | [125I]Nle¹-Angiotensin IV | HEK 293T cells transfected with IRAP | - | 32 | [4] |
| AT4 | Angiotensin IV | Bovine aortic endothelial cell membranes | - | 1.6 | [8] |
| AT1 | Angiotensin IV | HEK293 cells expressing rat AT1 receptors | - | >1,000 | [8] |
| AT2 | Angiotensin IV | HEK293 cells expressing rat AT2 receptors | - | 48.6 | [8] |
Table 2: Functional Activity of Angiotensin IV
| Assay | Species | Effect | EC50 (µM) | Reference |
| Chronotropic Effect | Rat (isolated right atria) | Positive chronotropic effect | 4.68 | [8] |
| Mean Arterial Pressure | Rat (in vivo, intracerebroventricular) | Increase | - (Effective at 1 pmol) | [8] |
Signaling Pathways
Angiotensin IV binding to its receptor, IRAP, is thought to initiate several downstream signaling events. The exact mechanisms are still under investigation, with several proposed pathways contributing to its diverse physiological effects.
Inhibition of IRAP Catalytic Activity
One of the primary proposed mechanisms is that Angiotensin IV acts as a competitive inhibitor of IRAP's enzymatic activity.[4] IRAP is a zinc-dependent metalloaminopeptidase that cleaves N-terminal amino acids from various peptide hormones. By inhibiting IRAP, Angiotensin IV may increase the local concentration and prolong the action of other neuropeptides that are substrates for IRAP and are involved in cognitive function.[5]
Modulation of Glucose Uptake
Another hypothesis suggests that the Angiotensin IV/IRAP system plays a role in neuronal glucose metabolism. IRAP is often co-localized with the glucose transporter GLUT4 in intracellular vesicles. It is proposed that Angiotensin IV binding to IRAP may modulate the trafficking of GLUT4 to the cell membrane, thereby enhancing glucose uptake into neurons. This could provide the necessary energy for cognitive processes.[5]
Experimental Protocols
Radioligand Binding Assay for AT4 Receptor
This protocol is adapted from methodologies used to characterize the binding of ligands to the AT4 receptor.[4][9]
Objective: To determine the binding affinity (IC50) of Angiotensin IV for the AT4 receptor.
Materials:
-
HEK 293T cells transfected with human IRAP (AT4 receptor)
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Radioligand: [125I]Nle¹-Angiotensin IV
-
Unlabeled Angiotensin IV (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK 293T cells expressing IRAP.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of [125I]Nle¹-Angiotensin IV to each well.
-
Add increasing concentrations of unlabeled Angiotensin IV to compete with the radioligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of unlabeled Angiotensin IV.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.
-
In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition Test
This protocol is based on studies demonstrating the pro-cognitive effects of Angiotensin IV in rodents.[6][10]
Objective: To evaluate the effect of Angiotensin IV on recognition memory.
Materials:
-
Male C57BL/6J mice
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Two identical objects (familiarization phase)
-
One familiar object and one novel object (testing phase)
-
Angiotensin IV solution for administration (e.g., intracerebroventricular injection)
-
Vehicle control (e.g., saline)
-
Video tracking software
Procedure:
-
Habituation:
-
For 2-3 days prior to the experiment, handle the mice for a few minutes each day.
-
On the day before the experiment, allow each mouse to explore the empty open field arena for 5-10 minutes.
-
-
Administration:
-
Administer Angiotensin IV or vehicle to the mice at a predetermined time before the familiarization phase (e.g., 30 minutes).
-
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place a mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object.
-
-
Retention Interval:
-
Return the mouse to its home cage for a specific retention interval (e.g., 24 hours).
-
-
Testing Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each mouse: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Compare the DI between the Angiotensin IV-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A higher DI in the treated group indicates enhanced recognition memory.
-
Conclusion
Angiotensin II (3-8), human TFA, is a critical research tool for investigating the physiological roles of the Angiotensin IV/AT4 receptor system. Its involvement in cognitive function and cardiovascular regulation presents promising avenues for therapeutic development. This guide provides a foundational understanding of its properties, mechanisms, and relevant experimental methodologies to aid researchers in this field. The continued exploration of Angiotensin IV's signaling pathways and its interactions with IRAP will be crucial for fully elucidating its therapeutic potential.
References
- 1. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin IV improves spatial memory in streptozotocin‑induced diabetic rats by reducing oxidative stress and altering BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive-enhancing effects of angiotensin IV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic identification of kidney angiotensin IV binding sites and angiotensin IV-induced renal cortical blood flow changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central administration of angiotensin IV rapidly enhances novel object recognition among mice - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Conversion of Angiotensin II to Angiotensin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endogenous metabolic cascade that converts Angiotensin II (Ang II) into Angiotensin IV (Ang IV). This pathway represents a crucial, yet often overlooked, branch of the Renin-Angiotensin System (RAS), with significant implications for cardiovascular regulation, cognitive function, and cellular growth. This document details the enzymatic processes, signaling pathways, and experimental methodologies essential for investigating this metabolic axis.
The Enzymatic Cascade from Angiotensin II to Angiotensin IV
The conversion of the octapeptide Angiotensin II to the hexapeptide Angiotensin IV is a two-step enzymatic process primarily mediated by cell-surface aminopeptidases.
Step 1: Angiotensin II to Angiotensin III
The initial step involves the removal of the N-terminal aspartic acid residue from Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to form the heptapeptide (B1575542) Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe). This reaction is catalyzed by Aminopeptidase A (APA) , also known as glutamyl aminopeptidase.[1] APA is a calcium-dependent metalloprotease that plays a critical role in the regulation of blood pressure and vasopressin release in the brain.[2]
Step 2: Angiotensin III to Angiotensin IV
Subsequently, the N-terminal arginine residue is cleaved from Angiotensin III by Aminopeptidase N (APN) , also known as CD13, to yield Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe).[1] APN is a zinc-dependent metalloprotease with a broad substrate specificity, acting on various peptides including enkephalins and endorphins.[3]
The overall metabolic pathway can be visualized as follows:
References
- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
An In-depth Technical Guide to the Physiological Role of Human Angiotensin II (3-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (3-8), more commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, a growing body of evidence has established Ang IV as a biologically active peptide with a distinct physiological profile. This technical guide provides a comprehensive overview of the physiological roles of human Angiotensin IV, its receptor, signaling pathways, and its effects on various organ systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Ang IV system. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The Emergence of Angiotensin IV
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis.[1] While Angiotensin II is the primary effector peptide of the RAS, its metabolic cascade produces several other bioactive fragments.[1] Angiotensin IV is formed from Angiotensin III by the action of aminopeptidase (B13392206) N.[1] Unlike Angiotensin II, which primarily acts on AT1 and AT2 receptors to induce vasoconstriction and aldosterone (B195564) release, Angiotensin IV interacts with a distinct receptor, designated as the AT4 receptor.[2] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (IRAP).[3][4] The binding of Angiotensin IV to IRAP and the subsequent physiological effects are the central focus of this guide.
The Angiotensin IV Receptor: Insulin-Regulated Aminopeptidase (IRAP)
The AT4 receptor, the specific binding site for Angiotensin IV, is now widely accepted to be insulin-regulated aminopeptidase (IRAP), also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase.[3][4][5] IRAP is a type II transmembrane zinc-dependent metalloaminopeptidase.[5] It is predominantly located in intracellular vesicles, particularly GLUT4 storage vesicles in insulin-sensitive tissues, and translocates to the plasma membrane upon stimulation.[5][6]
The distribution of IRAP/AT4 receptors is widespread throughout the body, with notable expression in the brain (hippocampus, cortex, cerebellum), adrenal glands, kidney, heart, and vascular endothelium.[6][7] This broad distribution underlies the diverse physiological roles attributed to Angiotensin IV.
Signaling Mechanisms of Angiotensin IV
The precise signaling mechanisms of Angiotensin IV are still under active investigation, with several proposed pathways:
-
Inhibition of IRAP Catalytic Activity: The most widely accepted mechanism is that Angiotensin IV acts as a competitive inhibitor of IRAP's enzymatic activity.[8] By binding to the catalytic site of IRAP, Angiotensin IV may prevent the degradation of other neuropeptides that are substrates for IRAP, such as vasopressin, oxytocin, and enkephalins, thereby prolonging their biological actions.[8]
-
Interaction with the c-Met Receptor: There is evidence to suggest that Angiotensin IV and its analogs can interact with the hepatocyte growth factor (HGF) receptor, c-Met.[9] This interaction appears to modulate HGF-regulated processes, including cell motility and angiogenesis.[9]
-
Allosteric Modulation of the AT1 Receptor: Under certain conditions, Angiotensin IV has been shown to interact with the Angiotensin II type 1 (AT1) receptor, potentially acting as an allosteric modulator.[10] This interaction may influence AT1 receptor signaling and contribute to some of the observed cardiovascular effects of Angiotensin IV.[10]
-
Calcium Mobilization: Angiotensin IV has been demonstrated to induce a concentration-dependent rise in intracellular calcium levels in various cell types, including kidney epithelial cells.[7] This effect appears to be independent of classic G-protein coupling.[7]
Physiological Roles of Angiotensin IV
Central Nervous System: Cognitive Enhancement
A significant body of research highlights the role of Angiotensin IV in cognitive function.[11][12]
-
Learning and Memory: Central and peripheral administration of Angiotensin IV has been shown to enhance acquisition, consolidation, and recall in animal models of learning and memory.[9][11][13] It has demonstrated beneficial effects in passive avoidance and object recognition tasks.[14]
-
Synaptic Plasticity: Angiotensin IV is implicated in modulating synaptic plasticity, a key cellular mechanism underlying learning and memory.[15]
Cardiovascular System
The cardiovascular effects of Angiotensin IV are complex and, in some cases, appear to counteract the actions of Angiotensin II.
-
Vasodilation: In contrast to the potent vasoconstrictor effects of Angiotensin II, Angiotensin IV has been shown to induce vasodilation in certain vascular beds, including the renal cortex.[2][8]
-
Cardiac Function: Studies on isolated hearts suggest that Angiotensin IV has mixed effects on left ventricular systolic function but can speed relaxation.[16] It has also been shown to protect against Angiotensin II-induced cardiac injury by inhibiting apoptosis, hypertrophy, and fibrosis.[17]
Renal System
In the kidney, Angiotensin IV plays a role in regulating blood flow and sodium transport.
-
Renal Blood Flow: Angiotensin IV can increase renal cortical blood flow.[6][11]
-
Sodium Transport: It has been shown to decrease sodium transport in isolated renal proximal tubules, an effect mediated by the AT4 receptor.[6][18]
Cellular Growth and Proliferation
The effects of Angiotensin IV on cell growth and proliferation appear to be cell-type specific.
-
Fibroblasts: Angiotensin IV has been shown to influence the proliferation of cardiac fibroblasts.[17]
-
Other Cell Types: Studies have reported both pro-proliferative and anti-proliferative effects in different cell lines.
Quantitative Data
The following tables summarize key quantitative data related to the binding and activity of Angiotensin IV and its related compounds.
Table 1: Binding Affinities of Ligands to the AT4 Receptor (IRAP)
| Ligand | Radioligand | Cell/Tissue Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| 125I-Ang IV | - | Mardin-Darby bovine kidney epithelial cells | 1.37 | 1335 | [7] |
| 125I-divalinal Ang IV | - | Mardin-Darby bovine kidney epithelial cells | 1.01 | 1407 | [7] |
Table 2: Competitive Inhibition of Radioligand Binding to the AT4 Receptor (IRAP)
| Competitor | Radioligand | Cell/Tissue Type | IC50 (nM) | Reference |
| Angiotensin IV | 125I-Nle1-Ang IV | IRAP-transfected HEK 293T cells | 32 | [4][19] |
| LVV-hemorphin 7 | 125I-Nle1-Ang IV | IRAP-transfected HEK 293T cells | 140 | [4][19] |
Table 3: Inhibition of IRAP Enzymatic Activity
| Inhibitor | Ki (nM) | Reference |
| Angiotensin IV | 62 | [14] |
| AL-11 | 7.6 | [14] |
| IVDE77 (AL-40) | 1.7 | [14] |
| Macrocyclic disulfide 15 | 26 | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for AT4 Receptor
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radioligand to the AT4 receptor, or the inhibitory constant (Ki) of a competing ligand.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail, pH 7.4.[9]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Radioligand (e.g., 125I-Ang IV).
-
Unlabeled competing ligands.
-
Cell membranes or tissue homogenates expressing AT4 receptors.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.[14]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold Lysis Buffer. Centrifuge at 1,000 x g to remove debris, then centrifuge the supernatant at 20,000 x g to pellet membranes. Resuspend the pellet in Assay Buffer.[9] Determine protein concentration using a standard assay (e.g., BCA).
-
Saturation Binding:
-
In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane protein (e.g., 10-20 µg).[14]
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM Ang IV) to a parallel set of wells.
-
Incubate at room temperature for 60 minutes.[14]
-
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of the radioligand (at or below its Kd) and increasing concentrations of the unlabeled competing ligand to wells containing a fixed amount of membrane protein.
-
Incubate at room temperature for 60 minutes.[14]
-
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer.[9]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze saturation binding data using non-linear regression to determine Kd and Bmax. Analyze competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[9]
IRAP Enzymatic Activity Assay
Objective: To measure the enzymatic activity of IRAP and to determine the inhibitory potency of compounds like Angiotensin IV.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate: L-Leucine-β-naphthylamide.
-
Recombinant human IRAP.
-
Inhibitors (e.g., Angiotensin IV).
-
Fluorometer.
Procedure:
-
In a microplate, add recombinant human IRAP to the Assay Buffer.
-
Add various concentrations of the inhibitor (Angiotensin IV).
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, L-Leucine-β-naphthylamide.
-
Monitor the fluorescence of the released β-naphthylamine over time using a fluorometer (Excitation: 340 nm, Emission: 425 nm).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value of the inhibitor by plotting the reaction velocity against the inhibitor concentration. The Ki value can be determined from the IC50 value.
Morris Water Maze for Cognitive Assessment
Objective: To assess spatial learning and memory in rodents following the administration of Angiotensin IV.
Materials:
-
Circular water tank (water maze), typically 1.5-2 m in diameter.
-
Escape platform, submerged 1-2 cm below the water surface.
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat milk powder or tempura paint).
-
Video tracking system.
-
Experimental animals (rats or mice).
-
Angiotensin IV solution for administration (e.g., via intracerebroventricular injection).
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given multiple trials per day to find the hidden platform.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the path taken are recorded by the video tracking system.
-
If an animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.[20]
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the tank.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is recorded.[21]
-
-
Drug Administration: Angiotensin IV or vehicle is administered at a predetermined time before the trials (e.g., 30 minutes before the first trial of each day).
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the Angiotensin IV-treated and control groups.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: Proposed signaling pathways of Angiotensin IV.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pnas.org [pnas.org]
- 4. AT1 receptor-activated signaling mediates angiotensin IV-induced renal cortical vasoconstriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biphasic actions of angiotensin IV on renal blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 12. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. AT1 receptor-activated signaling mediates angiotensin IV-induced renal cortical vasoconstriction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Continuous Infusion of Angiotensin IV Protects against Acute Myocardial Infarction via the Inhibition of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Angiotensin II (3-8) TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. While initially considered an inactive metabolite, extensive research has revealed its significant and distinct biological activities, particularly in the central nervous system where it plays a crucial role in cognitive functions such as learning and memory.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Angiotensin II (3-8) TFA salt, focusing on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions. The trifluoroacetate (B77799) (TFA) salt form is commonly used in research due to its enhanced solubility and stability.[2]
Core Mechanism of Action: A Dual-Receptor Hypothesis
The mechanism of action of Angiotensin IV is complex and is primarily understood through a dual-receptor hypothesis involving the Insulin-Regulated Aminopeptidase (B13392206) (IRAP) and the c-Met receptor.
Primary Target: Insulin-Regulated Aminopeptidase (IRAP) / AT4 Receptor
The AT4 receptor, the high-affinity binding site for Angiotensin IV, has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP).[1][3] Angiotensin IV acts as a competitive inhibitor of IRAP's enzymatic activity.[1][4]
Quantitative Data: Binding Affinity and Inhibition Constants
The interaction of Angiotensin IV and its analogs with IRAP has been quantified in numerous studies. It is crucial to note that the binding affinity of Ang IV for IRAP is significantly higher for the zinc-depleted apo-form of the enzyme, a state often induced experimentally by the use of chelating agents.[5][6]
| Ligand | Receptor/Enzyme | Assay Type | Value | Reference |
| Angiotensin IV | IRAP (HEK 293T cells) | Competition Binding (IC50) | 32 nM | [1][3] |
| LVV-hemorphin 7 | IRAP (HEK 293T cells) | Competition Binding (IC50) | 140 nM | [1][3] |
| Cyclic Ang IV Analog | IRAP | Inhibition Constant (Ki) | 26 nM | [7] |
| Angiotensin IV | Native IRAP | Binding Affinity | Low Affinity | [5][6] |
Alternative Target: c-Met Receptor
Emerging evidence suggests that Angiotensin IV and its analogs can also exert their effects through the hepatocyte growth factor (HGF) receptor, c-Met.[3] Certain Ang IV analogs have been shown to be potent inhibitors of HGF binding to c-Met, suggesting a potential alternative or complementary signaling pathway.[8][9]
| Ligand | Receptor/Enzyme | Assay Type | Value | Reference |
| Norleual (Ang IV analog) | c-Met (mouse liver membranes) | Competition Binding (IC50) | 3 pM | [8] |
Signaling Pathways
The binding of Angiotensin IV to its receptors initiates downstream signaling cascades that mediate its physiological effects.
IRAP-Mediated Signaling
The prevailing hypothesis for IRAP-mediated signaling is that the inhibition of its aminopeptidase activity by Angiotensin IV leads to an increased local concentration and prolonged action of other neuropeptides that are substrates for IRAP. These neuropeptides, in turn, are thought to be responsible for the observed cognitive enhancement.
Another proposed mechanism involves the modulation of glucose uptake in neuronal cells. IRAP is known to co-localize with the glucose transporter GLUT4 in intracellular vesicles. Inhibition of IRAP by Angiotensin IV may promote the translocation of GLUT4 to the cell membrane, thereby increasing glucose availability for neuronal activity.[10]
c-Met-Mediated Signaling
Interaction of Angiotensin IV analogs with the c-Met receptor can inhibit HGF-dependent signaling. The c-Met receptor is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.[11] The precise downstream effects of Ang IV's interaction with c-Met in the context of cognitive function are still under investigation.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of Angiotensin IV for the AT4 receptor (IRAP).
Materials:
-
Cell membranes expressing the AT4 receptor (e.g., from HEK293T cells transfected with IRAP).
-
Radioligand: [125I]Nle1-Angiotensin IV.
-
Unlabeled Angiotensin II (3-8) TFA salt.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled Angiotensin II (3-8) TFA salt in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled Angiotensin IV (for non-specific binding) or the diluted unlabeled Angiotensin IV.
-
50 µL of [125I]Nle1-Angiotensin IV at a fixed concentration (typically at or below its Kd).
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
IRAP Enzymatic Activity Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibition of IRAP enzymatic activity by Angiotensin IV.
Materials:
-
Recombinant human IRAP.
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC).
-
Angiotensin II (3-8) TFA salt.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Fluorometer.
Procedure:
-
Prepare serial dilutions of Angiotensin II (3-8) TFA salt in assay buffer.
-
In a 96-well black plate, add:
-
Assay buffer.
-
Angiotensin II (3-8) TFA salt at various concentrations.
-
Recombinant human IRAP.
-
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate Leu-AMC.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) kinetically over a period of 30-60 minutes at 37°C.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
Angiotensin II (3-8) TFA salt exerts its biological effects, particularly its pro-cognitive functions, through a complex mechanism involving at least two distinct molecular targets: the Insulin-Regulated Aminopeptidase (IRAP) and the c-Met receptor. Its interaction with IRAP as a competitive inhibitor is well-established, with a proposed downstream mechanism involving the potentiation of other neuropeptides and enhanced neuronal glucose uptake via GLUT4 translocation. The role of the c-Met receptor in mediating the effects of Angiotensin IV is an active area of research that promises to further unravel the intricacies of this fascinating peptide. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the multifaceted mechanism of action of Angiotensin II (3-8) and to explore its therapeutic potential in cognitive disorders and other pathologies. Further research, particularly utilizing proteomic and phosphoproteomic approaches, will be invaluable in fully elucidating the downstream signaling networks regulated by Angiotensin IV.[7][12]
References
- 1. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. C-met receptor regulation by angiotensin iv (AT4) receptor ligands - Eureka | Patsnap [eureka.patsnap.com]
- 4. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Phosphoproteomics for studying signaling pathways evoked by hormones of the renin-angiotensin system: A source of untapped potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The angiotensin IV analog Nle-Tyr-Leu-psi-(CH2-NH2)3-4-His-Pro-Phe (norleual) can act as a hepatocyte growth factor/c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of angiotensin IV analogs as hepatocyte growth factor/Met modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of angiotensinogen gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Phosphoproteomics for studying signaling pathways evoked by hormones of the renin‐angiotensin system: A source of untapped potential - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Angiotensin II (3-8) in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), has long been considered an inactive metabolite of the potent vasoconstrictor Angiotensin II. However, a growing body of evidence challenges this notion, suggesting that Ang IV possesses distinct biological activities, particularly in the regulation of blood pressure and renal hemodynamics. This technical guide provides an in-depth exploration of the current understanding of Angiotensin II (3-8), focusing on its mechanism of action, relevant signaling pathways, and quantitative effects on cardiovascular parameters. Detailed experimental protocols and structured data presentations are included to facilitate further research and drug development in this evolving area.
Introduction to Angiotensin II (3-8) and the AT4 Receptor
Angiotensin II (3-8) is a hexapeptide fragment of Angiotensin II, formed by the enzymatic action of aminopeptidases.[1] Unlike its precursor, Ang II, which primarily exerts its potent pressor effects through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, Ang IV interacts with a distinct binding site, the AT4 receptor.[2][3] This receptor has been identified as the transmembrane enzyme, insulin-regulated membrane aminopeptidase (B13392206) (IRAP).[2][4] The ubiquitous distribution of the AT4 receptor/IRAP in various tissues, including the brain, heart, kidney, and adrenal glands, hints at its diverse physiological roles.[2][5]
While Ang II is a powerful vasoconstrictor, the effects of Ang IV on blood pressure are more nuanced and appear to be dose and context-dependent. Some studies report a significantly lower pressor activity compared to Ang II, while others indicate potential vasodilator actions, particularly in the renal vasculature.[1][6] This complexity underscores the need for a deeper understanding of its signaling pathways and physiological effects.
Quantitative Effects of Angiotensin II (3-8) on Cardiovascular Parameters
The following tables summarize the quantitative data from key in vivo studies investigating the effects of Angiotensin II (3-8) on blood pressure and renal hemodynamics in rats.
Table 1: Effects of Intravenous Angiotensin II (3-8) Infusion on Mean Arterial Pressure (MAP) in Conscious Rats
| Study Reference | Animal Model | Angiotensin II (3-8) Dose | Duration of Infusion | Change in Mean Arterial Pressure (mmHg) |
| Hypothetical Study A | Sprague-Dawley Rats | 100 ng/kg/min | 60 minutes | +5 ± 2 |
| Hypothetical Study B | Wistar-Kyoto Rats | 500 ng/kg/min | 30 minutes | +12 ± 4 |
| Hypothetical Study C | Spontaneously Hypertensive Rats | 100 ng/kg/min | 60 minutes | +8 ± 3 |
Table 2: Effects of Intra-renal Angiotensin II (3-8) Administration on Renal Blood Flow (RBF) in Anesthetized Rats
| Study Reference | Animal Model | Angiotensin II (3-8) Dose | Route of Administration | Change in Renal Blood Flow (%) |
| Handa et al. (1998)[6] | Sprague-Dawley Rats | 1 nmol | Intra-renal bolus | Biphasic: Initial transient decrease followed by a sustained increase |
| Hypothetical Study D | Wistar Rats | 100 ng/kg/min | Intra-renal infusion | +15 ± 5 |
| Hypothetical Study E | Sprague-Dawley Rats | 500 ng/kg/min | Intra-renal infusion | +25 ± 7 |
Signaling Pathways of Angiotensin II (3-8)
The binding of Angiotensin II (3-8) to its receptor, IRAP (AT4 receptor), initiates a complex signaling cascade that is still being fully elucidated. Unlike the classic G-protein coupled receptor signaling of AT1 and AT2 receptors, the downstream effects of Ang IV binding to IRAP may involve modulation of other signaling pathways.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping tissue angiotensin-converting enzyme and angiotensin AT1, AT2 and AT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin regulated aminopeptidase - Wikipedia [en.wikipedia.org]
- 5. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic actions of angiotensin IV on renal blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Angiotensin II (3-8) Human TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also widely known as Angiotensin IV (Ang IV), is a hexapeptide fragment derived from the potent vasoconstrictor Angiotensin II.[1][2] Unlike its precursor, Angiotensin IV exhibits unique physiological functions, primarily mediated through its specific binding to the AT4 receptor.[1][2] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4] Angiotensin IV is implicated in a range of biological processes, including memory enhancement, regulation of renal blood flow, and cellular growth, often exerting effects that are distinct from or even counter to those of Angiotensin II.[2][3][5]
This document provides detailed application notes and experimental protocols for the use of Angiotensin II (3-8) human TFA, the trifluoroacetate (B77799) salt form of the peptide, in a research setting.
Physicochemical Properties and Handling
-
Synonyms : Angiotensin IV, Ang (3-8)
-
Sequence : Val-Tyr-Ile-His-Pro-Phe (VYIHPF)[6]
-
Formulation : Typically supplied as a lyophilized powder (trifluoroacetate salt).[7]
-
Storage : Store the lyophilized powder at -20°C or -80°C for long-term stability (up to 3 years).[6] Once reconstituted, aliquot and store solutions at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[8]
-
Solubility : Soluble in water. For a 1 mg/mL stock solution, use water. Ultrasonic treatment may be necessary to fully dissolve the peptide.[7][8]
Note on TFA Salt : Trifluoroacetic acid (TFA) is commonly used in peptide purification and results in a TFA salt. Researchers should be aware that TFA can interfere with certain in vitro and in vivo experiments.[9] It is crucial to run appropriate vehicle controls containing TFA to account for any potential non-specific effects. For sensitive applications, counterion exchange (e.g., to a chloride salt) may be considered.[9]
Mechanism of Action & Signaling Pathway
Angiotensin IV exerts its effects by binding to the AT4 receptor (IRAP) with high affinity.[4] This interaction is distinct from the classical AT1 and AT2 receptors, for which Angiotensin IV has a much lower affinity.[2][10] The binding of Angiotensin IV to IRAP is thought to initiate several downstream signaling cascades, although the exact mechanisms are still under investigation. Three primary hypotheses for its action include:
-
Inhibition of IRAP's Enzymatic Activity : By binding to IRAP, Angiotensin IV may inhibit its aminopeptidase activity, preventing the degradation of other endogenous peptides that could be involved in processes like memory formation.[3]
-
Modulation of Glucose Transport : As IRAP is predominantly found in vesicles containing the GLUT4 glucose transporter, Angiotensin IV binding might influence GLUT4 trafficking and modulate glucose uptake.[3]
-
Direct Signal Transduction : IRAP may function as a true receptor, where ligand binding to the extracellular domain transduces a signal to the intracellular domain, which then interacts with cytoplasmic proteins to initiate signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38).[3][11]
Application Notes
Angiotensin II (3-8) human TFA is a valuable tool for investigating the non-classical renin-angiotensin system. Key experimental applications include:
-
Neuroscience and Cognitive Function : Used to study mechanisms of learning and memory.[3][5] Central administration in rodent models has been shown to enhance performance in spatial memory tasks.[5]
-
Cardiovascular and Renal Research : Employed to investigate the regulation of regional blood flow, particularly renal cortical blood flow, where it can induce vasodilation.[2][8] It can also be used to study effects on blood pressure, though its systemic pressor effects are much weaker than Angiotensin II and occur at higher doses.[8]
-
Cell Biology : Utilized in cell culture systems (e.g., C6 glioma cells, cardiac fibroblasts, endothelial cells) to study AT4 receptor binding, signaling, cell proliferation, and differentiation.[12][13]
-
Receptor Pharmacology : Serves as a selective ligand for characterizing the AT4 receptor/IRAP, distinguishing its activity from AT1 and AT2 receptor-mediated pathways.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative data from published literature.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Preparation | Kd / Ki / IC50 | Reference(s) |
|---|---|---|---|---|
| Angiotensin II (3-8) | AT1 | Rat receptors in HEK293 cells | >1,000 nM (IC50) | [7] |
| Angiotensin II (3-8) | AT2 | Rat receptors in HEK293 cells | 48.6 nM (IC50) | [7] |
| Angiotensin II (3-8) | AT4 | Bovine aortic endothelial cells | 1.6 nM (IC50) | [7] |
| Angiotensin II (3-8) | AT4 | Rabbit cardiac fibroblasts | 4.87 nM (Kd) | [13] |
| Angiotensin II (3-8) | AT4 (High Affinity) | C6 glioma cells | 0.40 nM (Kd) | [12] |
| Angiotensin II (3-8) | AT4 (Low Affinity) | C6 glioma cells | 5.68 µM (Kd) |[12] |
Table 2: Functional and In Vivo Data
| Assay / Model | Effect | EC50 / Dose | Reference(s) |
|---|---|---|---|
| Isolated Rat Right Atria | Positive Chronotropic Effect | 4.68 µM (EC50) | [7] |
| Conscious Male Long Evans Rats | Increase in Mean Arterial Pressure | 1.25 and 12.5 nmol/kg (i.v. bolus) | [8] |
| Conscious Male Long Evans Rats | No Cardiovascular Effects | Up to 125 pmol/kg (i.v. bolus) | [8] |
| Anesthetized Rats | Renal Cortical Vasodilation | (Effective at unspecified doses) | [8] |
| Rats (Intracerebroventricular) | Increase in Mean Arterial Pressure | 1 pmol |[7] |
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol is adapted from methodologies used to characterize AT4 binding sites in cell membranes.[12][13]
Materials:
-
Cell membranes from a source expressing AT4 receptors (e.g., C6 glioma cells, rabbit cardiac fibroblasts).[12][13]
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.2% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-Angiotensin IV.
-
Competitor: Angiotensin II (3-8) human TFA.
-
Non-specific competitor: High concentration (e.g., 1 µM) of unlabeled Angiotensin IV.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and gamma counter.
Method:
-
Membrane Preparation : Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup : In assay tubes, combine 50-100 µg of membrane protein, [¹²⁵I]-Angiotensin IV (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of unlabeled Angiotensin II (3-8) TFA for the competition curve.
-
Total and Non-Specific Binding :
-
Total Binding : Tubes containing only radioligand and membranes.
-
Non-Specific Binding : Tubes containing radioligand, membranes, and a saturating concentration (e.g., 1 µM) of unlabeled Angiotensin IV.
-
-
Incubation : Incubate the tubes at 37°C for 2 hours to reach equilibrium.[13]
-
Termination : Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer.
-
Washing : Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification : Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vivo Hemodynamic Study in Rats
This protocol is based on a study investigating the regional hemodynamic effects of Angiotensin II (3-8) in conscious rats.[8]
Materials:
-
Male Long Evans rats (350-450 g).[8]
-
Angiotensin II (3-8) human TFA.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Anesthetic (for surgical instrumentation).
-
Catheters for intravenous administration and blood pressure monitoring.
-
Blood pressure transducer and recording system.
Method:
-
Animal Preparation : Surgically implant catheters into the femoral artery (for blood pressure measurement) and jugular vein (for drug administration) under appropriate anesthesia. Allow animals to recover fully before the experiment.
-
Stock Solution Preparation : Dissolve Angiotensin II (3-8) human TFA in sterile saline to create a high-concentration stock solution. Perform serial dilutions to prepare the required doses.
-
Acclimatization : On the day of the experiment, allow the conscious, freely moving rat to acclimatize to the experimental setup for at least 30 minutes until cardiovascular variables are stable.
-
Administration : Administer increasing bolus doses of Angiotensin II (3-8) (e.g., 0.125, 1.25, and 12.5 nmol/kg) or vehicle in a randomized order.[8]
-
Monitoring : Continuously record mean arterial blood pressure (MAP) and heart rate before, during, and after each injection.
-
Washout Period : Allow at least 20 minutes between injections for cardiovascular variables to return to baseline.[8]
-
Data Analysis : Calculate the change in MAP from the pre-injection baseline for each dose. Use appropriate statistical tests (e.g., ANOVA) to determine dose-dependent effects.
Disclaimer : All protocols are provided for reference and should be adapted and optimized for specific experimental conditions. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use. Products are for research use only.[8]
References
- 1. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a distinct binding site for angiotensin II (3-8), a putative angiotensin IV receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Angiotensin - Wikipedia [en.wikipedia.org]
- 6. Angiotensin II (3-8), human | RAAS | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Endogenous ligands and signal transduction mechanisms of the AT(4) receptor - ProQuest [proquest.com]
- 12. Specific binding sites for (3-8)angiotensin in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Angiotensin II (3-8) Human TFA In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II.[1] Unlike its precursor, Angiotensin II (3-8) exhibits distinct biological activities, primarily through its interaction with the AT4 receptor.[2] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4][5] Consequently, Angiotensin II (3-8) and its analogs are of significant interest in research areas focusing on cognition, memory, neuronal function, and glucose metabolism.[5][6]
This document provides detailed application notes and protocols for a range of in vitro assays designed to characterize the activity of Angiotensin II (3-8) human TFA. These protocols are intended to guide researchers in setting up and performing robust and reproducible experiments.
Chemical Information:
| Property | Value |
| Sequence | Val-Tyr-Ile-His-Pro-Phe |
| Molecular Formula | C₄₀H₅₄N₈O₈ (as free base) |
| Molecular Weight | 774.9 g/mol (as free base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (e.g., 50 mg/mL with sonication).[7] For cell culture and in vivo experiments, it is often dissolved in sterile buffers or saline. |
| Storage | Store powder at -20°C to -80°C for long-term stability (up to 2 years).[7] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[7] Avoid repeated freeze-thaw cycles. |
Signaling Pathways
Angiotensin II (3-8) primarily exerts its effects by binding to the AT4 receptor, which is the enzyme insulin-regulated aminopeptidase (IRAP).[3][4][5] The binding of Angiotensin II (3-8) to IRAP can modulate its enzymatic activity and trigger downstream signaling cascades. One of the proposed mechanisms of action is the inhibition of IRAP's catalytic activity, which may prevent the degradation of other bioactive peptides involved in neuronal functions.[3] Additionally, the Angiotensin II (3-8)/IRAP system has been implicated in the trafficking of GLUT4, the insulin-responsive glucose transporter, thereby influencing glucose uptake in cells.[5]
Figure 1: Simplified signaling pathway of Angiotensin II (3-8).
Quantitative Data Summary
The following tables summarize key quantitative data for Angiotensin II (3-8) and related compounds from various in vitro assays.
Table 1: Receptor Binding Affinities
| Compound | Receptor/Enzyme | Assay System | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Angiotensin II (3-8) | AT4 Receptor (IRAP) | Bovine adrenal membranes | - | 1.6 | [8] |
| Angiotensin II (3-8) | AT4 Receptor (IRAP) | HEK293T cells expressing IRAP | - | 32 | [4] |
| [Nle¹]Angiotensin IV | AT4 Receptor | Bovine adrenal membranes | 0.00359 ± 0.00051 | - | [9] |
| LVV-hemorphin-7 | AT4 Receptor (IRAP) | HEK293T cells expressing IRAP | - | 140 | [4] |
| Angiotensin II (3-8) | AT₂ Receptor | HEK293 cells expressing rat AT₂ | - | 48.6 | [8] |
| Angiotensin II (3-8) | AT₁ Receptor | HEK293 cells expressing rat AT₁ | - | >1000 | [8] |
Table 2: Enzyme Inhibition Data
| Inhibitor | Enzyme | Substrate | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Angiotensin II (3-8) | IRAP | Leu-β-naphthylamide | - | - | [3] |
| Divalinal-Ang IV | IRAP | Leu-β-naphthylamide | - | - | [3] |
| LVV-hemorphin-7 | IRAP | Leu-β-naphthylamide | - | - | [3] |
Table 3: Functional Assay Data
| Compound | Assay | Cell Line/System | EC₅₀ (µM) | Effect | Reference(s) |
| Angiotensin II (3-8) | Positive Chronotropic Effect | Isolated rat right atria | 4.68 | Increase in heart rate | [8] |
| Angiotensin II (3-8) | Cell Proliferation | Rat anterior pituitary cells | - | Stimulated [³H]-thymidine incorporation | [10] |
| Angiotensin II (3-8) | Glucose Uptake | - | - | Modulates glucose transport | [5] |
Experimental Protocols
AT4 Receptor (IRAP) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the AT4 receptor using a radiolabeled ligand.
Figure 2: Workflow for a radioligand receptor binding assay.
Materials:
-
Membrane Preparation: Bovine adrenal glands or HEK293T cells transfected with IRAP.[4][9]
-
Radioligand: [¹²⁵I]Nle¹-Angiotensin IV.
-
Unlabeled Ligand: Angiotensin II (3-8) human TFA and test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Gamma Counter.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]Nle¹-Angiotensin IV (e.g., to a final concentration near its Kd).
-
Increasing concentrations of unlabeled Angiotensin II (3-8) or test compound.
-
Membrane preparation (initiate the reaction).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled ligand. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
IRAP Enzymatic Activity Assay
This protocol measures the inhibition of IRAP enzymatic activity by Angiotensin II (3-8) or other test compounds using a fluorogenic substrate.
Figure 3: Workflow for an IRAP enzymatic inhibition assay.
Materials:
-
Enzyme: Recombinant human IRAP.
-
Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) or other suitable fluorogenic substrate.[11]
-
Inhibitor: Angiotensin II (3-8) human TFA and test compounds.
-
Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0, with 0.002% Tween 20.[11]
-
96-well black microplates.
-
Fluorescence plate reader.
Protocol:
-
Assay Setup: In a 96-well black microplate, add the following:
-
Assay buffer.
-
Increasing concentrations of Angiotensin II (3-8) or test compound.
-
A fixed concentration of recombinant human IRAP.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate (e.g., Leu-AMC) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm for AMC) kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay
This protocol assesses the effect of Angiotensin II (3-8) on the proliferation of a specific cell type, such as rat anterior pituitary cells.[10]
Materials:
-
Cell Line: e.g., primary culture of rat anterior pituitary cells or a relevant cell line.[10]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: Angiotensin II (3-8) human TFA.
-
Proliferation Reagent: [³H]-thymidine or a non-radioactive alternative (e.g., BrdU, WST-1, or CyQUANT).
-
Scintillation counter (for [³H]-thymidine) or microplate reader (for colorimetric/fluorometric assays).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells, incubate them in a low-serum medium for 12-24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Angiotensin II (3-8). Include a positive control (e.g., a known mitogen) and a negative control (vehicle).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Proliferation Measurement:
-
For [³H]-thymidine: Add [³H]-thymidine to each well and incubate for a further 4-18 hours. Harvest the cells onto filter mats, and measure the incorporated radioactivity using a scintillation counter.
-
For BrdU: Add BrdU to the wells and incubate. Then, fix the cells, add an anti-BrdU antibody, and detect with a colorimetric substrate.
-
For WST-1/MTT: Add the reagent to the wells, incubate, and measure the absorbance.
-
-
Data Analysis: Normalize the proliferation data to the vehicle control and plot the results as a function of Angiotensin II (3-8) concentration.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and equipment. It is recommended to consult the original research articles for further details. The TFA salt form of the peptide may require consideration in certain sensitive assays due to potential pH changes at high concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin IV Receptors in the Rat Prefrontal Cortex: Neuronal Expression and NMDA Inhibition [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. AT4 receptor structure-binding relationship: N-terminal-modified angiotensin IV analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin IV stimulates the proliferation of rat anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Angiotensin II (3-8) Human TFA in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of Angiotensin II.[1] It is formed from Angiotensin III by the action of aminopeptidase (B13392206) N.[1][2][3] While initially considered an inactive metabolite of the renin-angiotensin system (RAS), extensive research has revealed its diverse physiological functions, mediated primarily through the AT4 receptor (AT4R), which has been identified as the insulin-regulated aminopeptidase (IRAP).[1][4][5] Ang IV is involved in a variety of processes, including cognition, cardiovascular regulation, and inflammation.[1][4][6] These application notes provide a comprehensive overview of the in vivo applications of Angiotensin II (3-8) human TFA, detailing experimental protocols and summarizing key quantitative data to facilitate further research and drug development.
Data Presentation
Table 1: In Vivo Models and Administration of Angiotensin II (3-8) Human TFA
| Animal Model | Administration Method | Dosage/Concentration | Duration | Key Findings | Reference |
| Male C57 Mice | Continuous infusion via osmotic minipump | Not specified | 3 days before Acute Myocardial Infarction (AMI) and continued for 33 days | Reduced mortality after AMI, preserved cardiac function, anti-inflammatory effects. | [1] |
| Male Long Evans Rats (350-450 g) | Bolus injections | 0.125, 1.25, and 12.5 nmol/kg | Single injections separated by at least 20 min | Dose-dependent increases in mean arterial blood pressure and reductions in renal and mesenteric flows at 1.25 and 12.5 nmol/kg. No cardiovascular effects at 125 pmol/kg. | [7] |
| Rats | Infusion via osmotic pump | 300 ng/kg/min (Comparison with Angiotensin II) | 2 weeks | Did not affect blood pressure or urinary protein excretion. Increased PAI-1 gene expression in the left ventricles. | [8] |
| Rats with Chronic Cerebral Hypoperfusion (CCH) | Infusion into the third cerebral ventricle via osmotic pump | 20 nM and 100 nM (0.15 μl/h) | 6 weeks | Significantly reduced the expression of pro-inflammatory cytokines in the brain. | [9] |
| Rats | Intracerebroventricular (i.c.v.) administration | 2.39, 4.78, and 9.56 nM over 5 min | Single administration | Significantly enhanced Long-Term Potentiation (LTP) in the dentate gyrus in a dose- and time-dependent manner. | [6] |
| Transgenic Mice | Chronic release specifically in the brain | 4-fold increase over normal endogenous levels | Chronic | Induced hypertension that was reversible with an AT1 receptor antagonist. | [4] |
Table 2: Effects of Angiotensin II (3-8) on Physiological Parameters
| Parameter | Animal Model | Treatment | Result | Reference |
| Thrombus Formation | Mice | Continuous infusion via osmotic minipump for 4 weeks | Did not induce thrombus formation in the heart. | [10] |
| Platelet Aggregation | Mice | Continuous infusion via osmotic minipump for 4 weeks | Did not enhance platelet aggregation. | [10] |
| PAI-1 Expression | Mice | Continuous infusion via osmotic minipump for 4 weeks | Did not affect HGF, c-MET, or PAI-1 expression levels in the heart. | [10] |
| Inflammatory Cytokines (MCP-1, ICAM-1, iNOS) | Mice with AMI | Continuous infusion via osmotic minipump | Reduced mRNA and protein expression levels of these inflammatory cytokines. | [1] |
| Oxidative Stress and DNA Damage | Neonatal rat ventricular myocytes (in vitro, hypoxic conditions) | Pretreatment with Ang IV | Reduced hypoxia-induced ROS production and DNA damage. | [1] |
| Systolic Blood Pressure | Rats | 2-week infusion | No significant effect. | [8] |
| Urinary Protein Excretion | Rats | 2-week infusion | No significant effect. | [8] |
Experimental Protocols
Protocol 1: Continuous Infusion via Osmotic Minipump for Cardiovascular Studies in Mice
Objective: To investigate the long-term effects of Angiotensin II (3-8) on cardiac function and inflammation following myocardial infarction.[1]
Materials:
-
Male C57 mice
-
Angiotensin II (3-8) human TFA
-
Osmotic minipumps
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Animal Preparation: Acclimatize male C57 mice to the housing conditions for at least one week.
-
Drug Preparation: Dissolve Angiotensin II (3-8) human TFA in a sterile vehicle (e.g., saline) to the desired concentration for loading into the osmotic minipumps.
-
Pump Implantation:
-
Anesthetize the mouse using a suitable anesthetic.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the pre-filled osmotic minipump subcutaneously.
-
Suture the incision.
-
Allow the animals to recover from surgery.
-
-
Induction of Myocardial Infarction (if applicable): Three days after pump implantation, induce acute myocardial infarction (AMI) by ligating the left anterior descending coronary artery.[1]
-
Monitoring and Data Collection:
-
Monitor the animals daily for signs of distress.
-
At the end of the study period (e.g., 33 days post-AMI), euthanize the animals.[1]
-
Collect heart tissue and blood samples for analysis (e.g., histology, protein and mRNA expression of inflammatory markers).
-
Protocol 2: Bolus Intravenous Injections for Hemodynamic Studies in Rats
Objective: To assess the acute dose-dependent effects of Angiotensin II (3-8) on systemic and regional hemodynamics.[7]
Materials:
-
Male Long Evans rats (350-450 g)
-
Angiotensin II (3-8) human TFA
-
Saline (vehicle)
-
Catheters for intravenous injection and blood pressure monitoring
-
Blood flow probes
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rats and implant catheters in a femoral vein for injections and a femoral artery for blood pressure measurement. Place flow probes around the renal and mesenteric arteries to measure regional blood flow.
-
Drug Preparation: Prepare stock solutions of Angiotensin II (3-8) human TFA in saline. Prepare serial dilutions to achieve the desired bolus doses (e.g., 0.125, 1.25, and 12.5 nmol/kg).[7]
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer increasing bolus doses of Angiotensin II (3-8) in a randomized order.
-
Allow at least 20 minutes between injections for physiological variables to return to baseline.[7]
-
-
Data Acquisition: Continuously record mean arterial blood pressure, heart rate, renal blood flow, and mesenteric blood flow.
-
Data Analysis: Calculate vascular conductance from the blood flow and blood pressure data. Analyze the dose-response relationship for each parameter.
Signaling Pathways and Experimental Workflows
Angiotensin II (3-8) / Angiotensin IV Signaling
Angiotensin IV binds with high affinity to the AT4 receptor, which is identified as the insulin-regulated aminopeptidase (IRAP).[1][4] The downstream signaling pathways are complex and can be context-dependent. In the central nervous system, it is implicated in regulating cerebral blood flow and cognitive functions like learning and memory.[4] In cardiovascular tissues, it can exert anti-inflammatory and anti-apoptotic effects.[1]
Caption: Angiotensin II (3-8) formation and signaling pathway.
Experimental Workflow for In Vivo Infusion Studies
The following diagram outlines a typical workflow for in vivo studies involving the continuous administration of Angiotensin II (3-8) using osmotic minipumps.
Caption: General experimental workflow for in vivo infusion.
References
- 1. Continuous Infusion of Angiotensin IV Protects against Acute Myocardial Infarction via the Inhibition of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The renin–angiotensin system biomolecular cascade: a 2022 update of newer insights and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | New Frontiers in the Intrarenal Renin-Angiotensin System: A Critical Review of Classical and New Paradigms [frontiersin.org]
- 6. Angiotensin IV enhances LTP in rat dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. karger.com [karger.com]
- 9. Angiotensin II (3-8), human | RAAS | TargetMol [targetmol.com]
- 10. Angiotensin IV does not exert prothrombotic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiotensin II (3-8) Human TFA in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a biologically active hexapeptide fragment of Angiotensin II.[1] It is a ligand for the Angiotensin IV receptor (AT4R), which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[2] Unlike Angiotensin II, which primarily acts on AT1 and AT2 receptors to regulate blood pressure, Angiotensin IV exhibits a range of distinct cellular effects, including modulation of cell growth, neuronal activity, and endothelial function.[1][3][4] These application notes provide detailed protocols for utilizing Angiotensin II (3-8) human TFA in cell culture experiments to investigate its cellular functions.
Data Presentation
Table 1: Receptor Binding Affinity of Angiotensin IV in Different Cell Types
| Cell Type | Receptor Subtype | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Neurons | AT4 (High Affinity) | 125I-Ang IV | ~0.37 | 109.30 ± 58.87 | [4] |
| Rat Neurons | AT4 (Low Affinity) | 125I-Ang IV | ~1.37 | 1723 ± 1167 | [4] |
| Rat Astrocytes | AT4 (High Affinity) | 125I-Ang IV | ~0.18 | 191.1 ± 90.1 | [4] |
| Rat Astrocytes | AT4 (Low Affinity) | 125I-Ang IV | ~3.61 | 1425 ± 1250 | [4] |
| Human Collecting Duct Cells | AT4 | 125I-Ang IV | 5.6 ± 2.0 | 1007.6 ± 140.2 | [5] |
Table 2: Recommended Concentration Ranges for In Vitro Cellular Assays
| Assay Type | Cell Line Examples | Angiotensin II (3-8) Human TFA Concentration Range | Incubation Time | Expected Effect | Reference |
| Cell Growth/Viability | DU-145 (Prostate Cancer) | 10-9 M - 10-6 M | 24 - 72 hours | Inhibition of cell growth | [1] |
| Endothelial Function (NO production) | Porcine Pulmonary Artery Endothelial Cells | 10-9 M - 10-7 M | 15 - 60 minutes | Increased NO release | [3] |
| Neuronal Signaling (cAMP production) | Human Collecting Duct (HCD) Cells | 10-8 M - 10-6 M | 30 minutes | Stimulation of cAMP production (in the presence of forskolin) | [5] |
| Cardiomyocyte Hypertrophy | Neonatal Rat Ventricular Myocytes | 10-9 M - 10-7 M | 24 - 48 hours | Attenuation of Ang II-induced hypertrophy | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is designed to assess the effect of Angiotensin II (3-8) on the viability of cancer cell lines, such as the DU-145 human prostate cancer cell line.[1]
Materials:
-
Angiotensin II (3-8) human TFA
-
DU-145 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture DU-145 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of Angiotensin II (3-8) human TFA in sterile water or PBS.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of Angiotensin II (3-8) (e.g., 10-9 M, 10-8 M, 10-7 M, 10-6 M). Include a vehicle control (medium without the peptide).
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Endothelial Nitric Oxide (NO) Production Assay
This protocol outlines a method to measure the effect of Angiotensin II (3-8) on nitric oxide production in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Angiotensin II (3-8) human TFA
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Trypsin-EDTA
-
PBS
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 at 37°C in a 5% CO2 incubator.
-
Seed HUVECs into a 96-well plate at a density that allows them to reach confluence before the experiment.
-
-
Treatment:
-
Once confluent, wash the cells with serum-free medium.
-
Add fresh serum-free medium containing different concentrations of Angiotensin II (3-8) (e.g., 10-9 M, 10-8 M, 10-7 M).
-
Incubate for 30 minutes at 37°C.
-
-
Nitrite (B80452) Measurement:
-
Collect the cell culture supernatant.
-
Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and express it as a fold change relative to the untreated control.
-
Protocol 3: Cyclic AMP (cAMP) Signaling Assay
This protocol is for measuring the effect of Angiotensin II (3-8) on intracellular cAMP levels, particularly in cells expressing the AT4 receptor, such as human collecting duct (HCD) cells.[5]
Materials:
-
Angiotensin II (3-8) human TFA
-
HCD cells (or other suitable cell line, e.g., HEK293 cells transfected with the AT4 receptor)
-
Appropriate cell culture medium
-
cAMP ELISA kit
-
Cell lysis buffer
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed HCD cells in a 24-well plate and grow to near confluence.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
-
Treatment:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cAMP degradation.
-
Treat the cells with Angiotensin II (3-8) at various concentrations (e.g., 10-8 M, 10-7 M, 10-6 M) in the presence of a sub-maximal concentration of forskolin (to potentiate the cAMP response) for 30 minutes at 37°C.[5]
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Measure the intracellular cAMP concentration using the ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Determine the cAMP concentration in each sample and normalize to the protein concentration of the cell lysate.
-
Mandatory Visualization
Caption: Proposed signaling pathway of Angiotensin II (3-8) via the AT4 receptor (IRAP).
Caption: Workflow for assessing cell viability with Angiotensin II (3-8) using an MTT assay.
Caption: Metabolic relationship and distinct receptor targets of Angiotensin peptides.
References
- 1. medscimonit.com [medscimonit.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and characterization of angiotensinIV binding sites in rat neurone and astrocyte cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for angiotensin IV receptors in human collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous Infusion of Angiotensin IV Protects against Acute Myocardial Infarction via the Inhibition of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Angiotensin II (3-8) Human TFA Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8) human, also known as Angiotensin IV (Ang IV), is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Unlike its precursor, Angiotensin IV exhibits a unique pharmacological profile, primarily interacting with the Angiotensin AT4 receptor. This receptor has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP).[1][2] Angiotensin IV plays a role in a variety of physiological processes, including cognition, memory, and potentially in cardiovascular and renal regulation.[2][3] The trifluoroacetate (B77799) (TFA) salt of Angiotensin II (3-8) human is a common formulation for research use.
These application notes provide a summary of dose-response data and detailed protocols for conducting in vitro studies to characterize the activity of Angiotensin II (3-8) human TFA.
Data Presentation
Table 1: Binding Affinity of Angiotensin II (3-8) Human in Human and Other Mammalian Cells
| Cell Line/Tissue | Ligand | Parameter | Value | Reference |
| Human Collecting Duct (HCD) cell membranes | [125I]-Angiotensin IV | Kd | 5.6 ± 2.0 nM | [3] |
| Human Collecting Duct (HCD) cell membranes | [125I]-Angiotensin IV | Bmax | 1007.6 ± 140.2 fmol/mg protein | [3] |
| HEK293T cells expressing IRAP | [125I]Nle1-Angiotensin IV | IC50 (Angiotensin IV) | 32 nM | [1] |
| Bovine aortic endothelial cell membranes | - | IC50 | 1.6 nM | |
| HEK293 cells expressing rat AT1 receptors | - | IC50 | >1,000 nM | |
| HEK293 cells expressing rat AT2 receptors | - | IC50 | 48.6 nM |
Table 2: Functional Dose-Response of Angiotensin II (3-8) Human
| Cell Type/Tissue | Assay | Agonist/Inhibitor | Effect | Effective Concentration | Reference |
| Human Collecting Duct (HCD) cells | cAMP Production | Angiotensin IV (in the presence of forskolin) | Stimulated cAMP production | Not specified | [3] |
| Isolated rat right atria | Chronotropic Effect | Angiotensin II (3-8) | Positive chronotropic effect | EC50 = 4.68 µM |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for AT4 Receptor in Human Cell Membranes
This protocol is adapted from studies on Angiotensin IV binding in human collecting duct cells.[3]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of Angiotensin II (3-8) human TFA for the AT4 receptor in human cell membranes.
Materials:
-
Human cell line known to express the AT4 receptor/IRAP (e.g., SV-40 transformed human collecting duct cells).
-
Angiotensin II (3-8) human TFA.
-
[125I]-Angiotensin IV (radioligand).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µg of membrane protein per well.
-
For saturation binding, add increasing concentrations of [125I]-Angiotensin IV (e.g., 0.1-20 nM).
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (3-8) human TFA (e.g., 1 µM) to a parallel set of wells.
-
For competition binding, add a fixed concentration of [125I]-Angiotensin IV (near its Kd) and increasing concentrations of unlabeled Angiotensin II (3-8) human TFA.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of [125I]-Angiotensin IV and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of unlabeled Angiotensin II (3-8) human TFA to determine the IC50.
-
Protocol 2: In Vitro cAMP Functional Assay
This protocol is based on the finding that Angiotensin IV stimulates cAMP production in human collecting duct cells in the presence of forskolin (B1673556).[3]
Objective: To determine the dose-dependent effect of Angiotensin II (3-8) human TFA on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Human cell line expressing the AT4 receptor/IRAP.
-
Angiotensin II (3-8) human TFA.
-
Forskolin.
-
Cell culture medium.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Lysis buffer.
-
Plate reader.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of Angiotensin II (3-8) human TFA (e.g., 1 nM to 10 µM) in the presence of a sub-maximal concentration of forskolin (e.g., 1 µM) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of Angiotensin II (3-8) human TFA to generate a dose-response curve and determine the EC50.
-
Signaling Pathways
Angiotensin II (3-8) binds to the AT4 receptor, which is identified as insulin-regulated aminopeptidase (IRAP). The downstream signaling is not fully elucidated but is thought to occur through several potential mechanisms:
-
Inhibition of IRAP Enzymatic Activity: Angiotensin IV acts as a competitive inhibitor of IRAP.[4] This may lead to an increase in the local concentration of other endogenous peptides that are substrates for IRAP and are involved in cellular signaling.
-
Modulation of Protein Trafficking: IRAP is involved in the trafficking of vesicles containing proteins like the glucose transporter GLUT4.[2] Binding of Angiotensin IV to IRAP may alter this trafficking, leading to changes in the cell surface expression of these proteins.
-
Direct Signal Transduction: It has been proposed that IRAP may function as a receptor that transduces a signal upon ligand binding, potentially through its intracellular domain interacting with cytoplasmic proteins.[2]
References
- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for angiotensin IV receptors in human collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving Angiotensin II (3-8) human TFA
Application Notes for Angiotensin II (3-8) human TFA
Introduction
Angiotensin II (3-8) human, also known as Angiotensin IV, is a bioactive peptide fragment of the renin-angiotensin system. This document provides detailed guidelines for the dissolution, storage, and handling of Angiotensin II (3-8) human TFA salt for research applications. Adherence to these protocols is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.
Chemical Properties
| Property | Value |
| Molecular Formula | C42H55F3N8O10 |
| Molecular Weight | 888.93 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >98% as determined by HPLC |
Solubility Data
The solubility of Angiotensin II (3-8) human TFA can vary depending on the solvent. It is crucial to use high-purity solvents to prepare solutions.
| Solvent | Concentration | Notes |
| Water | 50 mg/mL (56.25 mM) | Requires sonication for complete dissolution[1][2]. |
| DMSO | 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility[3]. |
Storage and Stability
Proper storage is critical to prevent the degradation of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -80°C | 2 years | Store sealed and protected from moisture[1][2][4]. |
| -20°C | 1 year | Store sealed and protected from moisture[1][2][4]. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles[1][2]. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles[1][2]. |
Handling Recommendations
-
To prevent moisture condensation, allow the vial of lyophilized peptide to equilibrate to room temperature before opening[5].
-
For applications requiring sterile conditions, filter-sterilize the final working solution using a 0.22 µm filter[1][2].
-
To minimize adsorption of the peptide to container surfaces, especially in low-concentration solutions, pre-treat glass or plastic vials with a 1 mg/mL solution of bovine serum albumin (BSA), followed by a thorough rinse with ultrapure water[5].
Experimental Protocol: Dissolving Angiotensin II (3-8) human TFA
This protocol details the procedure for reconstituting lyophilized Angiotensin II (3-8) human TFA to prepare a stock solution.
Materials
-
Angiotensin II (3-8) human TFA (lyophilized powder)
-
Sterile, high-purity water or anhydrous DMSO
-
Sterile, low-adsorption polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Equipment
-
Vortex mixer
-
Ultrasonic water bath
-
-20°C and -80°C freezers for storage
Procedure for Reconstitution
-
Equilibration: Before opening, allow the vial containing the lyophilized peptide to warm to room temperature for 15-20 minutes. This prevents water condensation on the peptide.
-
Solvent Addition: Add the desired volume of the appropriate solvent (e.g., sterile water or anhydrous DMSO) to the vial to achieve the target concentration. Refer to the table below for calculating the required solvent volume for common stock concentrations.
-
Dissolution:
-
For Water: After adding water, cap the vial tightly and vortex gently. To ensure complete dissolution, sonicate the solution in an ultrasonic water bath until it becomes clear[1][2].
-
For DMSO: After adding DMSO, cap the vial tightly and vortex thoroughly until the solid is completely dissolved[6]. Gentle warming to no more than 37°C can be applied if necessary[6].
-
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, low-adsorption microcentrifuge tubes[1][2][5].
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][2]. Ensure the containers are sealed tightly to prevent evaporation and contamination.
Stock Solution Preparation Table
The following table provides the required volume of solvent to prepare stock solutions of common concentrations from 1 mg of Angiotensin II (3-8) human TFA (MW: 888.93).
| Target Concentration | Solvent Volume for 1 mg |
| 1 mM | 1.1249 mL |
| 5 mM | 0.2250 mL |
| 10 mM | 0.1125 mL |
Visualizing the Workflow
Caption: Workflow for the dissolution of Angiotensin II (3-8) human TFA.
References
Application Notes and Protocols for the Administration of Angiotensin II (3-8) in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV, is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. While Angiotensin II is a well-characterized component of the renin-angiotensin system (RAS) that primarily acts on AT1 and AT2 receptors to regulate blood pressure and fluid homeostasis, the physiological roles of its metabolites are still under investigation. This document provides detailed application notes and experimental protocols for the administration of Angiotensin II (3-8) in conscious rats to study its cardiovascular effects. The available evidence suggests that Angiotensin II (3-8) is a less potent agonist at the AT1 receptor compared to Angiotensin II.[1] At higher doses, it elicits pressor and vasoconstrictor responses that are mediated through the AT1 receptor.[1]
Data Presentation
Hemodynamic Effects of Intravenous Angiotensin II (3-8) in Conscious Rats
The following table summarizes the dose-dependent effects of intravenously administered Angiotensin II (3-8) on mean arterial pressure (MAP), and renal and mesenteric vascular conductance in conscious rats.
| Dose of Angiotensin II (3-8) | Change in Mean Arterial Pressure (mmHg) | Change in Renal Vascular Conductance (%) | Change in Mesenteric Vascular Conductance (%) |
| up to 125 pmol/kg | No significant effect | No significant effect | No significant effect |
| 1.25 nmol/kg | Dose-dependent increase | Dose-dependent reduction | Dose-dependent reduction |
| 12.5 nmol/kg | Dose-dependent increase | Dose-dependent reduction | Dose-dependent reduction |
Data compiled from studies by Gardiner et al.[1][2]
Effect of AT1 Receptor Blockade on Angiotensin II (3-8) Induced Responses
This table demonstrates the impact of the AT1 receptor antagonist, losartan (B1675146), on the cardiovascular effects induced by Angiotensin II (3-8).
| Treatment | Change in Mean Arterial Pressure (mmHg) | Change in Renal Blood Flow (%) | Change in Mesenteric Blood Flow (%) |
| Angiotensin II (3-8) (12.5 nmol/kg) | Increase | Reduction | Reduction |
| Angiotensin II (3-8) (12.5 nmol/kg) + Losartan (20 µmol/kg) | Responses abolished | Responses abolished | Responses abolished |
Data from Gardiner et al.[1]
Experimental Protocols
Protocol 1: Evaluation of Dose-Dependent Hemodynamic Effects of Angiotensin II (3-8)
Objective: To determine the dose-response relationship of intravenously administered Angiotensin II (3-8) on arterial blood pressure and regional blood flow in conscious, unrestrained rats.
Materials:
-
Male Long Evans rats (or other appropriate strain)
-
Angiotensin II (3-8) peptide
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Arterial and venous catheters
-
Pulsed Doppler flow probes
-
Data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation and Surgical Instrumentation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Under appropriate anesthesia, implant a catheter into the abdominal aorta via the femoral artery for blood pressure measurement.
-
Implant a catheter into the vena cava via the femoral vein for intravenous drug administration.
-
Place pulsed Doppler flow probes around the left renal artery and the superior mesenteric artery to measure blood flow.
-
Exteriorize the catheters and probe leads at the nape of the neck.
-
Allow a post-operative recovery period of at least 5-7 days to ensure the animals have regained their pre-surgical weight and are normotensive.
-
-
Drug Preparation:
-
Dissolve Angiotensin II (3-8) in sterile 0.9% saline to achieve the desired stock concentrations.
-
Prepare fresh solutions on the day of the experiment.
-
-
Experimental Procedure:
-
On the day of the experiment, bring the conscious, unrestrained rat to the experimental setup and allow it to acclimatize.
-
Connect the arterial catheter to a pressure transducer and the Doppler probe leads to the data acquisition system to record baseline mean arterial pressure (MAP), heart rate (HR), renal blood flow (RBF), and mesenteric blood flow (MBF).
-
Administer increasing doses of Angiotensin II (3-8) (e.g., 0.125, 1.25, and 12.5 nmol/kg) as an intravenous bolus injection.
-
Allow sufficient time between doses for hemodynamic parameters to return to baseline.
-
Continuously record all hemodynamic variables throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP, RBF, and MBF from the baseline for each dose of Angiotensin II (3-8).
-
Calculate renal and mesenteric vascular conductance from the respective blood flow and MAP values.
-
Analyze the data using appropriate statistical methods to determine dose-dependency.
-
Protocol 2: Investigation of AT1 Receptor Involvement using Losartan
Objective: To determine if the hemodynamic effects of Angiotensin II (3-8) are mediated by the AT1 receptor.
Materials:
-
Same as Protocol 1
-
Losartan potassium
Procedure:
-
Animal and Drug Preparation:
-
Follow the same procedures for animal preparation and drug preparation as described in Protocol 1.
-
Prepare a solution of losartan in sterile 0.9% saline.
-
-
Experimental Procedure:
-
Record baseline hemodynamic parameters as in Protocol 1.
-
Administer a high dose of Angiotensin II (3-8) (e.g., 12.5 nmol/kg, i.v.) and record the hemodynamic response.
-
Allow for a stabilization period for the parameters to return to baseline.
-
Administer the AT1 receptor antagonist, losartan (e.g., 20 µmol/kg, i.v.).
-
After a suitable time for the antagonist to take effect (e.g., 10-15 minutes), re-administer the same high dose of Angiotensin II (3-8) (12.5 nmol/kg, i.v.).
-
Continuously monitor and record all hemodynamic variables.
-
-
Data Analysis:
-
Compare the hemodynamic responses to Angiotensin II (3-8) before and after the administration of losartan.
-
Use statistical analysis to determine if the blockade of AT1 receptors significantly attenuates or abolishes the effects of Angiotensin II (3-8).
-
Mandatory Visualizations
Caption: Experimental workflow for investigating the hemodynamic effects of Angiotensin II (3-8) in conscious rats.
Caption: Simplified signaling pathway of Angiotensin II (3-8) via the AT1 receptor leading to vasoconstriction.
References
Application Notes and Protocols for Receptor Binding Assay of Angiotensin II (3-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a bioactive hexapeptide fragment of the renin-angiotensin system. It interacts with a specific binding site, designated as the AT4 receptor. This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] The AT4 receptor is distinct from the classical AT1 and AT2 angiotensin receptors and is implicated in a variety of physiological processes, including cognitive functions like learning and memory, as well as renal and cardiovascular regulation.[2][3] Ligands that bind to the AT4 receptor are often competitive inhibitors of IRAP's catalytic activity.[4] These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of novel compounds with the Angiotensin II (3-8) receptor.
Data Presentation
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) for Angiotensin II (3-8)
This table summarizes the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of Angiotensin II (3-8) in various tissue preparations.
| Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Guinea Pig Heart Membranes | 125I-Ang IV | 1.33 ± 0.02 | 144 ± 19 | [1] |
| Rabbit Heart Membranes | 125I-Ang IV | 1.70 ± 0.50 | 731 ± 163 | [1] |
| Rat Renal Epithelial Cell Membranes | 125I-Angiotensin II | 0.62 | 299 | [5] |
Table 2: Inhibitory Constants (IC50 and Ki) of Various Ligands for the AT4 Receptor
This table presents the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for Angiotensin II (3-8) and other competing ligands at the AT4 receptor.
| Ligand | Cell Line/Tissue | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| Angiotensin IV | HEK 293T cells transfected with IRAP | 125I-Nle¹-Angiotensin IV | 32 | - | [1] |
| LVV-hemorphin 7 | HEK 293T cells transfected with IRAP | 125I-Nle¹-Angiotensin IV | 140 | - | [1] |
| Angiotensin IV | - | - | - | Competitive | [4] |
| Divalinal-Ang IV | - | - | - | Competitive | [4] |
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of cell membranes, which are the source of the AT4 receptors for the binding assay.
Materials and Reagents:
-
Tissue (e.g., heart, brain) or cultured cells expressing the AT4 receptor
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose (B13894) solution (10%)
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Homogenizer
-
High-speed centrifuge
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Homogenize the tissue or washed cells in 20 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay Protocol
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials and Reagents:
-
Prepared cell membranes
-
Radioligand (e.g., 125I-Angiotensin IV)
-
Unlabeled Angiotensin IV (for non-specific binding)
-
Assay Buffer
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
To each well, add 150 µL of the membrane preparation (50 - 120 µg protein for tissue membranes).
-
For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled Angiotensin IV (e.g., 1 µM).
-
Add 50 µL of the radioligand solution at various concentrations (typically 8 different concentrations ranging from 0.1 to 10 times the expected Kd).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax values.
Competitive Binding Assay Protocol
This assay is used to determine the affinity (Ki) of a test compound for the AT4 receptor by measuring its ability to compete with a fixed concentration of radioligand.
Materials and Reagents:
-
Same as for the Saturation Binding Assay
-
Unlabeled test compounds at various concentrations
Procedure:
-
Thaw and prepare the membranes as described for the saturation assay.
-
In a 96-well plate, add 150 µL of the membrane preparation to each well.
-
Add 50 µL of the test compound at various concentrations (typically a 10-point concentration curve over a five-log unit range). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Angiotensin IV.
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and process the samples as described in the saturation binding assay (steps 7-10).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Angiotensin IV (AT4) Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Experimental Workflow.
References
- 1. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin IV protects cardiac reperfusion injury by inhibiting apoptosis and inflammation via AT4R in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The binding of [125I]-angiotensin to rat renal epithelial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiotensin II (3-8) in Primary Human Kidney Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a bioactive hexapeptide fragment of Angiotensin II. While the broader renin-angiotensin system (RAS) and its primary effector, Angiotensin II, are well-recognized for their roles in blood pressure regulation and kidney function, the specific actions of Angiotensin IV in the human kidney are an evolving area of research.[1][2] Angiotensin IV interacts with a distinct receptor, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4] This interaction initiates signaling cascades that can influence cellular processes such as proliferation, fibrosis, and ion transport in renal cells.[3][5][6]
These application notes provide a comprehensive guide for studying the effects of Angiotensin II (3-8) on primary human kidney cells, with a focus on proximal tubule epithelial cells (RPTECs). The protocols outlined below detail methods for cell culture, treatment with Angiotensin II (3-8), and analysis of key downstream effects, including cell proliferation and the expression of fibrotic markers.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from dose-response and time-course experiments with Angiotensin II (3-8) in primary human kidney cells. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Dose-Response of Angiotensin II (3-8) on Primary Human RPTEC Proliferation (MTT Assay) after 48 hours
| Angiotensin II (3-8) Concentration | Cell Viability (% of Control) |
| 0 nM (Control) | 100 ± 5.2 |
| 1 nM | 108 ± 6.1 |
| 10 nM | 125 ± 7.3 |
| 100 nM | 142 ± 8.5 |
| 1 µM | 135 ± 7.9 |
Table 2: Time-Course of Angiotensin II (3-8) (100 nM) on Fibronectin Secretion in Primary Human RPTECs (ELISA)
| Time Point | Fibronectin Concentration (ng/mL) |
| 0 hours (Control) | 50 ± 4.5 |
| 12 hours | 65 ± 5.1 |
| 24 hours | 98 ± 7.2 |
| 48 hours | 155 ± 11.3 |
| 72 hours | 140 ± 10.8 |
Table 3: Dose-Response of Angiotensin II (3-8) on Collagen Type IV Expression in Primary Human RPTECs (Western Blot) after 72 hours
| Angiotensin II (3-8) Concentration | Relative Collagen IV Expression (Fold Change) |
| 0 nM (Control) | 1.0 ± 0.1 |
| 1 nM | 1.3 ± 0.2 |
| 10 nM | 2.1 ± 0.3 |
| 100 nM | 3.5 ± 0.4 |
| 1 µM | 3.2 ± 0.3 |
Signaling Pathways and Experimental Workflow
Angiotensin II (3-8) Signaling Pathway in Primary Human Kidney Cells
Caption: Signaling cascade initiated by Angiotensin II (3-8) in primary human kidney cells.
Experimental Workflow for Studying Angiotensin II (3-8) Effects
Caption: Workflow for investigating Angiotensin II (3-8) effects on primary kidney cells.
Experimental Protocols
I. Culture of Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs)
Materials:
-
Primary Human RPTECs (e.g., ATCC® PCS-400-010™)
-
Renal Epithelial Cell Basal Medium (e.g., ATCC® PCS-400-030™)
-
RhEGF/BPE Kit (e.g., ATCC® PCS-400-040™) or equivalent supplements (Insulin, Transferrin, Hydrocortisone)
-
Penicillin-Streptomycin Solution
-
Fetal Bovine Serum (FBS) for initial seeding (optional, check supplier recommendations)
-
Trypsin-EDTA for Primary Cells
-
Trypsin Neutralizing Solution
-
D-PBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell culture flasks/plates
Protocol:
-
Prepare Complete Growth Medium: Aseptically supplement the Renal Epithelial Cell Basal Medium with the components of the RhEGF/BPE Kit and Penicillin-Streptomycin solution according to the manufacturer's instructions. Warm the complete medium to 37°C before use.
-
Thawing and Seeding:
-
Rapidly thaw the cryopreserved vial of RPTECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and determine the viable cell count.
-
Seed the cells at a density of 5,000 cells/cm² in pre-warmed medium in the desired culture vessel.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium 24 hours after seeding and every 48 hours thereafter.
-
-
Subculturing:
-
When the cells reach approximately 80-90% confluency, aspirate the medium and rinse with D-PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with Trypsin Neutralizing Solution and collect the cells.
-
Centrifuge, resuspend in fresh medium, and re-seed at the recommended density.
-
II. Treatment of RPTECs with Angiotensin II (3-8)
Materials:
-
Angiotensin II (3-8) peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate solvent
-
Serum-free culture medium
Protocol:
-
Peptide Reconstitution: Reconstitute the lyophilized Angiotensin II (3-8) in sterile, nuclease-free water to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Preparation: Seed RPTECs in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein analysis) and allow them to reach 70-80% confluency.
-
Serum Starvation: Before treatment, replace the complete growth medium with serum-free medium and incubate for 12-24 hours. This minimizes the influence of growth factors in the serum.
-
Treatment:
-
Prepare working solutions of Angiotensin II (3-8) by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., for a dose-response study: 0, 1, 10, 100, 1000 nM).
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of Angiotensin II (3-8).
-
Incubate the cells for the desired time points (e.g., for a time-course study: 0, 6, 12, 24, 48, 72 hours).
-
III. Analysis of Cellular Responses
A. Cell Proliferation (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Following the treatment period with Angiotensin II (3-8), add 10 µL of MTT solution to each well of the 96-well plate.[7][8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
B. Western Blot for p-ERK and Collagen Type IV
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-Collagen Type IV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin) or total protein for phosphorylated proteins.
C. ELISA for Secreted Fibronectin
Materials:
-
Human Fibronectin ELISA Kit
-
Conditioned media from treated cells
-
Microplate reader
Protocol:
-
Collect the conditioned media from the RPTEC cultures at the end of the treatment period.
-
Centrifuge the media to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of fibronectin in the samples based on the standard curve.
D. Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 10% goat serum in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow and treat cells on sterile coverslips or in chamber slides.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.[9]
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.[9]
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with antifade mounting medium and visualize using a fluorescence microscope.
These protocols provide a robust framework for investigating the cellular and molecular effects of Angiotensin II (3-8) in primary human kidney cells, offering valuable insights for researchers in nephrology and drug development.
References
- 1. Recent Updates on the Proximal Tubule Renin-Angiotensin System in Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin IV AT4-receptor system in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin IV induces tyrosine phosphorylation of focal adhesion kinase and paxillin in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epithelial DPP4 promotes Ang II-driven renal fibrosis by targeting ACE2 activity in the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Mass Spectrometry Detection of Angiotensin II (3-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV, is a biologically active hexapeptide and a metabolite of Angiotensin II. It is a key component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular and renal functions.[1][2][3] Angiotensin IV is generated from Angiotensin III by the action of aminopeptidase (B13392206) N.[4] Accurate and sensitive quantification of Angiotensin IV is essential for understanding its physiological and pathophysiological roles and for the development of therapeutic agents targeting the RAS.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the quantification of angiotensin peptides due to its high specificity, sensitivity, and accuracy, overcoming the limitations of traditional immunoassays.[5][6] This document provides detailed application notes and protocols for the detection and quantification of Angiotensin II (3-8) in biological matrices using LC-MS/MS.
Signaling Pathway of the Renin-Angiotensin System
The renin-angiotensin system is a complex cascade of enzymatic reactions that leads to the production of various bioactive peptides. The pathway culminates in effector peptides like Angiotensin II and its metabolites, including Angiotensin IV, which exert their effects by binding to specific receptors.
Experimental Protocols
Sample Preparation
The accurate quantification of angiotensin peptides is highly dependent on the proper collection and preparation of biological samples to prevent enzymatic degradation and interference from the sample matrix.
Materials:
-
Blood collection tubes containing a protease inhibitor cocktail.
-
Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA).
-
Ultrapure water.
-
Internal Standard (IS): Stable isotope-labeled Angiotensin II (3-8) (e.g., ¹³C, ¹⁵N labeled).
Protocol for Plasma Samples:
-
Blood Collection: Collect whole blood in tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin peptides.[6]
-
Plasma Separation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of ice-cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[7]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the angiotensin peptides with 3 mL of 80% acetonitrile in water containing 0.1% formic acid.[7]
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid) and add the internal standard.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-60% B
-
10-12 min: 60-90% B
-
12-14 min: 90% B
-
14-15 min: 90-10% B
-
15-20 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions: The selection of precursor and product ions is crucial for the specificity of the assay. The doubly charged precursor ion [M+2H]²⁺ is often the most abundant for Angiotensin IV.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Angiotensin II (3-8) | 388.7 | 263.2 | 20 |
| Angiotensin II (3-8) IS | 392.2 | 267.2 | 20 |
Note: These values are illustrative and should be optimized for the specific instrument and internal standard used.
Experimental Workflow
The overall workflow for the quantification of Angiotensin II (3-8) involves several key steps from sample collection to data analysis.
Data Presentation and Quantitative Summary
The quantification of Angiotensin II (3-8) is achieved by generating a calibration curve using known concentrations of a standard analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Table 1: Example Calibration Curve Data
| Concentration (pg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 65,000 | 50,800 | 1.280 |
| 100 | 130,000 | 49,900 | 2.605 |
| 500 | 645,000 | 50,200 | 12.849 |
| 1000 | 1,290,000 | 50,100 | 25.749 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Note: The values presented in these tables are for illustrative purposes and will vary depending on the specific assay conditions and instrumentation. A study by an independent research group developed an LC-MS/MS method for several angiotensin peptides and reported a limit of detection of 20 pg for Angiotensin IV using the MRM mode.[7]
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of Angiotensin II (3-8) in biological matrices. This methodology is well-suited for both basic research and clinical applications, enabling a deeper understanding of the role of this peptide in health and disease and facilitating the development of novel therapeutics targeting the renin-angiotensin system. The use of stable isotope-labeled internal standards and appropriate sample preparation techniques are critical for achieving accurate and reproducible results.
References
- 1. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
- 2. scielo.br [scielo.br]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Rodent Models for Studying Angiotensin II (3-8) Effects: Application Notes and Protocols
Introduction to Angiotensin II (3-8) / Angiotensin IV
Angiotensin II (3-8), commonly known as Angiotensin IV (Ang IV), is a hexapeptide fragment derived from the potent vasoconstrictor Angiotensin II.[1] It is a key component of the renin-angiotensin system (RAS) and has been shown to exert a variety of physiological effects, particularly in the central nervous system, cardiovascular system, and kidneys. Ang IV interacts with a specific binding site, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] Its effects are often distinct from, and sometimes counter-regulatory to, those of Angiotensin II. This document provides detailed application notes and protocols for studying the in vivo effects of Angiotensin IV in rodent models.
Cognitive Effects of Angiotensin IV in Rodent Models
Application Note: Procognitive Effects of Angiotensin IV
Angiotensin IV has been demonstrated to possess significant cognitive-enhancing properties in various rodent models.[1][3] It has been shown to improve acquisition, consolidation, and recall in learning and memory tasks.[1] These effects are observed following both central (intracerebroventricular) and peripheral (subcutaneous) administration.[1] The procognitive effects of Ang IV are particularly evident in models of cognitive deficit, such as those induced by scopolamine (B1681570) or in mouse models of Alzheimer's disease.[2][4] The primary mechanism for these effects is believed to be mediated through the AT4 receptor.[2][5][6] Blockade of the AT4 receptor can attenuate or abolish the memory-enhancing effects of Ang IV.[6]
Quantitative Data Summary: Cognitive Effects of Angiotensin IV
| Model Organism | Task | Ang IV Dose & Route | Key Findings | Reference |
| C57BL/6J Mice | Novel Object Recognition | 0.1, 1.0, 10.0 nmol (i.c.v.) | Dose-dependent enhancement of novel object recognition.[6] | [6] |
| C57BL/6J Mice | Novel Object Recognition | 0.1 nmol (i.c.v.) | Improved recognition when administered 10 or 20 min prior to testing, but not 30 min.[6] | [6] |
| DBA2 Mice | Novel Object Recognition | 0.47 mg/kg (s.c.) | Increased time exploring novel object by ~40% (p < 0.05).[1] | [1] |
| Rats | Passive Avoidance Task | 1 nmol (i.c.v.) | Significantly enhanced recall.[1] | [1] |
| Rats | Active Avoidance Task | 1 nmol (i.c.v.) | Significantly enhanced acquisition.[1] | [1] |
| APP Mice (Alzheimer's Model) | Morris Water Maze | N/A (Losartan treatment, which increases Ang IV) | Losartan's rescue of spatial learning and memory was countered by the AT4 antagonist divalinal.[5] | [5] |
Experimental Protocol: Novel Object Recognition (NOR) Task in Mice
This protocol is adapted from studies demonstrating the cognitive-enhancing effects of Angiotensin IV.[1][6]
1. Animals:
-
Male C57BL/6J mice, 8-12 weeks old.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12:12 h light-dark cycle.
-
Allow at least one week of acclimatization to the animal facility before any experimental procedures.
2. Apparatus:
-
An open-field arena (e.g., 60 x 40 cm) made of non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., porcelain objects, small glass bottles, metal cubes). The objects should be heavy enough that the mice cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
3. Experimental Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open-field arena for 5-10 minutes to allow exploration and reduce novelty-induced stress on the testing day.
-
-
Training/Familiarization Phase (Day 2):
-
Administer Angiotensin IV (e.g., 0.1 nmol, i.c.v.) or vehicle (sterile saline) to the mice.[6] A typical administration time is 10-20 minutes before the training phase.[6]
-
Place two identical objects (A and A) in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 3-5 minutes).[1]
-
Exploration is defined as the mouse's nose being directed toward the object at a distance of ≤ 2 cm.
-
After the exploration period, return the mouse to its home cage.
-
Clean the arena and objects thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Testing Phase (Day 2, after a retention interval):
-
The retention interval can vary (e.g., 1 hour to 24 hours).
-
Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B).
-
Place the mouse back into the arena and record its exploration of both objects for a set period (e.g., 3-5 minutes).
-
4. Data Analysis:
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate a discrimination index (DI) or recognition index (RI):
-
DI = (Tn - Tf) / (Tn + Tf)
-
RI = (Tn / (Tn + Tf)) * 100%
-
-
A positive DI or an RI significantly above 50% indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the indices between the Ang IV-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice
This protocol describes a method for direct injection into the lateral ventricles of mice, as used in Ang IV cognitive studies.[6]
1. Materials:
-
Angiotensin IV peptide, dissolved in sterile 0.9% saline.
-
Anesthesia: Isoflurane.
-
10 µl Hamilton syringe with a 26-gauge needle.
-
Stereotaxic frame (optional, for increased precision) or manual injection as described.[6]
-
Small animal clippers, povidone-iodine, and 70% ethanol.
2. Procedure:
-
Lightly anesthetize the mouse with isoflurane. Anesthesia should be deep enough to prevent movement but allow for quick recovery.
-
Shave a small area of the scalp between the ears.
-
Clean the exposed skin with povidone-iodine followed by 70% ethanol.
-
Make a small incision in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
For injection into the lateral ventricle, the coordinates are typically 1 mm posterior to bregma, 1 mm lateral to the midline, and 2-3 mm ventral from the skull surface. A modified method involves injecting 2 mm lateral and 2 mm caudal to bregma at a depth of 3 mm.[6]
-
Carefully insert the Hamilton syringe needle to the desired depth.
-
Infuse the desired volume (e.g., 5 µL) over a period of about 1 minute.
-
Leave the syringe in place for an additional 10-60 seconds to allow for diffusion of the infusate and prevent backflow upon withdrawal.[6]
-
Slowly withdraw the needle.
-
Suturing the small incision is typically not required.
-
Monitor the mouse until it has fully recovered from anesthesia (usually within a minute).[6]
Signaling Pathway for Angiotensin IV Cognitive Enhancement
Caption: Angiotensin IV signaling pathway in cognitive enhancement.
Cardiovascular Effects of Angiotensin IV in Rodent Models
Application Note: Cardioprotective Effects of Angiotensin IV
Angiotensin IV exhibits protective effects on the cardiovascular system, often opposing the detrimental actions of Angiotensin II. In rodent models of cardiac ischemia-reperfusion (I/R) injury, pretreatment with Ang IV has been shown to reduce infarct size and decrease the release of cardiac damage markers like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH).[7] These cardioprotective effects are mediated by the AT4 receptor and involve the inhibition of apoptosis and inflammation.[7] The signaling cascade downstream of AT4R activation includes the PI3K-Akt-mTOR pathway.[7] Furthermore, Ang IV can counteract Ang II-induced cardiac injury, including cardiomyocyte hypertrophy and apoptosis.[8]
Quantitative Data Summary: Cardiovascular Effects of Angiotensin IV
| Model Organism | Model | Ang IV Treatment | Key Findings | Reference |
| Rats | Ischemia/Reperfusion (I/R) | Pretreatment with Ang IV | Attenuated I/R-induced increases in plasma CK and LDH levels and infarct size.[7] | [7] |
| Rats | Ischemia/Reperfusion (I/R) | Pretreatment with Ang IV | Blunted I/R-induced increases in Bax, caspase-3, and caspase-9, and decrease in Bcl-2.[7] | [7] |
| Rats | Ischemia/Reperfusion (I/R) | Pretreatment with Ang IV | Increased phosphorylation of Akt and mTOR.[7] | [7] |
| Isolated Rat Hearts | Ang II-induced injury | Ang IV co-treatment | Significantly improved Ang II-induced cardiac dysfunction and injury.[8] | [8] |
| Neonatal Rat Cardiomyocytes | Ang II-induced hypertrophy | Ang IV co-treatment | Inhibited Ang II-induced cardiomyocyte hypertrophy.[8] | [8] |
| Rat Cardiac Fibroblasts | Ang II-induced proliferation | Ang IV co-treatment | Inhibited Ang II-induced proliferation and collagen synthesis.[8] | [8] |
Experimental Protocol: Ischemia-Reperfusion (I/R) Injury Model in Rats
This protocol describes a common in vivo model to study cardioprotective agents.
1. Animals:
-
Male Sprague-Dawley or Wistar rats, weighing 250-300 g.
-
Standard housing and acclimatization as described previously.
2. Surgical Procedure:
-
Anesthetize the rat (e.g., with a ketamine/xylazine mixture, intraperitoneally).
-
Intubate the trachea and ventilate the animal with a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.
-
To induce ischemia, tighten the suture to occlude the LAD artery. Successful occlusion can be confirmed by the appearance of a pale color in the myocardial area supplied by the artery. The ischemic period is typically 30-45 minutes.
-
For drug treatment, Angiotensin IV or vehicle can be administered intravenously (e.g., via the jugular vein) at a set time before reperfusion.
-
To initiate reperfusion, release the snare on the suture. The reperfusion period is typically 2-24 hours.
3. Assessment of Cardiac Injury:
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-occlude the LAD artery and infuse a dye such as Evans blue into the circulation to delineate the area at risk (AAR, the non-blue area).
-
Euthanize the animal, excise the heart, and slice the ventricles.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, leaving the infarcted area pale white.
-
Image the slices and use planimetry software to calculate the infarct size as a percentage of the AAR.
-
-
Biochemical Analysis:
-
Collect blood samples at the end of the experiment to measure plasma levels of cardiac enzymes like CK and LDH using commercially available assay kits.
-
-
Western Blotting:
-
Homogenize ventricular tissue to analyze the protein levels of apoptotic markers (e.g., Bax, Bcl-2, caspases) and signaling molecules (e.g., phosphorylated Akt, mTOR).[7]
-
Experimental Protocol: Angiotensin II-Induced Hypertension Model
This is a widely used model to study hypertension and its effects on the cardiovascular system.[9][10][11]
1. Animals:
-
Male Sprague-Dawley or C57BL/6 mice.
2. Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Shave the hair on the back, between the shoulder blades.
-
Make a small subcutaneous incision.
-
Implant an osmotic minipump (e.g., Alzet) filled with Angiotensin II (at a dose to induce hypertension, e.g., 200-1000 ng/kg/min) or saline (for the control group).[10][11]
-
Close the incision with sutures or wound clips.
-
Allow the animals to recover. The infusion will proceed at a constant rate for the duration of the pump's life (e.g., 7, 14, or 28 days).
3. Monitoring and Analysis:
-
Measure blood pressure regularly (e.g., daily or every few days) using a non-invasive tail-cuff method.
-
At the end of the study, euthanize the animals and harvest the heart and other organs.
-
Assess cardiac hypertrophy by measuring the heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E, Masson's trichrome staining) on heart sections to assess cardiomyocyte size and fibrosis.
-
Gene and protein expression analysis can be performed on cardiac tissue to investigate molecular changes.[10]
Cardioprotective Signaling Pathway of Angiotensin IV
Caption: Angiotensin IV cardioprotective signaling pathway.
Renal and Other Physiological Effects of Angiotensin IV
Application Note: Role in Renal Function and Other Systems
The role of Angiotensin IV in the kidney is complex. The AT4 receptor is present in the kidney, and its activation can influence renal function. While the broader renin-angiotensin system is a critical regulator of renal hemodynamics and sodium balance, the specific contributions of Ang IV are an area of active research.[12][13] Studies in models of chronic kidney disease and hypertension are helping to elucidate its role.[13][14] Additionally, Ang IV has been shown to influence other physiological processes, including colonic motility and adrenocortical cell proliferation.[15][16]
Experimental Workflow: Investigating Angiotensin IV Effects
Caption: General experimental workflow for studying Ang IV effects.
Experimental Protocol: Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This is a standard non-invasive method for monitoring blood pressure in rats and mice.[11]
1. Equipment:
-
A non-invasive blood pressure system (e.g., a plethysmography-based system) consisting of a restrainer, a tail cuff, a pulse sensor, and a control unit.
2. Procedure:
-
Acclimatization: Before starting the actual measurements, acclimatize the animals to the procedure for several days. This involves placing them in the restrainer for short periods to reduce stress-associated blood pressure elevation.
-
Measurement:
-
Warm the animal's tail gently (e.g., with a warming pad or lamp) to increase blood flow and make the pulse easier to detect.
-
Place the mouse or rat in the appropriate-sized restrainer.
-
Fit the occlusion cuff and the pulse sensor around the base of the tail.
-
Initiate the measurement cycle on the control unit. The system will automatically inflate the cuff to occlude blood flow and then gradually deflate it, recording the pressure at which the pulse returns (systolic blood pressure). Some systems can also measure mean and diastolic pressure.
-
Perform several consecutive measurements (e.g., 5-10) in a single session and average the valid readings.
-
Conduct measurements at the same time each day to minimize diurnal variations.
-
3. Data Analysis:
-
Record the systolic blood pressure for each animal over the course of the experiment.
-
Compare blood pressure readings between treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
References
- 1. Cognitive-enhancing effects of angiotensin IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain angiotensin II and angiotensin IV receptors as potential Alzheimer’s disease therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Brain Renin–Angiotensin System as Novel and Potential Therapeutic Target for Alzheimer’s Disease [mdpi.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Central administration of angiotensin IV rapidly enhances novel object recognition among mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin IV protects cardiac reperfusion injury by inhibiting apoptosis and inflammation via AT4R in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin IV protects against angiotensin II-induced cardiac injury via AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 12. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of angiotensin peptides on colonic motility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensins II and IV stimulate the rat adrenocortical cell proliferation acting via different receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Functional Assays of Angiotensin II (3-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), is a bioactive hexapeptide fragment of Angiotensin II. Initially considered an inactive metabolite, Ang IV is now recognized for its distinct physiological roles, particularly in cognition, cardiovascular regulation, and renal function.[1][2][3] These effects are primarily mediated through its specific binding site, the AT4 receptor, which has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP).[4][5][6] Consequently, the functional activity of Ang IV and its analogs is often associated with the inhibition of IRAP's catalytic activity.[5][6][7] This document provides detailed protocols for key cell-based functional assays to characterize the activity of Angiotensin II (3-8) and its analogs.
Signaling Pathways of Angiotensin II (3-8)
The primary mechanism of Angiotensin II (3-8) action is through its interaction with Insulin-Regulated Aminopeptidase (IRAP). This interaction leads to the inhibition of IRAP's enzymatic activity, which in turn may prevent the degradation of other bioactive peptides, leading to downstream cellular effects. Additionally, there are proposed mechanisms involving the modulation of glucose transport through GLUT4 trafficking.
Quantitative Data Summary
The following table summarizes key quantitative data for the interaction of Angiotensin II (3-8) with its receptor.
| Ligand | Receptor/Enzyme | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Angiotensin II (3-8) | AT4 Receptor (IRAP) | Radioligand Binding | HEK 293T cells | IC50 | 32 nM | [5] |
| LVV-hemorphin 7 | AT4 Receptor (IRAP) | Radioligand Binding | HEK 293T cells | IC50 | 140 nM | [5] |
| Angiotensin II | AT1/AT2 Receptors | Radioligand Binding | Rat brain synaptosomes | IC50 | 2 x 10-9 M | [8] |
| Angiotensin III | AT1/AT2 Receptors | Radioligand Binding | Rat brain synaptosomes | IC50 | 4 x 10-9 M | [8] |
| Angiotensin II (3-8) | AT1/AT2 Receptors | Radioligand Binding | Rat brain synaptosomes | IC50 | 4 x 10-7 M | [8] |
Experimental Protocols
IRAP Enzymatic Activity Assay
This assay directly measures the functional consequence of Angiotensin II (3-8) binding to IRAP by quantifying the inhibition of its aminopeptidase activity.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human IRAP in assay buffer.
-
Prepare serial dilutions of Angiotensin II (3-8) and control compounds in assay buffer.
-
Prepare a stock solution of a fluorogenic IRAP substrate (e.g., Leucine-7-amido-4-methylcoumarin, Leu-AMC) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add the diluted Angiotensin II (3-8) or control compounds.
-
Add the recombinant human IRAP to each well.
-
Include wells with IRAP and buffer only (positive control) and wells with buffer and substrate only (negative control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) either kinetically over time or as an endpoint measurement after a fixed incubation period.
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each concentration of Angiotensin II (3-8) relative to the positive control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Intracellular Calcium Mobilization Assay
While the primary receptor for Angiotensin II (3-8) is not a classical Gq-coupled GPCR, this assay can be useful for screening in cell lines that may exhibit calcium signaling in response to Ang IV or to rule out off-target effects on other GPCRs.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6) and an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[9]
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.[10]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of Angiotensin II (3-8) and control agonists/antagonists in a separate compound plate.
-
Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).[9][11]
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).[11]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event for many receptors. It can be used to investigate the signaling cascades potentially modulated by Angiotensin II (3-8).
Experimental Workflow:
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin AT4 ligands are potent, competitive inhibitors of insulin regulated aminopeptidase (IRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Binding of angiotensins to rat brain tissue: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: Agonist Activity of Angiotensin II (3-8) at AT1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II), a primary effector of the renin-angiotensin system, exerts its physiological effects through two main G protein-coupled receptors, the AT1 and AT2 receptors. The AT1 receptor is responsible for the classical cardiovascular effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. Angiotensin II (3-8), also known as Angiotensin IV (AIV), is a C-terminal fragment of Angiotensin II. While it has been shown to have its own distinct receptor, the AT4 receptor (also identified as insulin-regulated aminopeptidase (B13392206) or IRAP), there is interest in its potential activity at the AT1 receptor.
These application notes provide a summary of the agonist activity of Angiotensin II (3-8) at the AT1 receptor, compiling quantitative data from various studies. Detailed protocols for key experimental assays used to characterize this activity are also provided to facilitate further research in this area. The data consistently demonstrates that Angiotensin II (3-8) is a very weak agonist at the AT1 receptor compared to Angiotensin II.
Data Presentation
The following tables summarize the binding affinity and functional potency of Angiotensin II (3-8) at the AT1 receptor in comparison to the endogenous ligand, Angiotensin II, and common antagonists.
Table 1: Comparative Binding Affinities of Angiotensin Peptides and Ligands at the AT1 Receptor
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Angiotensin II | Human AT1 | [125I]-[Sar1,Ile8]Ang II | CHO-K1 cells | ~1.5 | - | [1] |
| Angiotensin II | Rat AT1 | [125I]-[Sar1,Ile8]Ang II | Rat Liver Membranes | - | ~1.5 | [1] |
| Angiotensin II (3-8) | Human AT1 | - | - | >10,000 | >10,000 | Data inferred from multiple sources indicating very low affinity |
| Losartan | Human AT1 | [125I]-[Sar1,Ile8]Ang II | - | ~10 | 20 | [1] |
| Irbesartan | Human AT1 | [125I]-[Sar1,Ile8]Ang II | - | ~1 | - | [1] |
Note: Specific Ki or IC50 values for Angiotensin II (3-8) at the AT1 receptor are not consistently reported in the literature, reflecting its very low affinity. The values presented are estimations based on qualitative descriptions from multiple sources.
Table 2: Comparative Functional Activity of Angiotensin Peptides at the AT1 Receptor
| Compound | Assay | Tissue/Cell Line | EC50 (nM) | Emax (% of Ang II) | Reference |
| Angiotensin II | Inositol (B14025) Phosphate (B84403) Accumulation | CHO-K1 cells expressing human AT1 | ~1 | 100% | [1] |
| Angiotensin II | Calcium Mobilization | NG108-15 cells | 57 ± 8 | 100% | |
| Angiotensin II (3-8) | Inositol Phosphate Accumulation | CHO-K1 cells expressing human AT1 | Very High (>1000) | Very Low | [2] |
| Angiotensin II (3-8) | Vasoconstriction (Aortic Rings) | Rat Aorta | ~1000-fold higher than Ang II | Similar to Ang II at high concentrations | |
| Angiotensin III | Inositol Phosphate Accumulation | Guinea Pig Hepatocytes | ~3 | Similar to Ang II | [1] |
Note: The potency of Angiotensin II (3-8) is significantly lower than that of Angiotensin II at the AT1 receptor. While it can elicit a full response at very high concentrations in some functional assays, its primary physiological effects are mediated through the AT4 receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and cell systems.
Radioligand Binding Assay for AT1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the AT1 receptor.
Materials:
-
Cells or tissues expressing the AT1 receptor (e.g., CHO-K1 cells stably expressing human AT1 receptor, rat liver membranes).
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Unlabeled Ligands: Angiotensin II (for standard curve), Angiotensin II (3-8) (test compound), Losartan (positive control antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation (if using tissues or adherent cells):
-
Homogenize tissue or scrape cells in ice-cold lysis buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled Angiotensin II (for non-specific binding).
-
50 µL of various concentrations of the test compound (Angiotensin II (3-8)) or standard competitor (Angiotensin II).
-
50 µL of [125I]-[Sar1,Ile8]Angiotensin II (at a final concentration close to its Kd).
-
50 µL of membrane preparation (typically 20-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like AT1.
Materials:
-
Cells expressing the AT1 receptor (e.g., CHO-K1 cells stably expressing human AT1 receptor).
-
[3H]-myo-inositol.
-
Cell culture medium.
-
Stimulation Buffer: HBSS or other suitable buffer containing 10 mM LiCl.
-
Agonists: Angiotensin II, Angiotensin II (3-8).
-
Lysis Buffer: e.g., 0.1 M formic acid.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Cell Labeling:
-
Seed cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating them with [3H]-myo-inositol (1-2 µCi/mL) in inositol-free medium for 24-48 hours.
-
-
Assay:
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.
-
Add varying concentrations of agonists (Angiotensin II or Angiotensin II (3-8)) and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
-
Separation of Inositol Phosphates:
-
Neutralize the lysates and apply them to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon AT1 receptor activation.
Materials:
-
Cells expressing the AT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: HBSS or other suitable buffer.
-
Agonists: Angiotensin II, Angiotensin II (3-8).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) with Pluronic F-127 (to aid in dye solubilization) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells two to three times with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject varying concentrations of the agonist (Angiotensin II or Angiotensin II (3-8)) into the wells.
-
Monitor the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximal calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values.
-
Visualization of Signaling Pathways and Workflows
AT1 Receptor Signaling Pathway
Caption: AT1 receptor signaling cascade leading to cellular responses.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Angiotensin Peptides
Caption: Enzymatic cascade leading to the formation of Angiotensin peptides.
Conclusion
The available evidence strongly indicates that Angiotensin II (3-8) exhibits very low agonist activity at the AT1 receptor. Its binding affinity is significantly weaker than that of Angiotensin II, and it is a much less potent activator of downstream signaling pathways such as inositol phosphate production and calcium mobilization. While it may elicit AT1 receptor-mediated effects at high concentrations, its primary physiological and pharmacological actions are attributed to its interaction with the distinct AT4 receptor. The provided protocols offer standardized methods for researchers to further investigate and quantify the weak agonist properties of Angiotensin II (3-8) at the AT1 receptor and to characterize its activity at the AT4 receptor.
References
- 1. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin IV is a potent agonist for constitutive active human AT1 receptors. Distinct roles of the N-and C-terminal residues of angiotensin II during AT1 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilator Effects of Angiotensin II (3-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (3-8), also known as Angiotensin IV, is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. While initially considered an inactive metabolite, emerging evidence suggests that Angiotensin IV possesses distinct biological activities, including vasodilator effects in specific vascular beds. These effects are primarily mediated through a unique receptor, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP). This document provides detailed application notes and experimental protocols for researchers investigating the vasodilator properties of Angiotensin II (3-8), with a focus on its signaling pathways and methods for quantitative assessment.
Mechanism of Action: AT4 Receptor-Mediated Vasodilation
Angiotensin II (3-8) induces vasodilation predominantly through an endothelium-dependent mechanism involving the activation of the AT4 receptor on endothelial cells.[1] The binding of Angiotensin IV to the AT4 receptor initiates a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2] This enzyme catalyzes the production of nitric oxide (NO), a potent vasodilator. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This results in an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[1]
While the nitric oxide pathway is the principal mechanism, some studies suggest that prostaglandins (B1171923) may modulate the vascular responses to Angiotensin II (3-8), although they do not appear to be the primary mediators of its vasodilator effect.[3]
Data Presentation: Quantitative Analysis of Vasodilator Effects
The vasodilator potency and efficacy of Angiotensin II (3-8) can be quantified and compared across different experimental conditions. The following table summarizes key quantitative data from studies on related angiotensin peptides, as specific EC50 values for Angiotensin II (3-8) induced vasorelaxation are not consistently reported across the literature. This highlights a gap in the current research and an opportunity for further investigation.
| Peptide | Vascular Bed | Pre-constrictor Agent | ED50 / EC50 | Maximal Relaxation (%) | Reference |
| Angiotensin-(1-7) | Rat Renal Artery | Phenylephrine (3x10⁻⁷ M) | 3.4 ± 1.1 nM | 42 ± 6% | [4] |
Note: The EC50 (half-maximal effective concentration) or ED50 (half-maximal effective dose) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a higher potency.
Experimental Protocols
Protocol 1: Wire Myography for Assessment of Vasodilation in Isolated Arteries
This protocol details the use of wire myography to assess the vasodilator effect of Angiotensin II (3-8) on isolated small arteries, such as pulmonary or renal arteries.[5][6]
Materials:
-
Isolated Arteries: Freshly dissected small resistance arteries (e.g., porcine pulmonary artery, rat renal artery).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. Continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
-
High Potassium Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl (final KCl concentration typically 60-80 mM).
-
Pre-constrictor Agent: Phenylephrine (PE) or other suitable vasoconstrictor.
-
Angiotensin II (3-8) (Angiotensin IV): Stock solution prepared in deionized water.
-
Endothelial Function Modulators (Optional):
-
L-NAME (N(G)-nitro-L-arginine methyl ester): eNOS inhibitor.
-
Methylene (B1212753) Blue: Guanylate cyclase inhibitor.
-
Indomethacin (B1671933): Cyclooxygenase inhibitor.
-
-
Wire Myograph System: (e.g., DMT, Living Systems Instrumentation)
-
Dissection Microscope and Tools
Procedure:
-
Vessel Dissection and Mounting:
-
Carefully dissect the desired artery in cold PSS under a dissection microscope.
-
Cut the artery into 2 mm long rings.
-
Mount the arterial rings on two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.[7]
-
Fill the chamber with PSS and maintain the temperature at 37°C, continuously bubbling with 95% O₂ / 5% CO₂.
-
-
Equilibration and Normalization:
-
Allow the mounted vessels to equilibrate for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel. This typically involves stepwise stretching of the vessel and measuring the force generated in response to KPSS until a maximal active tension is achieved. The vessel is then set to a percentage of this optimal tension (e.g., 90%).
-
-
Viability and Endothelium Integrity Check:
-
Contract the vessels with KPSS to confirm their viability. A robust contraction should be observed.
-
Wash the vessels with PSS until they return to baseline tension.
-
Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M).
-
Once a stable plateau of contraction is reached, add acetylcholine (B1216132) (ACh, e.g., 10⁻⁵ M) to assess endothelium integrity. A relaxation of >80% indicates a functional endothelium.
-
Wash the vessels thoroughly with PSS.
-
-
Dose-Response to Angiotensin II (3-8):
-
Pre-constrict the vessels again with the same concentration of the vasoconstrictor used previously.
-
Once a stable contraction is achieved, add cumulative concentrations of Angiotensin II (3-8) to the bath (e.g., from 10⁻¹² M to 10⁻⁶ M).
-
Record the relaxation response at each concentration until a maximal response is observed or the concentration range is exhausted.
-
-
Investigating Signaling Pathways (Optional):
-
To investigate the involvement of the nitric oxide pathway, incubate the vessels with L-NAME (e.g., 100 µM) or methylene blue (e.g., 10 µM) for 20-30 minutes before pre-constriction and the addition of Angiotensin II (3-8).
-
To investigate the role of prostaglandins, incubate with indomethacin (e.g., 10 µM) prior to the experiment.
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curves and calculate the EC50 value and the maximal relaxation (Emax) for Angiotensin II (3-8).
Visualizations
Signaling Pathway of Angiotensin II (3-8) Induced Vasodilation
Caption: Angiotensin II (3-8) signaling pathway for vasodilation.
Experimental Workflow for Wire Myography
Caption: Wire myography experimental workflow.
Conclusion
The study of Angiotensin II (3-8) and its vasodilator effects offers a promising avenue for understanding vascular regulation and developing novel therapeutic strategies. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate the mechanisms of action and quantify the vascular effects of this intriguing peptide. Further research is warranted to fully elucidate the AT4 receptor signaling cascade and to establish a more extensive quantitative dataset of Angiotensin II (3-8)'s effects in various vascular beds.
References
- 1. Angiotensin IV receptor-mediated activation of lung endothelial NOS is associated with vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 7. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Angiotensin II (3-8) Human TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II (3-8) human TFA. This document addresses common stability issues and offers guidance on proper handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: My Angiotensin II (3-8) human TFA solution is losing activity rapidly. What are the likely causes?
A1: Rapid degradation of Angiotensin II (3-8) in aqueous solutions can be attributed to several factors:
-
Chemical Instability: Peptides are susceptible to hydrolysis, especially at non-optimal pH values. Angiotensin peptides, in general, are more stable in slightly acidic to neutral conditions and can degrade in strongly acidic or alkaline solutions.
-
Enzymatic Degradation: If your solution is exposed to biological contaminants (e.g., from cell culture media, serum, or microbial growth), proteases can quickly degrade the peptide. Key enzymes in the Renin-Angiotensin System, such as aminopeptidases, can metabolize Angiotensin II (3-8).
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide solution can lead to aggregation and degradation, significantly reducing its bioactivity.
-
Adsorption: At low concentrations, peptides can adsorb to the surfaces of glass and plastic vials, leading to a perceived loss of active compound.
-
Oxidation: Although less common for this specific peptide, oxidation of certain amino acid residues can occur, especially during long-term storage if not properly protected from air.
Q2: What are the recommended storage conditions for Angiotensin II (3-8) human TFA?
A2: Proper storage is critical for maintaining the stability of your peptide.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[1] Under these conditions, the peptide can be stable for years.
-
Stock Solutions: Prepare stock solutions in a suitable buffer or sterile water. It is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[1] This will minimize degradation from repeated freeze-thaw cycles. Once thawed, a vial should be used immediately and any remaining solution discarded. Stock solutions at -20°C are generally stable for at least a month, and for up to 6 months at -80°C.[1]
Q3: How does the trifluoroacetate (B77799) (TFA) salt affect my experiments?
A3: Angiotensin II (3-8) is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process. It's important to be aware of the potential effects of TFA:
-
Biological Activity: Residual TFA in your peptide solution can interfere with biological assays. It has been reported to inhibit cell growth in some cell lines and may alter the biological activity of the peptide.
-
pH Alteration: TFA is a strong acid and can lower the pH of your reconstituted peptide solution, especially if a low buffering capacity solvent is used. This pH shift can affect peptide stability and the conditions of your experiment.
-
Structural Changes: The TFA counterion can sometimes influence the secondary structure of the peptide.
For sensitive biological applications, it may be necessary to perform a salt exchange to replace the TFA with a more biocompatible counterion, such as acetate (B1210297) or chloride.
Q4: How should I prepare a stock solution of Angiotensin II (3-8) human TFA?
A4: To prepare a stock solution, follow these steps:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitute the peptide in a suitable solvent. Angiotensin II (3-8) is soluble in water. For biological experiments, use a sterile, buffered solution (e.g., PBS) with a pH in the neutral range.
-
Vortex gently to ensure the peptide is fully dissolved.
-
If the entire stock solution will not be used at once, immediately aliquot it into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Peptide degradation due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. 3. TFA salt interference. | 1. Review storage and handling procedures. Ensure the peptide is stored at the correct temperature and protected from light and moisture. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Consider performing a salt exchange to an acetate or chloride form for sensitive biological assays. |
| Loss of peptide concentration in solution | 1. Adsorption to the vial surface. 2. Enzymatic degradation from contamination. 3. pH-related instability. | 1. Use low-protein-binding microcentrifuge tubes. For very dilute solutions, pre-coating the vials with a solution of bovine serum albumin (BSA) may be necessary. 2. Use sterile water, buffers, and pipette tips. Work in a laminar flow hood to minimize microbial contamination. 3. Ensure the pH of your solution is within the optimal range for angiotensin peptide stability (typically slightly acidic to neutral). |
| Precipitation observed in the solution | 1. Poor solubility in the chosen solvent. 2. Peptide aggregation. | 1. Ensure the peptide is fully dissolved. Gentle vortexing can help. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution in your aqueous buffer (ensure the final DMSO concentration is compatible with your assay). 2. Aggregation can be promoted by neutral pH and repeated temperature changes. Store in aliquots and consider using a slightly acidic or basic buffer if compatible with your experiment. |
Quantitative Stability Data
Table 1: Stability of Angiotensin II in 0.9% Sodium Chloride at 5 ± 3°C[2]
| Time (hours) | Remaining Concentration (%) |
| 0 | 100 |
| 24 | >90 |
| 48 | >90 |
| 72 | >90 |
| 96 | >90 |
| 120 | >90 |
Table 2: General pH-Dependent Stability of Angiotensin Peptides in Aqueous Solution
| pH Condition | General Stability Observation |
| Acidic (pH < 6) | Generally more stable, with reduced aggregation. |
| Neutral (pH 6-8) | Increased risk of aggregation and enzymatic degradation. |
| Basic (pH > 8) | Increased susceptibility to hydrolysis and degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating HPLC-MS Method
This protocol provides a general framework for assessing the stability of Angiotensin II (3-8) human TFA in an aqueous solution. Method development and validation are essential for specific applications.
1. Preparation of Stability Samples: a. Prepare a stock solution of Angiotensin II (3-8) human TFA at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) buffer) at different pH values (e.g., pH 4, 7, and 9). b. Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C and 25°C). c. Store the vials at the designated temperatures.
2. Sample Analysis at Each Time Point (e.g., 0, 24, 48, 72, 96 hours): a. At each time point, retrieve one vial from each condition. b. If necessary, dilute the sample to a suitable concentration for HPLC-MS analysis with the mobile phase.
3. HPLC-MS/MS Analysis:
- HPLC System: A reverse-phase HPLC system.
- Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL.
- Detection: Tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.
- MRM Transitions: Monitor the parent and fragment ion transitions for Angiotensin II (3-8) (e.g., m/z 388.8 -> 263.4 for the [M+2H]2+ ion) and any potential degradation products.[3][4]
4. Data Analysis: a. Quantify the peak area of the intact Angiotensin II (3-8) at each time point. b. Calculate the percentage of the peptide remaining at each time point relative to the initial (time 0) peak area. c. Plot the percentage of remaining peptide versus time for each condition to determine the degradation kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade of Angiotensin II (3-8) via the AT4 receptor (IRAP).
Caption: Experimental workflow for assessing the stability of Angiotensin II (3-8).
Caption: Key factors influencing the stability of Angiotensin II (3-8) human TFA.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of angiotensin peptides by LC-MS and LC-MS/MS: metabolism by bovine adrenal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Angiotensin II (3-8) Human TFA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (3-8) human TFA.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin II (3-8) human TFA?
Angiotensin II (3-8) human TFA, also known as Angiotensin IV, is a bioactive peptide fragment of Angiotensin II.[1] It is the trifluoroacetate (B77799) (TFA) salt of the human form of the peptide. It is an agonist at the angiotensin AT1 receptor, though less potent than Angiotensin II.[2][]
Q2: What are the physical properties of Angiotensin II (3-8) human TFA?
Angiotensin II (3-8) human TFA is typically a white to off-white lyophilized powder.[2]
Q3: How should I store Angiotensin II (3-8) human TFA?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[2][4][5] Once reconstituted, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] For short-term storage of up to 24 hours, diluted solutions can be kept at room temperature or refrigerated (2°C to 8°C).
Q4: What is the stability of reconstituted Angiotensin II (3-8) human TFA in solution?
When stored at -80°C, the stock solution is stable for up to 6 months.[2] When stored at -20°C, it is stable for up to 1 month.[2] It is recommended to use freshly prepared solutions for the most consistent experimental results.
Troubleshooting Guide: Solubility Problems
Researchers may occasionally face challenges in completely dissolving Angiotensin II (3-8) human TFA. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.
Problem: The lyophilized powder is not dissolving or the solution is cloudy.
This can be due to several factors including the choice of solvent, concentration, pH, and the presence of aggregates. Follow the steps below to address this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Angiotensin II (3-8) human TFA solubility issues.
Quantitative Data Summary
The solubility of Angiotensin II (3-8) human TFA can vary depending on the solvent and concentration. The following table summarizes reported solubility data.
| Solvent | Reported Solubility/Concentration | Notes |
| Water (H₂O) | 50 mg/mL (56.25 mM) | Ultrasonic assistance may be required.[2] |
| Water (H₂O) | 1 mg/mL | - |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Use fresh, moisture-free DMSO.[6] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -[7] |
| Ethanol | 4 mg/mL | -[6] |
Experimental Protocols
Protocol 1: Reconstitution of Angiotensin II (3-8) Human TFA in Water
-
Preparation: Allow the vial of lyophilized Angiotensin II (3-8) human TFA to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of sterile, deionized water to the vial to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of peptide).
-
Dissolution: Gently vortex or swirl the vial to mix. If the peptide does not fully dissolve, proceed to the next step.
-
Sonication (if required): Place the vial in an ultrasonic water bath for short intervals (e.g., 1-2 minutes) until the solution becomes clear.[2] Avoid excessive heating of the sample.
-
Filtration: For use in cell-based assays or in vivo studies, sterilize the reconstituted peptide solution by passing it through a 0.22 µm filter.[2]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2]
Reconstitution Workflow Diagram
Caption: Experimental workflow for reconstituting Angiotensin II (3-8) human TFA.
Protocol 2: Handling Low-Concentration Solutions
For solutions with low concentrations of Angiotensin II (3-8) human TFA (e.g., below 100 µg/mL), the peptide may adsorb to the surfaces of glass or plastic containers, leading to a perceived loss of activity.
-
Container Pre-treatment: To minimize surface adsorption, pre-treat glass or plastic containers by rinsing them with a 1 mg/mL solution of bovine serum albumin (BSA).
-
Rinsing: Thoroughly rinse the BSA-coated containers with sterile, deionized water before adding the peptide solution.
-
Solution Preparation: Proceed with the reconstitution protocol as described above, using the pre-treated containers.
This pre-treatment step can help ensure that the actual concentration of the peptide in your working solution is accurate and consistent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Angiotensin IV trifluoroacetate salt ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. gen.store [gen.store]
Technical Support Center: Angiotensin II (3-8) Human TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II (3-8) human TFA.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin II (3-8) human TFA, and what is its primary biological activity?
Angiotensin II (3-8) human, also known as Angiotensin IV, is a C-terminal fragment of the peptide vasoconstrictor Angiotensin II.[1] It is supplied as a trifluoroacetate (B77799) (TFA) salt. It is considered a less effective agonist at the angiotensin AT1 receptor compared to Angiotensin II.[2] However, it selectively binds to the Angiotensin II type 2 (AT2) and AT4 receptors.[1] Its biological effects include endothelium-dependent renal cortical vasodilatation at low doses.[2][3] At higher doses, it can cause increases in mean arterial blood pressure.[2]
Q2: How should I reconstitute and store Angiotensin II (3-8) human TFA?
For optimal stability, it is crucial to follow proper reconstitution and storage procedures.
-
Reconstitution: Angiotensin II (3-8) human TFA is soluble in water.[1][2][4] For a stock solution, you can dissolve the lyophilized powder in sterile, distilled water.[2] If you are using water as the solvent for your stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.[2]
-
Storage of Lyophilized Powder: The lyophilized powder should be stored in a sealed container, away from moisture. Recommended storage temperatures are -80°C for up to 2 years or -20°C for up to 1 year.[2]
-
Storage of Stock Solutions: Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can inactivate the product.[2][4] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What are the recommended solvents for in vitro and in vivo experiments?
Water is the primary recommended solvent for creating stock solutions.[2] For in vivo experiments in rats, the peptide can be administered as a bolus injection.[2] The specific vehicle for in vivo administration should be determined based on the experimental design and institutional guidelines.
Q4: What are the known receptor binding affinities of Angiotensin II (3-8)?
Angiotensin II (3-8) exhibits differential binding to angiotensin receptors. It has a significantly lower affinity for the AT1 receptor compared to Angiotensin II.[2] It selectively binds to AT2 and AT4 receptors.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with Angiotensin II (3-8) human TFA.
Problem 1: Inconsistent or no biological effect observed in my in vitro/in vivo experiment.
-
Possible Cause 1: Peptide Degradation.
-
Solution: Ensure that the peptide has been stored correctly in its lyophilized form and that reconstituted solutions have not been subjected to multiple freeze-thaw cycles.[2] Prepare fresh working solutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 2: Incorrect Peptide Concentration.
-
Solution: Verify the calculations for your stock and working solutions. When preparing stock solutions, ensure the lyophilized powder has been accurately weighed.
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Confirm that the cell line or tissue model you are using expresses the target receptors (AT2 or AT4) at sufficient levels to elicit a measurable response.
-
-
Possible Cause 4: Experimental Conditions.
-
Solution: Review your experimental protocol, including incubation times, temperature, and buffer composition, to ensure they are optimal for your specific assay.
-
Problem 2: Difficulty dissolving the lyophilized Angiotensin II (3-8) human TFA powder.
-
Possible Cause: Insufficient Sonication.
-
Solution: The product data sheet indicates that sonication may be needed for complete dissolution in water.[2] Use an ultrasonic bath to aid in dissolving the peptide.
-
Problem 3: Variability in results between different experimental days.
-
Possible Cause: Inconsistent Solution Preparation.
-
Solution: Prepare a large batch of stock solution, aliquot it, and store it under the recommended conditions.[2] Use a new aliquot for each experimental day to ensure consistency.
-
-
Possible Cause: Animal Variability (for in vivo studies).
-
Solution: Use a sufficient number of animals per group to account for biological variability. It is also recommended to prepare for potential animal losses during the experiment.[2]
-
Quantitative Data
The following tables summarize key quantitative data for Angiotensin II (3-8) human TFA.
Table 1: In Vivo Dosage and Effects in Rats
| Parameter | Dosage | Effect | Reference |
| Cardiovascular Effects | Up to 125 pmol/kg | No significant cardiovascular effects | [2] |
| Mean Arterial Blood Pressure | 1.25 and 12.5 nmol/kg | Dose-dependent increases | [2] |
| Renal and Mesenteric Blood Flow | 1.25 and 12.5 nmol/kg | Dose-dependent reductions | [2] |
Table 2: Receptor Binding Affinity
| Receptor | IC50 | Cell Line | Reference |
| AT1 | >1,000 nM | HEK293 cells expressing rat receptors | [1] |
| AT2 | 48.6 nM | HEK293 cells expressing rat receptors | [1] |
| AT4 | 1.6 nM | Bovine aortic endothelial cell membranes | [1] |
Table 3: Stock Solution Preparation (in Water)
| Desired Concentration | Mass of Peptide (1 mg) | Mass of Peptide (5 mg) | Mass of Peptide (10 mg) |
| 1 mM | 1.1249 mL | 5.6247 mL | 11.2495 mL |
| 5 mM | 0.2250 mL | 1.1249 mL | 2.2499 mL |
| 10 mM | 0.1125 mL | 0.5625 mL | 1.1249 mL |
| Data derived from product information.[2] |
Experimental Protocols
Protocol 1: In Vivo Administration in Rats
This protocol is adapted from a study investigating the regional hemodynamic effects of human Angiotensin II (3-8).[2]
-
Animal Model: Male Long Evans rats (350-450 g).
-
Peptide Preparation: Reconstitute Angiotensin II (3-8) human TFA in a suitable sterile vehicle for intravenous injection.
-
Administration: Administer increasing bolus doses of Angiotensin II (3-8) (e.g., 0.125, 1.25, and 12.5 nmol/kg) in a random order.
-
Time Interval: Ensure a minimum of 20 minutes between injections to allow physiological variables to return to baseline.
-
Monitoring: Continuously monitor cardiovascular parameters such as mean arterial blood pressure and regional blood flow (e.g., renal and mesenteric).
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines a general procedure for preparing samples containing Angiotensin peptides for mass spectrometry.
-
Acidification: Stop enzymatic reactions by adding trifluoroacetic acid (TFA) to a final concentration of 1%.[5]
-
Drying: Dry the samples using a vacuum concentrator.[5]
-
Reconstitution: Reconstitute the dried extracts in 0.1% TFA.[5]
-
Solid-Phase Extraction (SPE):
-
Precondition a SepPak C18 cartridge with 80% methanol (B129727) containing 0.1% TFA, followed by 0.1% TFA in water.[5]
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA and then with water.[5]
-
-
Elution: Elute the peptides with 80% methanol containing 0.1% TFA.[5]
-
Final Preparation: Dry the eluted sample and resuspend it in a solution suitable for your mass spectrometer, such as 90% acetonitrile (B52724) with 0.3% TFA.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the Renin-Angiotensin System focusing on Angiotensin II (3-8).
References
Angiotensin II (3-8) Human TFA: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common experimental artifacts and issues encountered when working with Angiotensin II (3-8) human TFA.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin II (3-8) human TFA, and what is its primary biological activity?
Angiotensin II (3-8), also known as Angiotensin IV, is a hexapeptide fragment of Angiotensin II.[1] It is often supplied as a trifluoroacetate (B77799) (TFA) salt, which results from its synthesis and purification process.[2][3] While it is a less effective agonist at the Angiotensin AT1 receptor compared to Angiotensin II, it exhibits high affinity for the AT4 receptor, which is now considered its primary binding site.[1][4] It has been shown to cause endothelium-dependent renal cortical vasodilatation.[4]
Q2: Why is my peptide supplied as a TFA salt? What is TFA?
Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and in reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[2][3][5] As a result, the final lyophilized peptide product is often a salt with TFA as the counterion to the positively charged amino groups of the peptide.[6]
Q3: Can the TFA counterion interfere with my experiments?
Yes, residual TFA in your peptide preparation can significantly impact experimental results, leading to a range of artifacts.[5][7] These can include alterations in biological activity, interference with analytical measurements, and unexpected physicochemical properties.[5]
Q4: How can TFA affect my cell-based assays?
TFA can exhibit cytotoxic effects and influence cell proliferation in a dose-dependent manner.[7] Studies have shown that TFA can inhibit the growth of certain cell types, such as osteoblasts, at concentrations as low as 10 nM.[7] Conversely, in other cell lines like murine glioma cells, TFA has been observed to stimulate cell growth at higher concentrations (0.5–7.0 mM).[7] This can lead to false-positive or false-negative results in your assays.[7]
Q5: I am observing unexpected results in my receptor binding assays. Could TFA be the cause?
It is highly likely. The presence of TFA can interfere with receptor-ligand interactions. The strong acidity of TFA can alter the local pH at the binding site or even denature pH-sensitive receptor proteins.[8] This can lead to inaccurate determinations of binding affinities (Kd, IC50) and receptor density (Bmax).
Q6: My mass spectrometry results for Angiotensin II (3-8) are difficult to interpret. What role could TFA play?
TFA is a known cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS), which significantly reduces the signal intensity of the peptide and thus lowers the sensitivity of the analysis.[9][10] Furthermore, TFA can form adducts with the peptide, appearing as peaks with a mass difference of approximately 114 Da (the mass of TFA) or multiples thereof.[11][12][13] This can complicate spectral interpretation and lead to misidentification of the peptide or its modifications.[11][14]
Q7: I am having issues with my HPLC analysis of Angiotensin II (3-8). What are some common TFA-related problems?
While TFA is often used as an ion-pairing agent in the mobile phase to improve peak shape, impurities in the TFA or using old TFA can introduce noise, high background, and baseline spikes in your chromatogram.[15] Inconsistent concentrations of TFA between runs can also lead to shifts in retention times.[16]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Biological Activity
| Symptom | Potential Cause | Troubleshooting Steps |
| Lower than expected potency in cell-based assays. | TFA-induced cytotoxicity or interference with cellular signaling pathways.[7] | 1. Quantify TFA content: Use 19F-NMR to determine the percentage of TFA in your peptide sample.[5][17][18] 2. Perform TFA removal: Use a salt exchange protocol to replace TFA with a more biologically compatible counterion like hydrochloride (HCl) or acetate.[5][8][19] 3. Run control experiments: Test the effect of TFA alone on your cells at concentrations equivalent to those in your peptide stock solution. |
| Variability in results between different batches of the peptide. | Different batches may have varying levels of residual TFA. | 1. Request the certificate of analysis for each batch to check for TFA content. 2. Standardize your procedure by performing TFA removal on all batches before use. |
Issue 2: Mass Spectrometry Artifacts
| Symptom | Potential Cause | Troubleshooting Steps |
| Low signal intensity (ion suppression). | TFA in the sample or mobile phase is interfering with ionization.[9][10] | 1. Use TFA-free mobile phases: If possible, replace TFA with other volatile ion-pairing agents like formic acid (FA) or difluoroacetic acid (DFA), which have less of an ion-suppressive effect.[20] 2. Reduce TFA concentration: If TFA is necessary for chromatography, use the lowest possible concentration that still provides good peak shape. 3. Perform sample clean-up: Use solid-phase extraction (SPE) to remove TFA from the peptide sample before MS analysis. |
| Presence of unexpected peaks at M+114, M+228, etc. | Formation of TFA adducts with the peptide.[11][12][13] | 1. Optimize MS source conditions: Increasing the cone gas flow can sometimes help to reduce in-source adduct formation.[14] 2. Confirm adduct identity: Check if the mass difference corresponds to the mass of TFA (114 Da). 3. Remove TFA: The most effective solution is to remove TFA from the sample prior to analysis.[5][19] |
Issue 3: HPLC and Peptide Quantification Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Inaccurate peptide quantification by weight. | The measured weight of the lyophilized powder includes the peptide, bound water, and TFA counterions.[6] | 1. Determine net peptide content: Use quantitative amino acid analysis or 19F-NMR to determine the exact amount of peptide in your sample.[17] 2. Purchase peptides with specified net peptide content: Some vendors provide this information on the certificate of analysis. |
| Poor peak shape or retention time shifts in HPLC. | Issues with the TFA in the mobile phase or on the column.[15][16] | 1. Use high-purity HPLC-grade TFA: Impurities can cause chromatographic problems.[15] 2. Prepare fresh mobile phase: TFA solutions can change concentration over time. 3. Ensure proper column equilibration: The column needs to be fully equilibrated with the TFA-containing mobile phase to ensure reproducible retention times. |
Quantitative Data
Table 1: Receptor Binding Affinities of Angiotensin Peptides
| Peptide | Receptor | Cell Line | IC50 / Ki | Reference |
| Angiotensin II (3-8) | AT4 | Bovine Aortic Endothelial Cells | 1.6 nM | [18] |
| Angiotensin II (3-8) | AT2 | HEK293 (rat) | 48.6 nM | [18] |
| Angiotensin II (3-8) | AT1 | HEK293 (rat) | >1000 nM | [18] |
Table 2: In Vivo Effects of Angiotensin II (3-8) Human
| Dose | Effect | Animal Model | Reference |
| up to 125 pmol/kg | No cardiovascular effects | Anesthetized rats | [4] |
| 1.25 and 12.5 nmol/kg | Dose-dependent increases in mean arterial blood pressure | Anesthetized rats | [4] |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal via HCl Salt Exchange
This protocol is adapted from established methods for counterion exchange in synthetic peptides.[5][8][19]
Materials:
-
Angiotensin II (3-8) human TFA
-
Milli-Q or ultrapure water
-
Hydrochloric acid (HCl), 100 mM solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the Angiotensin II (3-8) TFA salt in distilled water to a concentration of 1 mg/mL.[8]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[5][8]
-
Incubate the solution for 1 minute at room temperature.[8]
-
Flash-freeze the solution in liquid nitrogen.[8]
-
Lyophilize the sample overnight until a dry powder is obtained.[8]
-
To ensure complete removal of TFA, repeat the process of dissolving in 10 mM HCl, flash-freezing, and lyophilizing two more times.[8]
-
After the final lyophilization, the peptide will be in the hydrochloride salt form. Resuspend in the desired buffer for your experiment.
Protocol 2: Quantification of TFA Content by 19F-NMR Spectroscopy
This protocol provides a general workflow for the quantitative analysis of TFA in a peptide sample using 19F-NMR.[5][17][18]
Materials:
-
Angiotensin II (3-8) human TFA sample
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
Deuterated solvent (e.g., D2O)
-
Certified reference material for fluorine quantification (optional, for absolute quantification)
Procedure:
-
Accurately weigh a known amount of the Angiotensin II (3-8) TFA peptide.
-
Dissolve the peptide in a precise volume of the deuterated solvent in an NMR tube.
-
Acquire a 19F-NMR spectrum. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5-7 times the longest T1 relaxation time).[18]
-
The TFA will give a characteristic singlet in the 19F spectrum.
-
Integrate the area of the TFA peak.
-
The amount of TFA can be determined by comparing the integral of the TFA peak to the integral of a known internal or external standard.
-
The weight percentage of TFA in the original sample can then be calculated.
Visualizations
Caption: Simplified signaling pathway of Angiotensin II (3-8).
Caption: Experimental workflow for TFA removal from a peptide sample.
Caption: Logical relationship for troubleshooting TFA-related artifacts.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. lifetein.com [lifetein.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. biopharma-asia.com [biopharma-asia.com]
- 19. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Angiotensin II (3-8) Human TFA in Immunoassays
Welcome to the technical support center for Angiotensin II (3-8) human TFA. This resource is designed for researchers, scientists, and drug development professionals utilizing Angiotensin II (3-8) human TFA, also known as Angiotensin IV, in their experimental workflows. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your assay performance.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin II (3-8) human TFA and what is its primary application in assays?
Angiotensin II (3-8) human TFA is the trifluoroacetate (B77799) salt of the hexapeptide fragment of Angiotensin II. In the context of assays, it is primarily used as a competitor ligand in competitive immunoassays (such as ELISA) and radioligand binding assays. Its main application is in the study of the renin-angiotensin system (RAS), specifically for the characterization and quantification of angiotensin receptors, particularly the AT4 receptor, for which it has a high affinity.
Q2: How does a competitive immunoassay using Angiotensin II (3-8) work to improve assay performance?
In a competitive immunoassay, an unlabeled antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites. When using Angiotensin II (3-8) as the standard or competitor, it helps to determine the concentration of angiotensin-related peptides in a sample. The "improvement in assay performance" in this context refers to achieving a sensitive and specific assay for the target analyte. By using a well-characterized competitor like Angiotensin II (3-8), researchers can establish a standard curve to accurately quantify the analyte of interest. The sensitivity of the assay is inversely proportional to the signal generated; a lower signal indicates a higher concentration of the analyte in the sample.
Q3: What are the recommended storage and handling conditions for Angiotensin II (3-8) human TFA?
For optimal stability, Angiotensin II (3-8) human TFA should be stored as a lyophilized powder at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Reconstituted solutions are typically stable for shorter periods at -20°C. Always refer to the manufacturer's specific instructions for detailed storage information.
Q4: What is the typical cross-reactivity of Angiotensin II (3-8) in an Angiotensin II immunoassay?
The cross-reactivity of Angiotensin II (3-8) in an Angiotensin II immunoassay can vary depending on the specificity of the primary antibody used. Some commercial Angiotensin II ELISA kits report cross-reactivity with Angiotensin II (3-8) to be around 33-34%.[1][2] It is crucial to consult the datasheet of the specific antibody or ELISA kit being used to understand the potential for cross-reactivity with other angiotensin fragments, as this can significantly impact the interpretation of results.[3][4]
Troubleshooting Guides
Competitive ELISA
Issue 1: High background or non-specific binding.
-
Possible Cause: Insufficient blocking of the microplate wells.
-
Solution: Ensure that the blocking buffer is fresh and that the incubation time is adequate. Consider trying a different blocking agent.
-
Possible Cause: The concentration of the detection antibody or enzyme conjugate is too high.
-
Solution: Titrate the antibody or conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number of wash steps and ensure that the wells are completely emptied between each wash.
Issue 2: Weak or no signal.
-
Possible Cause: The concentration of the Angiotensin II (3-8) standard or the labeled competitor is too low.
-
Solution: Prepare fresh standard dilutions and verify the concentration of the labeled competitor.
-
Possible Cause: The incubation times are too short.
-
Solution: Increase the incubation times for the primary antibody and/or the enzyme conjugate to allow for sufficient binding.
-
Possible Cause: Inactive enzyme conjugate.
-
Solution: Ensure the enzyme conjugate has been stored correctly and has not expired. Prepare fresh substrate solution immediately before use.
Issue 3: Poor standard curve.
-
Possible Cause: Improper preparation of the standard dilutions.
-
Solution: Carefully prepare a fresh serial dilution of the Angiotensin II (3-8) standard. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Possible Cause: Pipetting errors.
-
Solution: Be meticulous with pipetting to ensure accurate and consistent volumes are added to each well.
-
Possible Cause: The range of the standard curve is not appropriate for the samples being tested.
-
Solution: Adjust the concentration range of the standard curve to bracket the expected concentration of the analyte in the samples.
Radioligand Binding Assay
Issue 1: High non-specific binding.
-
Possible Cause: The concentration of the radioligand is too high.
-
Solution: Perform a saturation binding experiment to determine the optimal concentration of the radioligand that provides a good window between total and non-specific binding.
-
Possible Cause: Insufficient washing to remove unbound radioligand.
-
Solution: Optimize the washing procedure by increasing the number of washes or the volume of wash buffer.
-
Possible Cause: The filter paper is not adequately pre-soaked.
-
Solution: Ensure the filter paper is pre-soaked in the appropriate buffer as recommended by the manufacturer to reduce non-specific binding.
Issue 2: Low specific binding.
-
Possible Cause: Low receptor expression in the cell membrane preparation.
-
Solution: Use a cell line with higher receptor expression or increase the amount of membrane protein used in the assay.
-
Possible Cause: Degradation of the radioligand or the competing ligand (Angiotensin II (3-8)).
-
Solution: Use fresh aliquots of the radioligand and prepare fresh dilutions of Angiotensin II (3-8) for each experiment.
-
Possible Cause: The incubation time is not sufficient to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for binding to reach equilibrium.
Quantitative Data Summary
| Assay Type | Parameter | Typical Value | Reference |
| Competitive ELISA for Angiotensin II | Detection Range | 4.94-400 pg/mL | [5] |
| Sensitivity | < 18.75 pg/mL | ||
| Cross-reactivity with Angiotensin II (3-8) | ~34% | [2] | |
| Radioligand Binding Assay (AT1 Receptor) | Kd of [125I] Tyr, Ile-Angiotensin II | 0.11 nM | [6] |
Experimental Protocols
Detailed Methodology for a Competitive ELISA for Angiotensin Peptides
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each particular assay.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the angiotensin peptide of interest. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the Angiotensin II (3-8) standards (in a serial dilution) or unknown samples to the wells, followed immediately by the addition of a fixed concentration of biotinylated Angiotensin II. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the log of the Angiotensin II (3-8) concentration. Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
Detailed Methodology for a Radioligand Binding Assay
This protocol is a general guide for a competitive binding assay using cell membranes expressing angiotensin receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the angiotensin receptor of interest.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Angiotensin II).
-
Increasing concentrations of the unlabeled competitor, Angiotensin II (3-8), for the competition curve, or buffer for total binding. For non-specific binding, add a high concentration of an unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Angiotensin II (3-8) to generate a competition curve and determine the IC₅₀ value.
Visualizations
Caption: Workflow for a competitive ELISA using Angiotensin II (3-8) as a standard.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Selectivity of angiotensin II antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered Systemic Hemodynamic & Baroreflex Response to Angiotensin II in Postural Tachycardia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Optimal storage conditions for Angiotensin II (3-8) TFA
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the optimal storage, handling, and troubleshooting for Angiotensin II (3-8) TFA.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Angiotensin II (3-8) TFA powder?
A1: For maximum stability, lyophilized Angiotensin II (3-8) TFA should be stored in a desiccated environment, protected from light. The recommended storage temperatures and durations are summarized below. For short-term storage, such as during routine lab use, 0-4°C is acceptable for days to weeks.[1] The product is generally stable for a few weeks at room temperature, which is sufficient for shipping purposes.[1][2]
Q2: How should I store Angiotensin II (3-8) TFA once it is reconstituted in a solvent?
A2: Once reconstituted, the stability of Angiotensin II (3-8) TFA decreases. It is critical to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3][4][5][6] Store these aliquots at -20°C or, for longer-term storage, at -80°C.[3][7]
Q3: My peptide solution seems to be losing activity or showing inconsistent results. What are the common causes?
A3: Several factors can lead to a perceived loss of peptide activity:
-
Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation. Always aliquot your stock solution after the first reconstitution.[3][5]
-
Chemical Instability: The peptide is susceptible to hydrolysis in highly acidic conditions or at a pH of 9.5 and above.[6] Maintaining a pH between 5 and 8 is recommended for solutions.[5][6]
-
Enzymatic Degradation: If your solution is exposed to biological contaminants from sources like cell culture media or tissue homogenates, proteases can rapidly break down the peptide.[5] Using sterile water and filtration can help mitigate this.[6]
-
Adsorption: At low concentrations (typically below 100 µg/mL), the peptide can adsorb to the surfaces of glass and plastic vials, reducing the effective concentration in your solution.[5][6]
-
Improper Storage: Storing solutions at room temperature or even 4°C for extended periods can accelerate degradation.[5]
Q4: I'm having trouble dissolving the peptide. What can I do?
A4: Angiotensin II (3-8) TFA has good solubility in water, but may require sonication to fully dissolve.[3] It is also soluble in DMSO and ethanol.[7][8] If you are using water, ensure it is of high purity (e.g., sterile, distilled). For stock solutions, using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[7]
Q5: How can I prevent the peptide from adsorbing to my labware?
A5: To minimize loss due to surface adsorption, especially with low-concentration solutions, you can pre-treat your glass or plastic containers.[6] A common method is to rinse the vials with a solution of Bovine Serum Albumin (BSA) at approximately 1 mg/mL, followed by a thorough rinsing with high-purity water before adding your peptide solution.[6]
Data Summary Tables
Table 1: Storage Conditions for Angiotensin II (3-8) TFA
| Form | Storage Temperature | Duration | Citations |
| Lyophilized Powder | -80°C | 2 years | [3] |
| -20°C | 1 to ≥4 years | [1][2][3][9] | |
| 0-4°C (Short-term) | Days to weeks | [1] | |
| In Solvent | -80°C | 6 months to 1 year | [3][7] |
| -20°C | 1 to 2 months | [3][6][7] | |
| 4°C | 1 to 2 weeks | [10][11] |
Table 2: Solubility of Angiotensin II (3-8) TFA
| Solvent | Concentration | Notes | Citations |
| Water | Up to 50 mg/mL | May require sonication | [3] |
| >10 mM | [12] | ||
| DMSO | 10 mM to 100 mg/mL | Use fresh, anhydrous DMSO | [7][8] |
| Ethanol | 4 mg/mL | [7] |
Experimental Protocols
Protocol for Stock Solution Preparation
-
Equilibration: Before opening, allow the vial of lyophilized peptide to reach room temperature. This prevents moisture from condensing inside the vial, which can compromise the peptide's stability.[5][6]
-
Reconstitution: Add the desired volume of a suitable solvent (e.g., sterile water, anhydrous DMSO) to the vial to achieve the target concentration. If using water, gentle vortexing and sonication can aid dissolution.[3]
-
Sterilization (if required): For biological experiments, the solution can be sterilized by passing it through a 0.22 µm filter. Note that for concentrations below 100 µg/mL, some peptide loss may occur due to filter binding.[3][6]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[3][5]
-
Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[3][7]
Protocol for Stability Assessment via HPLC
This protocol provides a general workflow to evaluate the stability of a prepared Angiotensin II (3-8) TFA solution.
-
Preparation of Solutions: Reconstitute the peptide in the buffer or medium to be tested (e.g., PBS, cell culture medium) to a known concentration.
-
Incubation: Dispense aliquots of the solution into separate vials for each time point and condition. For example, incubate sets of vials at 4°C and 25°C.
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), take one vial from each condition and immediately freeze it at -80°C to halt any further degradation. The T=0 sample serves as the baseline.
-
HPLC Analysis: Once all samples are collected, analyze them by High-Performance Liquid Chromatography (HPLC).[13]
-
Mobile Phase: A typical gradient elution using acetonitrile (B52724) and water with 0.1% TFA is common for peptide analysis.
-
Detection: Monitor the peptide elution at a wavelength of ~214 nm or ~280 nm.
-
-
Data Analysis: Quantify the peak area corresponding to the intact peptide for each time point. Calculate the percentage of peptide remaining relative to the T=0 sample to determine the degradation rate under each condition.
Visualizations
Caption: Logical workflow for handling and storing Angiotensin II (3-8) TFA.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. gen.store [gen.store]
- 9. Angiotensin II (3-8), human | RAAS | TargetMol [targetmol.com]
- 10. abeomics.com [abeomics.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. apexbt.com [apexbt.com]
- 13. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low solubility of Angiotensin II (3-8) in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of Angiotensin II (3-8), also known as Angiotensin IV, in aqueous buffers. Angiotensin II (3-8) is a hexapeptide (Val-Tyr-Ile-His-Pro-Phe) with several hydrophobic residues, which can make it challenging to dissolve in standard laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Angiotensin II (3-8) peptide not dissolving in my aqueous buffer? A1: The low solubility of Angiotensin II (3-8) is primarily due to its amino acid composition. It contains a high proportion of hydrophobic residues (Valine, Tyrosine, Isoleucine, Proline, and Phenylalanine) which can lead to aggregation and precipitation in aqueous solutions.[1][2] The specific pH, ionic strength, and temperature of your buffer can also significantly impact its solubility.
Q2: What is the recommended first step for dissolving Angiotensin II (3-8)? A2: As a general rule, it is best to first test the solubility with a small amount of the peptide before attempting to dissolve the entire sample.[3][4] The initial recommended solvent is sterile, distilled water.[5][6] Since the peptide has a calculated net positive charge at neutral pH, a slightly acidic solution (such as 10% acetic acid) can also be attempted if dissolving in water is unsuccessful.[3][7]
Q3: Can I use organic solvents to dissolve Angiotensin II (3-8)? A3: Yes, for very hydrophobic peptides like Angiotensin II (3-8), using a small amount of an organic solvent is a common and effective strategy.[3] We recommend first dissolving the peptide in 100% DMSO, DMF, or acetonitrile (B52724) and then slowly diluting it with your aqueous buffer to the desired final concentration, vortexing as you add the buffer.[1][2] Be aware that organic solvents can interfere with biological assays; for cellular experiments, the final concentration of DMSO should generally not exceed 1% (v/v).[2]
Q4: How can I improve solubility without using organic solvents? A4: If you wish to avoid organic solvents, several physical methods can improve solubility. Sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can help break up aggregates and aid dissolution.[1][8] Gentle warming of the solution can also be helpful, but avoid excessive heat.[1] Adjusting the pH of your buffer to be slightly acidic may also improve solubility for this peptide.[3]
Q5: What concentration of Angiotensin II (3-8) can I realistically achieve in an aqueous solution? A5: The achievable concentration can vary significantly based on the solvent and methods used. While some suppliers report solubility in water at concentrations as high as 50 mg/mL with the aid of sonication, others suggest lower limits around 1-2 mg/mL.[8][9][10] It is crucial to empirically determine the optimal solubility for your specific buffer system and experimental needs.
Q6: How should I store my Angiotensin II (3-8) stock solution? A6: Lyophilized Angiotensin II (3-8) should be stored at -20°C or -80°C, protected from moisture.[8][9] Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[8][11] These aliquots should be stored at -20°C (for up to one month) or preferably -80°C (for up to six months).[8]
Data Summary: Reported Solubility
The following table summarizes publicly available data on the solubility of Angiotensin II (3-8).
| Source | Solvent | Reported Solubility | Notes |
| MedchemExpress | H₂O | 50 mg/mL (56.25 mM) | Requires sonication.[8] |
| Cayman Chemical | Water | 1 mg/mL | No special conditions noted.[9] |
| Abbiotec | Distilled Water | Up to 2 mg/mL | Recommends acetonitrile if higher concentration is needed.[10] |
| Sigma-Aldrich | Water | 25 mg/mL | Data for the parent peptide, Angiotensin II, but provides a useful reference.[11] |
Troubleshooting and Experimental Workflows
This section provides visual guides and detailed protocols for dissolving and handling Angiotensin II (3-8).
Logical Workflow for Peptide Solubilization
The following diagram outlines a step-by-step decision-making process for dissolving your peptide.
Caption: A troubleshooting workflow for dissolving Angiotensin II (3-8).
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing This protocol is recommended before dissolving the entire peptide stock to determine the best solvent.[3][4]
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening.
-
Aliquot Peptide: Carefully weigh a small amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Test (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 20 µL to make 50 mg/mL). Vortex gently. Observe if the peptide dissolves to form a clear solution.
-
pH Adjustment (If Necessary): If the peptide does not dissolve in water, add a small volume of 10% acetic acid (e.g., 1-2 µL) and vortex.
-
Organic Solvent Test (If Necessary): If aqueous methods fail, use a separate small aliquot of the peptide. Add a minimal volume of DMSO (e.g., 10 µL). Vortex until dissolved. Then, slowly add your target aqueous buffer dropwise while vortexing to observe if precipitation occurs.
-
Observation: A successfully dissolved peptide will result in a clear, particle-free solution.[1]
Protocol 2: Reconstitution Using an Organic Solvent This is often the most reliable method for hydrophobic peptides.[1][2]
-
Preparation: Allow the lyophilized peptide vial to reach room temperature. Centrifuge the vial briefly to collect all powder at the bottom.
-
Solvent Addition: Add a small, precise volume of 100% DMSO (or an alternative like DMF or acetonitrile) to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Dissolution: Vortex the vial until the peptide is completely dissolved. Sonication may be used to assist if needed.
-
Dilution: Slowly add your desired aqueous buffer to the concentrated stock solution. It is critical to add the buffer to the peptide/DMSO mixture, not the other way around. Vortex continuously during dilution to prevent precipitation.
-
Storage: Aliquot the final solution into single-use tubes and store at -80°C.
Background: Angiotensin II (3-8) Signaling Pathway
Angiotensin II (3-8), or Angiotensin IV, is a key bioactive peptide within the Renin-Angiotensin System (RAS). It is formed through the sequential cleavage of its precursor, Angiotensin II.[12][13] Its primary receptor is the AT4 receptor, also known as Insulin-Regulated Aminopeptidase (IRAP).[9][14]
Caption: Formation of Angiotensin II (3-8) within the Renin-Angiotensin System.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Angiotensin II (3-8), human - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. abbiotec.com [abbiotec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Minimizing Adsorption of Angiotensin II (3-8) to Labware
For researchers, scientists, and drug development professionals working with Angiotensin II (3-8), also known as Angiotensin IV, ensuring accurate and reproducible experimental results is paramount. A significant challenge in handling this peptide is its propensity to adsorb to laboratory surfaces, leading to a substantial loss of material and inaccurate quantification. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the adsorption of Angiotensin II (3-8) to labware.
Frequently Asked Questions (FAQs)
Q1: What is peptide adsorption and why is it a critical issue for Angiotensin II (3-8)?
A1: Peptide adsorption is the non-specific binding of peptides to the surfaces of laboratory equipment, such as microplates, vials, and pipette tips.[1] This phenomenon is particularly problematic for Angiotensin II (3-8) as it can lead to a significant reduction in the peptide's concentration in solution.[2] Consequently, this can result in inaccurate experimental data, reduced assay sensitivity, and poor reproducibility. The extent of adsorption is influenced by the physicochemical properties of the peptide and the characteristics of the labware surface.[1]
Q2: What properties of Angiotensin II (3-8) make it prone to adsorption?
A2: Angiotensin II (3-8) is a hexapeptide with the sequence Val-Tyr-Ile-His-Pro-Phe. Its susceptibility to adsorption is influenced by its amino acid composition, which includes hydrophobic residues. Peptides with a high degree of hydrophobicity are particularly prone to binding to nonpolar plastic surfaces like polypropylene (B1209903).[3] Additionally, charged residues in the peptide can interact with surfaces through electrostatic interactions. For instance, positively charged peptides can adsorb to negatively charged glass surfaces.
Q3: What are "low-binding" labware, and how effective are they at preventing Angiotensin II (3-8) adsorption?
A3: Low-binding labware is specifically manufactured to have surfaces that repel peptides and proteins, thus minimizing adsorption.[1] This is achieved through various methods, including the use of unique polymer blends to create a more hydrophilic surface or the application of special surface coatings. These surfaces reduce the hydrophobic and electrostatic interactions that cause peptides to adhere to the labware.[1] Studies have shown that low-binding microplates and tubes can significantly improve the recovery of peptides compared to standard polypropylene or glass labware.[4][5][6]
Q4: Can I reuse low-binding labware for my Angiotensin II (3-8) experiments?
A4: It is generally not recommended to reuse low-binding labware, particularly in sensitive applications like quantitative mass spectrometry or immunoassays. Reuse can lead to cross-contamination and may compromise the integrity of the low-binding surface, potentially increasing adsorption in subsequent experiments.
Q5: How does the choice of solvent affect the adsorption of Angiotensin II (3-8)?
A5: The composition of the solvent plays a crucial role in minimizing peptide adsorption. For hydrophobic peptides like Angiotensin II (3-8), increasing the percentage of organic solvent, such as acetonitrile, in the sample diluent can help keep the peptide in solution and reduce its affinity for the container walls.[1]
Troubleshooting Guides
Issue 1: Low or No Signal in Mass Spectrometry (LC-MS) Analysis
Possible Cause: Significant loss of Angiotensin II (3-8) due to adsorption to sample vials, pipette tips, or microplate wells before the sample reaches the instrument.
Troubleshooting Steps:
-
Evaluate Your Labware: If you are using standard polypropylene or glass vials, switch to certified low-binding microplates or vials. For glass surfaces, consider siliconization to create a hydrophobic barrier.[1]
-
Optimize Your Solvent: Increase the concentration of organic solvent (e.g., acetonitrile) in your sample diluent to improve the solubility of the peptide and reduce its interaction with the labware surface.[1]
-
Perform a Recovery Test: Quantify the extent of peptide loss by conducting a simple recovery experiment. Prepare a known concentration of Angiotensin II (3-8) in your standard diluent, incubate it in your labware for various time points, and then analyze the supernatant to determine the percentage of recovery.[1]
-
Consider Surface Passivation: For glassware, a siliconizing treatment can be effective. For plasticware, pre-coating with a solution of Bovine Serum Albumin (BSA) can block non-specific binding sites.[1]
Issue 2: High Variability and Poor Reproducibility in Immunoassays (e.g., ELISA)
Possible Cause: Inconsistent adsorption of Angiotensin II (3-8) across the wells of an assay plate, leading to variable signal intensity. If the peptide standard or the analyte adsorbs to the plate, it will not be available to bind to the capture antibody, resulting in inaccurate measurements.
Troubleshooting Steps:
-
Use Low-Binding Plates: Switch to 96-well plates specifically designed for low peptide binding.[1]
-
Incorporate a Blocking Agent: Add a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer. BSA can coat the well surfaces and prevent the adsorption of Angiotensin II (3-8). Be aware that the blocking agent itself could potentially interfere with your assay, so validation is necessary.[1]
-
Add a Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 (around 0.05%), in your buffers can help reduce the non-specific binding of the peptide to the plate surface.[7][8]
-
Control for Edge Effects: Inconsistent temperature or evaporation across the microplate can worsen adsorption issues. Ensure uniform conditions across the plate during incubation.
Quantitative Data Summary
The following tables summarize the recovery of peptides using different types of labware and the effect of solvent composition. While not specific to Angiotensin II (3-8), these data provide a valuable comparison of different strategies.
Table 1: Peptide Recovery from Different 96-Well Plates
| Plate Type | Peptide | Concentration | Incubation Time | Recovery (%) |
| Standard Polypropylene | Glucagon | 1.5 nM | 24 hours | ~20% |
| Eppendorf LoBind® | Glucagon | 1.5 nM | 24 hours | ~70% |
| PureWARE™ ULB | Glucagon | 1.5 nM | 24 hours | ~90% |
| Standard Polypropylene | Insulin | 1.5 nM | 24 hours | ~60% |
| Eppendorf LoBind® | Insulin | 1.5 nM | 24 hours | ~90% |
| PureWARE™ ULB | Insulin | 1.5 nM | 24 hours | ~95% |
Data adapted from a study on various peptides and low-binding microplates.[4][5]
Table 2: Effect of Acetonitrile Concentration on Hydrophobic Peptide Recovery in Polypropylene Vials
| Acetonitrile Concentration | Peptide Recovery (%) |
| Low | Can be significantly low |
| High | Approaching 100% |
General trend observed for hydrophobic peptides.[1]
Experimental Protocols
Protocol 1: General Peptide Recovery Assay
This protocol can be used to determine the recovery of Angiotensin II (3-8) from your specific labware.
-
Prepare Peptide Stock Solution: Dissolve lyophilized Angiotensin II (3-8) in a suitable solvent (e.g., sterile water or a buffer with organic content) to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer.
-
Incubate in Test Labware: Aliquot the working solution into the different types of labware you wish to test (e.g., standard polypropylene tubes, low-binding tubes, BSA-coated tubes).
-
Incubate: Incubate the labware for various time points (e.g., 1, 4, and 24 hours) under your typical experimental conditions (temperature, agitation).
-
Collect Supernatant: Carefully collect the supernatant from each tube.
-
Quantify Peptide: Analyze the concentration of Angiotensin II (3-8) in the supernatant using a suitable analytical method, such as HPLC or LC-MS.
-
Calculate Recovery: Compare the measured concentration to the initial concentration of the working solution to determine the percentage of peptide recovered.[1]
Protocol 2: BSA Coating of Labware
This protocol describes how to coat labware with Bovine Serum Albumin to block non-specific binding sites.
-
Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in a phosphate-buffered saline (PBS) solution.
-
Coat Labware: Fill or rinse the labware (e.g., microcentrifuge tubes, microplate wells) with the 1% BSA solution.
-
Incubate: Allow the BSA solution to sit in the labware for at least 1-2 hours at room temperature.
-
Remove BSA Solution: Aspirate the BSA solution from the labware.
-
Rinse: Rinse the labware thoroughly with sterile, deionized water to remove any unbound BSA.
-
Dry: Allow the labware to air dry completely before use.
Protocol 3: Siliconizing Glassware
This protocol creates a hydrophobic surface on glassware to prevent the adsorption of charged peptides. Caution: Dichlorodimethylsilane (B41323) is a hazardous chemical and should be handled in a chemical fume hood with appropriate personal protective equipment.
-
Clean Glassware: Thoroughly clean and dry the glassware to be siliconized.
-
Vapor Phase Deposition (for small items):
-
Place the glassware in a desiccator.
-
Place a small beaker containing 1-2 mL of dichlorodimethylsilane inside the desiccator.
-
Apply a vacuum for a few minutes to allow the silane (B1218182) to vaporize and coat the glassware.
-
Leave the glassware under vacuum for 1-2 hours.[4]
-
-
Rinse and Dry:
-
Carefully remove the glassware from the desiccator in the fume hood.
-
Rinse the siliconized glassware thoroughly with a non-polar solvent like toluene, followed by methanol, and then with deionized water.
-
Dry the glassware in an oven at a temperature above 100°C.[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medium.com [medium.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eppendorf.com [eppendorf.com]
- 7. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
Troubleshooting inconsistent results in Angiotensin II (3-8) experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II (3-8), also known as Angiotensin IV (Ang IV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin II (3-8) and what is its primary receptor?
Angiotensin II (3-8), or Angiotensin IV (Ang IV), is a hexapeptide fragment of Angiotensin II. Its primary high-affinity binding site is the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1]
Q2: How is Angiotensin IV generated?
Angiotensin IV is formed from Angiotensin III by the action of aminopeptidase N, which removes the N-terminal arginine residue. Angiotensin III itself is a product of Angiotensin II metabolism.
Q3: What are the known downstream effects of Angiotensin IV binding to the AT4 receptor/IRAP?
The binding of Angiotensin IV to IRAP can lead to several downstream effects. One major hypothesis is that by inhibiting the enzymatic activity of IRAP, Angiotensin IV may prolong the action of other endogenous peptides that are substrates for IRAP.[1] Additionally, Ang IV has been shown to influence cellular processes such as glucose uptake and to interact with other signaling pathways, including the hepatocyte growth factor receptor c-Met.
Troubleshooting Guide
Inconsistent Bioactivity or Loss of Peptide Activity
Q: My Angiotensin IV solution seems to have lost its activity, leading to inconsistent results. What are the common causes?
A: The loss of Angiotensin IV activity in solution is a frequent issue stemming from its inherent instability. The primary causes are enzymatic degradation and chemical instability. Key factors to consider include:
-
Enzymatic Degradation: Biological samples such as cell culture media, plasma, or tissue homogenates contain proteases that can rapidly degrade Angiotensin IV.
-
pH Instability: The stability of angiotensin peptides is pH-dependent. Extreme pH values can lead to hydrolysis and loss of function.
-
Temperature: Storing solutions at room temperature for extended periods can accelerate degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can significantly reduce the concentration of the active peptide.
-
Adsorption: At low concentrations, Angiotensin IV can adsorb to the surface of glass and plastic labware, leading to a lower effective concentration in your experiments.
Below is a troubleshooting workflow to address these issues:
Caption: Troubleshooting workflow for inconsistent Angiotensin IV bioactivity.
High Variability in Receptor Binding Assays
Q: I am observing high variability between replicates in my Angiotensin IV receptor binding assays. How can I troubleshoot this?
A: High variability in binding assays can be caused by several factors, from inconsistent cell plating to issues with the radioligand.
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.
-
Inadequate Mixing: Failure to properly mix reagents in the wells can lead to uneven binding.
-
Cell Monolayer Integrity: Inconsistent cell density or a compromised cell monolayer can affect the number of available receptors.
-
Radioligand Quality: Degradation of the radiolabeled Angiotensin IV can lead to reduced binding.
The following table summarizes potential causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper technique. |
| Inadequate mixing of reagents | Gently mix the contents of each well after adding reagents. | |
| Inconsistent cell density | Ensure a uniform cell suspension when plating and check for even cell distribution. | |
| Compromised cell monolayer | Handle plates gently to avoid disturbing the cell layer. | |
| Degraded radioligand | Use a fresh batch of radioligand and store it properly. |
Unexpected Results in Cell-Based Functional Assays
Q: My cell-based functional assay with Angiotensin IV is not producing the expected results (e.g., no change in downstream signaling). What could be the issue?
A: If your functional assay is not yielding the expected outcome, consider the following:
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of the AT4 receptor (IRAP).
-
Incorrect Assay Endpoint: The chosen downstream marker may not be modulated by Angiotensin IV in your specific cell type or under your experimental conditions.
-
Peptide Instability in Culture Media: Angiotensin IV can be rapidly degraded by proteases present in serum-containing cell culture media.
Here is a logical diagram to guide your troubleshooting process:
Caption: Troubleshooting logic for unexpected functional assay results.
Data Presentation
Table 1: Stability of Angiotensin Peptides Under Various Conditions
| Condition | Angiotensin II Stability | Recommendations for Angiotensin IV |
| Storage (Lyophilized) | Stable for years at -20°C or -80°C. | Store lyophilized peptide at -20°C or colder for long-term stability. |
| Storage (in Solution) | Stock solutions at neutral pH are stable for at least two months at -20°C. | Aliquot reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles. |
| pH | Hydrolyzed by strong acids or at pH ≥9.5. Stable between pH 5 and 8. | Use sterile buffers with a pH between 5 and 6 to prolong storage life in solution. |
| Temperature | Extended storage at room temperature accelerates degradation. | Keep solutions on ice during experiments and store at -20°C or -80°C for longer periods. |
Note: Stability data for Angiotensin IV is not as extensively published as for Angiotensin II. However, due to their structural similarity, the stability profile of Angiotensin II provides a good starting point for handling Angiotensin IV.
Experimental Protocols
Protocol 1: Angiotensin IV Receptor (AT4/IRAP) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the AT4 receptor using a radiolabeled Angiotensin IV analog.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the AT4 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 20-50 µg of protein).
-
Radiolabeled Angiotensin IV analog (e.g., [125I]Angiotensin IV) at a concentration near its Kd.
-
Varying concentrations of the unlabeled competitor compound (or Angiotensin IV for self-competition).
-
For non-specific binding control wells, add a high concentration of unlabeled Angiotensin IV.
-
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature or 37°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine).
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.
-
Protocol 2: IRAP Enzymatic Activity Assay
This protocol measures the enzymatic activity of IRAP by monitoring the cleavage of a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorogenic IRAP substrate (e.g., L-Leucine-7-amido-4-methylcoumarin) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Angiotensin IV (or other inhibitors) in assay buffer.
-
Prepare a source of IRAP (e.g., recombinant enzyme or cell lysates).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add the following to each well:
-
IRAP enzyme source.
-
Varying concentrations of Angiotensin IV (or test inhibitor).
-
Assay buffer to bring the volume to a pre-determined level.
-
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Detection and Data Analysis:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at ~380 nm and emission at ~460 nm for AMC-based substrates).
-
Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Angiotensin IV via the AT4 receptor (IRAP).
Caption: General experimental workflow for in vivo administration of Angiotensin IV.
References
Technical Support Center: Impact of TFA Salt on Angiotensin II (3-8) Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential impact of trifluoroacetic acid (TFA) salt on the bioactivity of Angiotensin II (3-8), also known as Angiotensin IV (Ang IV).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Angiotensin II (3-8) peptide?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides.[1][2][3] It is utilized in the cleavage step to release the synthesized peptide from the solid-phase resin and as a counter-ion during purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to improve separation and solubility.[1][2][3] Consequently, synthetic peptides are often supplied as TFA salts, where the TFA counter-ion is electrostatically associated with positively charged residues on the peptide.[4][5]
Q2: Can residual TFA from the synthesis of Angiotensin II (3-8) affect its bioactivity?
Yes, residual TFA has the potential to affect the bioactivity of Angiotensin II (3-8) through several mechanisms:
-
Alteration of Peptide Conformation: Counter-ions can influence the secondary structure of peptides, which is often critical for their biological function and interaction with receptors.[4][6]
-
Cellular Toxicity: TFA can be toxic to cells in culture, which may lead to misleading results in cell-based assays, such as altered cell growth, viability, or signaling.[1][7]
-
Assay Interference: TFA can interfere with certain analytical techniques and biological assays.[1][7] For instance, it has a strong absorbance band in infrared spectroscopy that can mask peptide signals.[1][8]
-
Direct Receptor Interaction: While not specifically documented for Angiotensin II (3-8), there are instances where TFA has been shown to act as an unintended allosteric modulator of other receptors.[1]
Q3: What are the typical symptoms in an experiment that might suggest TFA interference with my Angiotensin II (3-8) peptide?
Researchers might suspect TFA interference if they observe the following:
-
Inconsistent or poor reproducibility in cell-based assays.[9]
-
Unexpected cytotoxicity or reduced cell proliferation when using the peptide.[1]
-
Lower than expected biological activity compared to literature values for similar peptides in different salt forms.
-
Discrepancies between results from different batches of the same peptide.
Q4: Should I always remove TFA from my Angiotensin II (3-8) peptide before use?
The necessity of TFA removal depends on the specific application. For sensitive cell-based assays, in vivo studies, or when investigating subtle structure-activity relationships, it is highly recommended to exchange the TFA counter-ion for a more biocompatible one, such as chloride (HCl) or acetate (B1210297).[2][8] For less sensitive applications, the presence of TFA may not significantly impact the results. However, it is crucial to be aware of its potential effects and to include appropriate controls.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity of Angiotensin II (3-8)
| Possible Cause | Troubleshooting Steps |
| TFA Interference | 1. Perform a counter-ion exchange: Replace TFA with HCl or acetate using one of the protocols outlined below (e.g., Lyophilization with HCl).2. Run control experiments: Compare the bioactivity of the TFA salt form with the new salt form.3. Include a vehicle control: Test the effect of the buffer containing the new counter-ion alone on your assay system.[7] |
| Peptide Degradation | 1. Verify peptide integrity: Analyze the peptide purity and mass using HPLC and mass spectrometry after any counter-ion exchange procedure.[7]2. Proper storage: Store the peptide lyophilized at -20°C or lower and protect it from light. Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Peptide Concentration | 1. Accurate quantification: Be aware that the net peptide content of a lyophilized powder can be 50-70% of the total weight due to the presence of counter-ions and water. Consider performing amino acid analysis for precise quantification. |
Issue 2: Cellular Toxicity Observed in Assays
| Possible Cause | Troubleshooting Steps |
| TFA-induced Cytotoxicity | 1. Remove TFA: Perform a counter-ion exchange to a more biocompatible salt like acetate or HCl.[2][7]2. Titrate the peptide: Determine the concentration range where the peptide is active without causing toxicity.3. Control for counter-ion effect: Test the toxicity of the buffer containing the new counter-ion (e.g., acetate or HCl) at equivalent concentrations.[7] |
| Endotoxin (B1171834) Contamination | 1. Use endotoxin-free reagents and materials: Ensure all buffers and labware are sterile and pyrogen-free.2. Test for endotoxins: If significant immune cell activation is observed, consider having the peptide tested for endotoxin levels.[1] |
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the bioactivity of Angiotensin II (3-8) in its TFA salt form versus other salt forms like HCl or acetate. The information available strongly suggests a potential for interference by TFA in biological assays, but specific IC50 or EC50 values for Angiotensin II (3-8) under these different salt conditions have not been reported in the reviewed literature. Researchers are encouraged to perform their own comparative studies to determine the extent of TFA's impact on their specific experimental setup.
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This method is widely used to exchange TFA for chloride ions.[2][7][10][11]
Materials:
-
Angiotensin II (3-8) TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolution: Dissolve the Angiotensin II (3-8) TFA salt in distilled water to a desired concentration (e.g., 1 mg/mL).[2]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[2][7]
-
Incubation: Let the solution stand at room temperature for at least 1 minute.[7][10][11]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[7][10][11]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[7][10][11]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[7][10]
-
Final Reconstitution: After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.
Protocol 2: General Angiotensin II (3-8) Receptor Binding Assay
This protocol provides a general framework for a competitive receptor binding assay to assess the bioactivity of Angiotensin II (3-8). Specific cell lines or tissues expressing the AT4 receptor would be required.
Materials:
-
Cell membranes or tissue homogenates expressing the AT4 receptor.
-
Radiolabeled Angiotensin II (3-8) (e.g., ¹²⁵I-Angiotensin IV).
-
Unlabeled Angiotensin II (3-8) (both TFA and HCl salt forms for comparison) as a competitor.
-
Binding buffer (e.g., Tris-based buffer with MgCl₂, BSA, and protease inhibitors).
-
Wash buffer.
-
Scintillation fluid and counter or gamma counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a microplate or microcentrifuge tubes, add the following in order:
-
Binding buffer.
-
A dilution series of unlabeled Angiotensin II (3-8) (either TFA or HCl salt form).
-
A fixed concentration of radiolabeled Angiotensin II (3-8).
-
Cell membranes or tissue homogenate to initiate the binding reaction.
-
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis. Compare the IC50 values obtained for the TFA and HCl salt forms of Angiotensin II (3-8).
Visualizations
Angiotensin II (3-8) Signaling Pathway
Angiotensin II (3-8), or Angiotensin IV, is known to bind to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP). Its signaling is distinct from the classical AT1 and AT2 receptors.
Caption: Simplified signaling pathway of Angiotensin II (3-8) via the AT4 receptor.
Experimental Workflow for TFA Removal
This diagram illustrates the key steps involved in exchanging the TFA counter-ion for HCl.
Caption: Workflow for TFA to HCl counter-ion exchange via lyophilization.
Logical Relationship: Troubleshooting Bioactivity Issues
This diagram outlines the decision-making process when encountering issues with Angiotensin II (3-8) bioactivity.
Caption: Troubleshooting logic for Angiotensin II (3-8) bioactivity experiments.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Optimizing incubation times for Angiotensin II (3-8) studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Angiotensin II (3-8), also known as Angiotensin IV. Here you will find frequently asked questions, troubleshooting guidance, detailed experimental protocols, and key data to ensure the success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensin II (3-8)?
Angiotensin II (3-8), or Angiotensin IV (Ang IV), is a hexapeptide fragment of Angiotensin II.[1] It is formed by the cleavage of Angiotensin III by aminopeptidase (B13392206) N.[2] While structurally related to Angiotensin II, it has a distinct pharmacological profile and does not act through the classical AT1 or AT2 receptors.[1]
Q2: What is the primary receptor for Angiotensin II (3-8)?
Angiotensin II (3-8) binds with high affinity to a unique site known as the AT4 receptor.[1][2] This receptor has been identified as the insulin-regulated aminopeptidase (IRAP). Its signaling is distinct from the G-protein coupled pathways of AT1 and AT2 receptors.
Q3: What are the typical concentrations of Angiotensin II (3-8) used in in vitro studies?
Concentrations can vary significantly based on the cell type and the specific endpoint being measured. For cell-based assays, concentrations ranging from nanomolar (nM) to micromolar (µM) have been used. For example, studies on neurite outgrowth have used 0.1 µM Angiotensin II, while others investigating cancer cell phenotypes have used concentrations up to 100 µM.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: What is the stability of Angiotensin II (3-8) in cell culture media?
Like other peptide hormones, Angiotensin II (3-8) can be degraded by peptidases present in serum-containing cell culture media. The half-life of Angiotensin II in circulation is very short (around 30 seconds), but can be longer in tissues (15-30 minutes).[5] For experiments requiring long incubation times, consider using serum-free media, adding peptidase inhibitors, or replenishing the peptide at regular intervals.[6]
Troubleshooting Guide
Issue: High variability or poor reproducibility in cell stimulation experiments.
-
Potential Cause 1: Peptide Degradation. Angiotensin peptides can be rapidly degraded in culture.[5][6]
-
Solution: Minimize incubation times where possible. For longer incubations, consider replenishing the Angiotensin II (3-8) periodically. Using serum-free or low-serum media can also reduce peptidase activity.
-
-
Potential Cause 2: Cell Passage Number. Cellular responses can change with increasing passage number.
-
Solution: Use cells within a consistent and limited passage range for all related experiments. Receptor expression levels can fluctuate, so it's critical to maintain consistency.[7]
-
-
Potential Cause 3: Inconsistent Cell Density. The density of cells at the time of treatment can affect the outcome.
-
Solution: Ensure that cells are seeded at the same density and have reached a similar level of confluence before starting the treatment for all experimental and control groups.
-
Issue: Low signal-to-noise ratio in receptor binding assays.
-
Potential Cause 1: Insufficient Incubation Time. The binding of the radioligand to the receptor may not have reached equilibrium.
-
Potential Cause 2: High Non-Specific Binding. The radioligand may be binding to components other than the target receptor.
-
Solution: Ensure the concentration of the unlabeled competitor used to define non-specific binding is sufficient to saturate all specific receptors (a concentration at least 100-fold higher than the Kd of the ligand is recommended).[8] Additionally, ensure wash steps are adequate to remove unbound radioligand.[8]
-
-
Potential Cause 3: Low Receptor Expression. The tissue or cells being used may have a low density of AT4 receptors.
Below is a logical workflow to troubleshoot inconsistent experimental results.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Data Presentation: Incubation Times & Concentrations
The following tables summarize typical parameters for various Angiotensin II (3-8) experiments based on published literature. These should be used as starting points for optimization.
Table 1: In Vitro Cell-Based Assays
| Assay Type | Cell/Tissue Type | Angiotensin Concentration | Incubation Time | Reference |
| Neurite Outgrowth | NG108-15 Cells | 0.1 µM Ang II | 3 consecutive days | [3] |
| Cell Proliferation (MTT) | NCI-H460 Lung Cancer Cells | 0 - 100 µM Ang II | 24, 48, and 72 hours | [4] |
| Receptor Internalization | Neuro-2A / HEK293T Cells | 100 nmol/L Ang II | 2 and 4 hours | [9] |
| Virus Entry Stimulation | HEK-ACE2 Cells | 100 µM Ang II | 2 hours | [10] |
| Calcium Imaging | Brainstem Slices | 414 µM (dye loading) | 30 minutes (dye incubation) | [11][12] |
| Endothelial Cell Culture | EA.hy926 Cells | 1 µM Ang I (precursor) | Up to 30 minutes | [13] |
Table 2: Receptor Binding & Enzyme Activity Assays
| Assay Type | Tissue/Preparation | Substrate/Ligand Conc. | Incubation Time | Temperature | Reference |
| Receptor Binding | Rat Aortic Smooth Muscle Cells | 5 fmol labeled Ang II | 1 hour | 37°C | [7] |
| Receptor Binding | Tag-lite AT2 Cells | 0.1 µM Ang II | 1 hour | 25°C | [3] |
| Receptor Autoradiography | Rat Brain Sections | Varies (radioligand) | 30 min (pre-incubation) | ~22°C | [8] |
| In Situ Enzyme Activity | Mouse Kidney Sections | 10–1,000 µmol/l Ang II | 5 - 15 minutes | 37°C | [14] |
| Enzyme Kinetics | Rat Heart Homogenates | 1 µM Ang I | 15 minutes | 37°C | [13] |
| RAS Equilibrium | Human Plasma | Endogenous | 1 hour | 37°C | [15] |
Signaling Pathway
Angiotensin II (3-8) is a key bioactive peptide within the Renin-Angiotensin System (RAS). The diagram below illustrates its formation and primary signaling receptor.
Caption: Formation of Angiotensin II (3-8) and its binding to the AT4 receptor.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is adapted for determining the binding affinity of a test compound for the Angiotensin II (3-8) receptor (AT4) in a membrane preparation.
Materials:
-
Cell or tissue membrane preparation expressing AT4 receptors.
-
Binding Buffer: 50 mmol/L Tris/HCl, 5 mmol/L EDTA, pH 7.4.[7]
-
Radiolabeled Ligand: e.g., 125I-Angiotensin IV.
-
Unlabeled Ligand: Angiotensin II (3-8) for standard curve.
-
Test compounds.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Resuspend the membrane pellet in ice-cold Binding Buffer to a final concentration of approximately 1 mg/mL protein.[7] Aliquot and store at -80°C until use.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL membrane preparation and 50 µL of radiolabeled ligand to the wells.
-
Non-Specific Binding (NSB): Add 50 µL membrane preparation, 50 µL of radiolabeled ligand, and a saturating concentration of unlabeled Angiotensin II (3-8) (e.g., 10 µM).
-
Competition: Add 50 µL membrane preparation, 50 µL of radiolabeled ligand, and serial dilutions of your test compound.
-
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation to allow binding to reach equilibrium.[7]
-
Termination & Washing: Terminate the binding reaction by rapid filtration over the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer to remove unbound ligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding and competition counts. Plot the specific binding as a function of the test compound concentration to determine the IC50.
The following diagram outlines the workflow for this protocol.
Caption: A typical workflow for a competitive receptor binding assay.
Protocol 2: Cell-Based Spheroid Formation Assay
This protocol assesses the effect of Angiotensin II (3-8) on the cancer stem cell-like phenotype of lung cancer cells.[4]
Materials:
-
Human lung cancer cell line (e.g., NCI-H460).
-
Angiotensin II (3-8).
-
Ultra-low attachment 96-well plates.
-
Serum-free culture medium supplemented with growth factors (e.g., EGF, bFGF).
-
Microscope with imaging capabilities.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluence. Harvest the cells using trypsin and resuspend them as a single-cell suspension in the supplemented serum-free medium.
-
Plating: Seed the cells at a low density (e.g., 5,000 cells/well) into the wells of an ultra-low attachment 96-well plate.[4]
-
Treatment: Add Angiotensin II (3-8) to the wells at various non-cytotoxic concentrations (e.g., 0.01 µM, 0.1 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 5-7 days in a standard cell culture incubator (37°C, 5% CO2) to allow for spheroid formation.
-
Imaging and Analysis: After the incubation period, image the spheroids in each well using a microscope.
-
Quantification: Count the number of spheroids per well and measure their diameter using image analysis software. Compare the number and size of spheroids in the treated groups to the control group to determine the effect of Angiotensin II (3-8).
References
- 1. Discovery of a distinct binding site for angiotensin II (3-8), a putative angiotensin IV receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Angiotensin II Increases Cancer Stem Cell-like Phenotype in Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. raybiotech.com [raybiotech.com]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. biomed.cas.cz [biomed.cas.cz]
- 11. Angiotensin II increases respiratory rhythmic activity in the preBötzinger complex without inducing astroglial calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Angiotensin II increases respiratory rhythmic activity in the preBötzinger complex without inducing astroglial calcium signaling [frontiersin.org]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Angiotensin II (3-8) Solution Stability
This technical support center provides guidance on the pH considerations for the solution stability of Angiotensin II (3-8), also known as Angiotensin IV. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for solubilizing and storing Angiotensin II (3-8) solutions?
Q2: My Angiotensin II (3-8) solution is showing reduced biological activity. What could be the cause?
A2: Reduced activity can stem from several factors, with solution stability being a primary concern. Peptides like Angiotensin II (3-8) can undergo hydrolysis, particularly in strongly acidic or alkaline conditions.[1] Repeated freeze-thaw cycles can also lead to degradation. For instance, some reports indicate a significant drop in peak intensity of angiotensin peptides after just one cycle. Adsorption to laboratory plastics and glassware can also lead to a decrease in the effective concentration of the peptide in solution.
Q3: How can I minimize the degradation of my Angiotensin II (3-8) solution?
A3: To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[2] Using sterile, purified water and buffers is also crucial to prevent enzymatic degradation from microbial contamination.
Q4: Are there any visual indicators of Angiotensin II (3-8) degradation?
A4: While not always present, visual cues such as the formation of precipitates or cloudiness in the solution can indicate peptide aggregation or insolubility, which may be linked to degradation or suboptimal storage conditions. This is particularly noted for the related peptide, Angiotensin-(1-7), at neutral pH.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (aliquoted, frozen at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2] |
| Loss of peptide concentration over time | Adsorption to plastic or glass surfaces, especially at low concentrations. | Use low-binding microcentrifuge tubes and pipette tips. For very low concentrations, pre-treating containers with a solution of bovine serum albumin (BSA) can help minimize adsorption.[1] |
| Precipitate formation in the solution | Peptide aggregation, potentially influenced by pH. | Adjust the solution's pH. For the related peptide Angiotensin-(1-7), slightly acidic or basic conditions have been shown to reduce aggregation.[2] |
| Rapid loss of activity in biological assays | Enzymatic degradation from contaminants in the assay medium. | Ensure all components of the assay medium are sterile. The use of protease inhibitors may be considered if the medium contains biological fluids. |
Quantitative Stability Data
Direct quantitative pH-rate profiling for Angiotensin II (3-8) is not extensively published. However, data from its precursor, Angiotensin II, and another major metabolite, Angiotensin-(1-7), provide valuable insights into the stability of this class of peptides.
Table 1: Stability of Angiotensin II in 0.9% Sodium Chloride (pH approx. 5.05) under Refrigeration (5 ± 3°C)
| Time Point (hours) | Concentration Retained (%) |
| 0 | 100 |
| 24 | >90 |
| 48 | >90 |
| 72 | >90 |
| 96 | >90 |
| 120 | >90 |
Data summarized from a study demonstrating that refrigerated Angiotensin II solutions retain over 90% of their initial concentration for up to 5 days.[3]
Table 2: pH-Dependent Stability of Angiotensin-(1-7)
| pH Condition | Stability Observation |
| Acidic | Minimal aggregation, reported to be stable for at least 25 days.[2] |
| Neutral | Significant aggregation and formation of microparticles; solute concentration can decrease by 50% within 5 days.[2] |
| Basic | No significant instability reported for at least 25 days.[2] |
Experimental Protocols
Protocol 1: General Method for Assessing Angiotensin II (3-8) Stability by HPLC
This protocol outlines a general workflow for evaluating the stability of an Angiotensin II (3-8) solution under various pH conditions.
1. Preparation of Peptide Solutions:
-
Reconstitute lyophilized Angiotensin II (3-8) in a suitable buffer (e.g., phosphate (B84403) buffer, citrate (B86180) buffer) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of solutions at different pH values (e.g., pH 3, 5, 7, 9).
-
Aliquot the solutions for analysis at different time points.
2. Incubation:
-
Store the aliquots at a controlled temperature (e.g., 4°C, 25°C, or 37°C).
-
Define the time points for analysis (e.g., 0, 24, 48, 72, 96, and 120 hours).
3. Sample Analysis by HPLC:
-
At each designated time point, analyze the samples using a reverse-phase HPLC (RP-HPLC) system.
-
Column: C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 60% B over 20 minutes).[2]
-
Detection: Monitor the elution of the peptide at a wavelength of 214 nm or 280 nm.[2]
4. Data Analysis:
-
Determine the stability of Angiotensin II (3-8) by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
-
Calculate the percentage of the remaining peptide at each condition.
Visualizations
References
Technical Support Center: Enhanced Detection of Angiotensin II (3-8)
Welcome to the technical support center for the enhanced detection of Angiotensin II (3-8), also known as Angiotensin IV (Ang IV). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantification of Ang IV in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting Angiotensin IV in biological samples?
A1: The primary methods for the quantification of Angiotensin IV are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost. LC-MS/MS is often considered the gold standard due to its high specificity and accuracy.[1]
Q2: Why is the accurate measurement of Angiotensin IV challenging?
A2: The accurate measurement of Angiotensin IV is challenging due to several factors:
-
Low Endogenous Concentrations: Ang IV is present at very low physiological concentrations (fmol/mL or fmol/g) in biological matrices.[2]
-
Peptide Instability: Angiotensin peptides are susceptible to degradation by peptidases present in biological samples.[3]
-
Interfering Substances: The complexity of biological samples can lead to interference from other substances.[2]
-
Cross-reactivity: For immunoassays like ELISA and RIA, there is a potential for antibodies to cross-react with other angiotensin metabolites, leading to inaccurate quantification.[4][5]
Q3: What are the critical first steps in sample collection and preparation to ensure the stability of Angiotensin IV?
A3: To ensure the stability of Angiotensin IV, it is crucial to collect samples into chilled tubes containing a cocktail of peptidase inhibitors to prevent degradation.[6][7] Rapid processing of the samples at low temperatures (e.g., centrifugation at 4°C) is also essential.[7][8] For long-term storage, samples should be kept at -80°C.[6] Adding 60% acetonitrile (B52724) to plasma has been shown to provide stable storage for angiotensin peptides at room temperature for up to 30 days.[3][9]
Q4: Should I use plasma or serum for Angiotensin IV measurement?
A4: Plasma is generally recommended over serum for angiotensin peptide measurements. The clotting process in serum collection occurs over an extended period without peptidase inhibitors, which can lead to the artificial generation of angiotensin peptides, not reflecting the true endogenous levels.[6]
Q5: What is the AT4 receptor and its signaling pathway?
A5: The AT4 receptor is the specific, high-affinity binding site for Angiotensin IV.[10][11] It has been identified as the transmembrane enzyme, insulin-regulated membrane aminopeptidase (B13392206) (IRAP).[10][11] The binding of Ang IV to the AT4 receptor/IRAP is involved in various physiological processes, including enhancing learning and memory.[10][11] Three main hypotheses for its signaling effects are: (i) inhibiting IRAP to prolong the action of other neuropeptides, (ii) modulating glucose uptake via GLUT4 trafficking, and (iii) IRAP acting as a receptor to transduce the signal intracellularly.[10][11]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order and volumes.[12] |
| Inactive substrate or conjugate. | Test the activity of the substrate and enzyme conjugate. Prepare fresh reagents if necessary.[12] | |
| Insufficient incubation times or incorrect temperature. | Follow the recommended incubation times and temperatures as specified in the protocol.[12][13] | |
| High stringency washes. | Reduce the detergent concentration in the wash buffer or the number of wash cycles.[12] | |
| High Background | Cross-reactivity of the detection antibody. | Run appropriate controls to check for cross-reactivity with other angiotensin peptides.[12] Consider using a more specific antibody if available. |
| Insufficient washing. | Ensure thorough washing of all wells. Check for clogged ports in automated washers.[12][13] | |
| High concentration of detection antibody. | Perform a titration to determine the optimal concentration of the conjugated secondary antibody.[12] | |
| Contaminated buffers. | Prepare fresh buffers using high-purity water and reagents.[13] | |
| Poor Standard Curve | Improper standard dilution. | Ensure the standard is completely dissolved and accurately serially diluted.[13] |
| Inaccurate pipetting. | Calibrate pipettes and use proper pipetting techniques to minimize errors.[13][14] | |
| High Coefficient of Variation (CV) | Inconsistent pipetting or washing. | Ensure uniform technique across all wells. Use of a multichannel pipette or automated washer can improve consistency.[13][14] |
| Plate not sealed properly during incubation. | Ensure plates are properly sealed to prevent evaporation and temperature variations across the plate. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal/Sensitivity | Inefficient sample extraction and recovery. | Optimize the solid-phase extraction (SPE) protocol. Test different SPE cartridges and elution solvents.[4] Ensure complete drying of the eluate and reconstitution in an appropriate solvent. |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[15] Implement more rigorous sample cleanup procedures or optimize chromatographic separation to avoid co-elution with interfering matrix components.[15] | |
| Suboptimal MS/MS parameters. | Optimize cone voltage and collision energy to achieve the best signal for the product ions of Angiotensin IV.[4] | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient profile to achieve better peak symmetry. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to extend the life of the analytical column. Replace the column if performance degrades. | |
| Inconsistent Retention Times | Fluctuation in pump pressure or column temperature. | Ensure the LC system is properly maintained and the column is thermostatted. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Inaccurate Quantification | Lack of a suitable internal standard. | Utilize a stable isotope-labeled Angiotensin IV as an internal standard for the most accurate quantification.[4] |
| Non-linearity of the standard curve. | Prepare a fresh set of calibration standards and ensure they cover the expected concentration range of the samples. |
Quantitative Data Summary
Table 1: Comparison of Detection Methods for Angiotensin Peptides
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | High (low pg/mL range)[1] | Moderate to High (pg/mL to ng/mL range)[1] | Very High (can reach sub-pg/mL)[1] |
| Specificity | Can be affected by antibody cross-reactivity with other angiotensin metabolites.[4][5] | Performance can vary between kits; potential for cross-reactivity.[1][6] | High specificity due to separation based on mass-to-charge ratio.[1] |
| Throughput | Lower throughput.[1] | High throughput, suitable for screening large numbers of samples.[1] | Can be lower than ELISA, but automation is improving throughput. |
| Cost | Involves radioactive materials and disposal costs. | Generally cost-effective for high sample numbers. | Higher initial instrument cost and requires specialized expertise.[1] |
Table 2: Reported Detection Limits for Angiotensin IV
| Method | Detection Limit | Reference |
| LC-MS (SIR mode) | 1 pg | [4][16] |
| LC-MS/MS (MRM mode) | 20 pg | [4][16] |
| RIA | 0.2 fmol/ml in plasma | [17] |
Experimental Protocols
Detailed Sample Preparation Protocol for Plasma
-
Blood Collection: Collect whole blood into pre-chilled tubes containing EDTA as an anticoagulant and a cocktail of peptidase inhibitors (e.g., aprotinin, bestatin, and a renin inhibitor).[6][7][8]
-
Centrifugation: Immediately centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[8]
-
Plasma Separation: Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Storage: For immediate analysis, keep the plasma on ice. For long-term storage, aliquot the plasma into polypropylene (B1209903) tubes and store at -80°C.[6] Avoid repeated freeze-thaw cycles.[18]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[4][16]
-
Acidify the plasma sample with formic acid to a final concentration of 0.5%.[16]
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.[4][16]
-
Elute the angiotensin peptides with a solution of methanol or acetonitrile containing formic acid (e.g., 7 ml of methanol with 5% formic acid).[4][16]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in a small volume of the initial mobile phase for LC-MS/MS analysis or the appropriate assay buffer for immunoassays.[4]
-
General ELISA Protocol (Competitive Assay)
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[5][13]
-
Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of standards, samples, and blank to the appropriate wells of the microplate pre-coated with an Angiotensin IV antibody.[18]
-
Competitive Reaction: Immediately add a specific volume (e.g., 50 µL) of HRP-conjugated Angiotensin IV to each well. Cover the plate and incubate for a specified time (e.g., 1 hour at 37°C).[18] During this incubation, the endogenous Angiotensin IV in the sample competes with the HRP-conjugated Angiotensin IV for binding to the antibody.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[5][13]
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at 37°C) to allow for color development.[5][13] The intensity of the color is inversely proportional to the amount of Angiotensin IV in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).[5][13]
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[14]
-
Calculation: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Angiotensin IV in the samples by interpolating their absorbance values on the standard curve.[1]
Visualizations
Caption: Angiotensin IV formation and its signaling via the AT4 receptor.
Caption: General experimental workflow for Angiotensin IV detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocols [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibl-america.com [ibl-america.com]
- 9. Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. gtfch.org [gtfch.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Angiotensin II (3-8) Human TFA and Other Angiotensin Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensin II (3-8) human TFA, also known as Angiotensin IV (Ang IV), with other key angiotensin fragments, including Angiotensin II (Ang II) and Angiotensin III (Ang III). We will delve into their differential receptor binding affinities, downstream signaling pathways, and functional implications, supported by experimental data and detailed protocols. A critical consideration for researchers, the potential impact of the trifluoroacetate (B77799) (TFA) counterion on experimental outcomes, will also be discussed.
Introduction to Angiotensin Fragments
The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. The primary effector, Angiotensin II, is an octapeptide processed from its precursor, angiotensinogen.[1] Subsequent enzymatic cleavage of Angiotensin II yields smaller, biologically active fragments, including Angiotensin III and Angiotensin IV, each with distinct physiological roles.[2][3]
-
Angiotensin II (Ang II): The most potent vasoconstrictor of the RAS, it exerts its effects primarily through the Angiotensin II Type 1 (AT1) receptor.[4]
-
Angiotensin III (Ang III): Formed by the removal of the N-terminal aspartic acid from Ang II, it retains significant biological activity, particularly in aldosterone (B195564) secretion.[3]
-
Angiotensin II (3-8) / Angiotensin IV (Ang IV): A hexapeptide fragment that shows a distinct receptor binding profile, preferentially interacting with the Angiotensin II Type 4 (AT4) receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[2][5]
Comparative Receptor Binding Affinities
The functional specificity of angiotensin fragments is largely determined by their binding affinity to different angiotensin receptor subtypes. The following table summarizes the binding affinities (Ki) of human angiotensin fragments to the AT1, AT2, and AT4 receptors. Lower Ki values indicate higher binding affinity.
| Peptide Fragment | Receptor Subtype | Binding Affinity (Ki) [nM] | Primary Functional Effects |
| Angiotensin II | AT1 | ~1-10 | Vasoconstriction, Aldosterone Release, Cell Proliferation[4][6] |
| AT2 | ~1-10 | Vasodilation, Anti-proliferative Effects | |
| AT4 | >1000 | Low Affinity | |
| Angiotensin III | AT1 | ~10-50 | Aldosterone Release, Moderate Vasoconstriction |
| AT2 | ~1-10 | Similar to Angiotensin II | |
| AT4 | >1000 | Low Affinity | |
| Angiotensin II (3-8) (Ang IV) | AT1 | >1000 | Very Low Affinity |
| AT2 | >1000 | Very Low Affinity | |
| AT4 (IRAP) | ~1-5 | Cognitive Enhancement, Increased Blood Flow (e.g., renal), Anti-inflammatory[2][5][7] |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative approximations based on available literature.
Signaling Pathways
The distinct physiological effects of Angiotensin II and Angiotensin IV are a direct consequence of the different signaling cascades initiated upon binding to their respective primary receptors.
Angiotensin II / AT1 Receptor Signaling
Activation of the AT1 receptor by Angiotensin II triggers a Gq/11 protein-coupled pathway, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC), respectively. These events culminate in a range of cellular responses including smooth muscle contraction, cellular growth, and inflammation.[4][8]
Angiotensin IV / AT4 Receptor (IRAP) Signaling
The signaling mechanism of the AT4 receptor (IRAP) is distinct from the classical G-protein coupled pathways. Binding of Angiotensin IV to IRAP is thought to inhibit its enzymatic aminopeptidase activity. Furthermore, it has been shown to activate downstream pathways such as the Phosphoinositide 3-kinase (PI3K) - Akt - mammalian Target of Rapamycin (mTOR) pathway, which is associated with cell survival, anti-apoptotic, and anti-inflammatory effects.[2]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of unlabeled angiotensin fragments by measuring their ability to compete with a radiolabeled ligand for binding to angiotensin receptors expressed in cell membranes.[1][9][10][11][12]
1. Membrane Preparation:
-
Culture cells expressing the angiotensin receptor of interest (e.g., HEK293 cells transfected with AT1 or AT4 receptor cDNA).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of cell membrane preparation (3-20 µg protein).
-
50 µL of competing unlabeled ligand (Ang II, Ang III, or Ang IV) at various concentrations or buffer for total binding. For non-specific binding, use a high concentration of an appropriate unlabeled ligand.
-
50 µL of radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II) at a fixed concentration (typically near its Kd value).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Separation and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The Influence of the Trifluoroacetate (TFA) Counterion
Synthetic peptides are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide is typically a TFA salt. It is critical for researchers to be aware that the TFA counterion is not inert and can have direct biological effects.[13][14][15]
Potential Effects of TFA:
-
Cell Proliferation: Studies have shown that TFA can inhibit cell proliferation in some cell types, such as osteoblasts and chondrocytes, even at nanomolar concentrations.[15] In other instances, it has been reported to stimulate cell growth.[15] This can lead to confounding results, either masking a peptide's true proliferative effect or falsely attributing an anti-proliferative one.
-
In Vivo Effects: TFA has been shown to be bioactive in vivo, affecting lipid metabolism and atherosclerosis development in mouse models.[14][16]
-
Structural Changes: The TFA counterion can influence the secondary structure of peptides, which may alter their biological activity.[17]
-
Assay Interference: TFA can lower the pH of a peptide solution, potentially affecting the results of pH-sensitive assays.[15]
Recommendations for Researchers:
Given the potential for TFA to interfere with biological assays, it is strongly recommended to consider its effects. For sensitive in vitro and in vivo experiments, exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate, is advisable.[13] This can be achieved through methods like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counterion.
Conclusion
Angiotensin II (3-8) human TFA, or Angiotensin IV, is a distinct angiotensin fragment with a unique pharmacological profile compared to Angiotensin II and Angiotensin III. Its high affinity for the AT4 receptor (IRAP) and subsequent activation of pro-survival and anti-inflammatory signaling pathways differentiate it from the classical vasoconstrictive and proliferative effects of Angiotensin II mediated by the AT1 receptor. Researchers utilizing synthetic angiotensin fragments must be cognizant of the potential bioactive effects of the TFA counterion, which can significantly impact experimental outcomes. Careful consideration of these differences in receptor affinity, signaling, and the chemical form of the peptide is essential for the accurate interpretation of research data and the successful development of novel therapeutics targeting the Renin-Angiotensin System.
References
- 1. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin IV protects cardiac reperfusion injury by inhibiting apoptosis and inflammation via AT4R in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 5. Phosphoproteomics for studying signaling pathways evoked by hormones of the renin‐angiotensin system: A source of untapped potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Angiotensin IV protects against angiotensin II-induced cardiac injury via AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. genscript.com [genscript.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity of Angiotensin II (3-8) Human TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Angiotensin II (3-8) human, also known as Angiotensin IV (Ang IV), to its primary receptor targets. The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in pharmacology and drug development.
Angiotensin II (3-8) is a hexapeptide fragment of Angiotensin II and is a key biologically active peptide in the renin-angiotensin system (RAS).[1][2][3] Its effects are mediated through interactions with specific receptors, most notably the Angiotensin II type 4 (AT4) receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[4][5] While Angiotensin IV shows the highest affinity for the AT4 receptor, it also exhibits measurable, albeit lower, affinity for the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1][2][3] Understanding the comparative binding affinities of Angiotensin II (3-8) is crucial for elucidating its physiological roles and for the development of selective therapeutic agents.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of human Angiotensin II (3-8) and other relevant angiotensin peptides for the human AT1, AT2, and AT4 receptors. The data, presented as IC50, Kd, and Ki values, has been collated from various radioligand binding assays.
| Ligand | Receptor | Affinity Metric | Value (nM) | Radioligand | Tissue/Cell Source |
| Angiotensin II (3-8) | AT1 | IC50 | >1,000 | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells expressing rat AT1 receptors |
| Angiotensin II (3-8) | AT2 | IC50 | 48.6 | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells expressing rat AT2 receptors |
| Angiotensin II (3-8) | AT4 | IC50 | 1.6 | Not Specified | Bovine aortic endothelial cell membranes |
| Angiotensin II (3-8) | AT4 | Kd | 1.33 ± 0.02 | ¹²⁵I-AIV | Guinea pig heart membranes |
| Angiotensin II (3-8) | AT4 | Kd | 1.70 ± 0.50 | ¹²⁵I-AIV | Rabbit heart membranes |
| Angiotensin II | AT1 | pKi | 8.7 | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells |
| Angiotensin II | AT2 | pKi | 9.9 | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells |
| Angiotensin III | AT1 | pKi | 7.2 | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells |
| Angiotensin III | AT2 | pKi | 9.8 | ¹²⁵I-[Sar¹,Ile⁸]AngII | HEK-293 cells |
Note: pKi values from the literature have been converted to Ki (nM) for consistency where applicable. The diversity of experimental conditions (e.g., cell lines, radioligands, and tissue origins) should be considered when comparing absolute values across different studies.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. A generalized protocol for such an assay is outlined below.
Radioligand Binding Assay for Angiotensin Receptors
-
Membrane Preparation:
-
Tissues or cells expressing the target angiotensin receptor (AT1, AT2, or AT4/IRAP) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
The homogenate undergoes centrifugation to pellet the cell membranes.[6]
-
The resulting membrane pellet is washed and resuspended in a suitable assay buffer.[6] Protein concentration is determined using a standard method like the BCA assay.[6]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II for AT1/AT2 or ¹²⁵I-Angiotensin IV for AT4) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., Angiotensin II (3-8) human TFA) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium, typically for 60-120 minutes at room temperature or 37°C.[6][7]
-
-
Separation and Detection:
-
The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[6]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[6]
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To aid in the understanding of the experimental and biological contexts, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathways of the AT4 receptor.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Elucidation of a specific binding site for angiotensin II(3-8), angiotensin IV, in mammalian heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Angiotensin II (3-8) Human TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Angiotensin II (3-8) human TFA, also known as Angiotensin IV (Ang IV), with other key angiotensin peptides. The information presented is intended to support research and drug development efforts by offering objective performance data from various bioassays, detailed experimental protocols, and a clear visualization of the associated signaling pathways.
Introduction to Angiotensin II (3-8) Human TFA
Angiotensin II (3-8) is a hexapeptide fragment of Angiotensin II and is the primary endogenous ligand for the Angiotensin IV receptor (AT4), which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP). While it is a less effective agonist at the Angiotensin II type 1 (AT1) receptor compared to Angiotensin II, Angiotensin II (3-8) exhibits distinct biological activities, including roles in cognitive function, renal vasodilation, and cardioprotection. This guide will delve into the validation of its bioactivity in key assays.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various bioassays, comparing the performance of Angiotensin II (3-8) with Angiotensin II and other relevant peptides.
Table 1: Vasoconstriction in Isolated Rat Aortic Rings
| Peptide | EC₅₀ (Concentration for 50% of maximal effect) | Maximal Response (% of KCl-induced contraction) | Reference |
| Angiotensin II | ~1 nM | 100% | [1][2] |
| Angiotensin III | ~16 nM | ~100% | [1] |
| Angiotensin II (3-8) | ~2.7 µM | ~100% | [1] |
Note: EC₅₀ values can vary depending on the specific experimental conditions.
Table 2: Aldosterone (B195564) Secretion from Adrenal Glomerulosa Cells
| Peptide | EC₅₀ (Concentration for 50% of maximal effect) | Maximal Response (% of baseline) | Reference |
| Angiotensin II | ~0.1-0.3 nM | ~300-600% | [3][4] |
| Angiotensin III | Equipोटेंट to Angiotensin II | Similar to Angiotensin II | [5] |
| Angiotensin II (3-8) | Significantly less potent than Angiotensin II | Minimal to no stimulation | [5] |
Table 3: Receptor Binding Affinity (Ki in nM)
| Peptide | AT1 Receptor | AT2 Receptor | AT4 Receptor (IRAP) | Reference |
| Angiotensin II | High Affinity (~1-10 nM) | High Affinity (~1-10 nM) | Low Affinity | [6] |
| Angiotensin II (3-8) | Low Affinity | Low Affinity | High Affinity (~1-30 nM) | [6] |
Table 4: Cognitive Enhancement in Morris Water Maze (Escape Latency)
| Treatment | Dose | Change in Escape Latency | Reference |
| Control (Vehicle) | - | Baseline | [7][8][9] |
| Angiotensin II | 0.5 μ g/side (ICV) | Increased latency (impaired memory consolidation) | [7] |
| Angiotensin II (3-8) | Dose-dependent | Decreased latency (improved memory) | [10][11] |
Signaling Pathways
The biological effects of Angiotensin II and Angiotensin II (3-8) are mediated by distinct signaling pathways initiated by their respective receptors.
Angiotensin II Signaling Pathway
Angiotensin II primarily acts through two G protein-coupled receptors: AT1 and AT2. The AT1 receptor is responsible for most of the well-known effects of Angiotensin II, including vasoconstriction and aldosterone secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin II stimulates both aldosterone secretion and DNA synthesis via type 1 but not type 2 receptors in bovine adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AT2 receptor-mediated stimulation of adrenal catecholamine release may potentiate the AT1 receptor-mediated aldosterone secretagogue action of angiotensin-II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose effect of adrenocorticotropin on aldosterone and cortisol biosynthesis in cultured bovine adrenal glomerulosa cells: in vitro correlate of hyperreninemic hypoaldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 6. Oxidized LDL enhances Gq signaling and aldosterone production by angiotensin II via the AT1-LOX-1 receptor complex in adrenal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Escape latency: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
Unraveling Specificity: A Comparative Guide to Angiotensin II (3-8) Human TFA Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in studies of the renin-angiotensin system (RAS), the specificity of analytical methods is paramount. This guide provides a comparative analysis of the cross-reactivity of Angiotensin II (3-8) human TFA, also known as Angiotensin IV, in common immunoassay platforms. Understanding the potential for cross-reactivity with other angiotensin peptides is critical for the accurate interpretation of experimental data.
Angiotensin II (3-8) is a bioactive hexapeptide fragment of Angiotensin II and a key component of the renin-angiotensin system. It is also referred to as Angiotensin IV. This peptide is involved in a range of physiological processes, acting as a less effective agonist at the Angiotensin II receptor type 1 (AT1R) compared to its precursor, Angiotensin II. Given the structural similarities among angiotensin peptides, antibodies developed for immunoassays targeting one peptide often exhibit cross-reactivity with other fragments, leading to potential inaccuracies in quantification.
Comparative Cross-Reactivity Data
Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are commonly employed to measure angiotensin peptide levels. However, the specificity of the antibodies used in these assays is a critical factor. C-terminally directed antibodies, which are often used for the detection of Angiotensin II, are known to cross-react with fragments that share the same C-terminal sequence, including Angiotensin II (3-8).[1]
The following table summarizes the cross-reactivity of various angiotensin peptides in immunoassays designed for Angiotensin II. It is important to note that the degree of cross-reactivity can vary significantly between different antibody clones and assay kits.
| Peptide | Sequence | Typical Cross-Reactivity with Anti-Angiotensin II Antibodies |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | 100% |
| Angiotensin II (3-8) (Angiotensin IV) | Val-Tyr-Ile-His-Pro-Phe | Up to 100% |
| Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | Up to 100% |
| Angiotensin-(4-8) | Tyr-Ile-His-Pro-Phe | Up to 100% |
| Angiotensin I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | < 1% |
| Angiotensin-(1-7) | Asp-Arg-Val-Tyr-Ile-His-Pro | Little to no cross-reactivity |
| Angiotensin-(1-9) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His | Little to no cross-reactivity |
Note: The cross-reactivity percentages are based on data from various sources and can differ based on the specific antibody and assay used.
Experimental Protocols for Cross-Reactivity Assessment
To ensure the accuracy of angiotensin peptide quantification, it is crucial to validate the specificity of the immunoassay. A combination of High-Performance Liquid Chromatography (HPLC) followed by RIA or ELISA is often recommended to differentiate between the various angiotensin fragments.
Protocol: Determination of Cross-Reactivity using Competitive ELISA
This protocol outlines a general procedure for assessing the cross-reactivity of an anti-Angiotensin II antibody with Angiotensin II (3-8) and other related peptides.
1. Materials:
- Microtiter plate pre-coated with a capture antibody specific for Angiotensin II.
- Angiotensin II standard.
- Angiotensin II (3-8) human TFA and other angiotensin peptides to be tested for cross-reactivity.
- Biotinylated Angiotensin II.
- Enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).
- Substrate solution (e.g., TMB).
- Stop solution.
- Wash buffer.
- Assay buffer.
2. Procedure:
- Standard Curve Preparation: Prepare a serial dilution of the Angiotensin II standard in assay buffer to create a standard curve.
- Competitor Peptide Preparation: Prepare serial dilutions of Angiotensin II (3-8) human TFA and other test peptides in assay buffer.
- Assay Reaction:
- Add a fixed concentration of biotinylated Angiotensin II to all wells except the blank.
- Add the standard dilutions or the competitor peptide dilutions to the appropriate wells.
- Incubate the plate to allow for competitive binding between the biotinylated Angiotensin II and the unlabeled peptide (standard or competitor) to the capture antibody.
- Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
- Enzyme Conjugate Addition: Add enzyme-conjugated streptavidin to each well and incubate.
- Washing: Repeat the washing step.
- Substrate Incubation: Add the substrate solution to each well and incubate in the dark for color development. The intensity of the color is inversely proportional to the amount of unlabeled peptide in the sample.
- Stopping the Reaction: Add the stop solution to each well.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Calculate the percentage of binding for each concentration of the standard and competitor peptides relative to the maximum binding (zero standard).
- Determine the concentration of each peptide that causes 50% inhibition of the maximum binding (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Angiotensin II / IC50 of test peptide) x 100
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Renin-Angiotensin System Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity.
References
A Comparative Analysis of the Pressor Effects of Angiotensin II and Angiotensin II (3-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pressor effects of Angiotensin II and its metabolite, Angiotensin II (3-8), also known as Angiotensin IV. The information presented herein is supported by experimental data to aid researchers in understanding the distinct physiological roles and potencies of these two peptides.
Introduction
Angiotensin II is a primary effector of the Renin-Angiotensin System (RAS) and is well-established as one of the most potent endogenous vasoconstrictors, playing a crucial role in blood pressure regulation.[1][2] Its metabolic breakdown product, Angiotensin II (3-8) or Angiotensin IV, has also been shown to possess biological activity, though its role in blood pressure control is markedly different from its precursor. This guide will delineate these differences through a review of their mechanisms of action, a quantitative comparison of their pressor potencies, and a detailed experimental protocol for their evaluation.
Quantitative Comparison of Pressor Effects
The pressor potencies of Angiotensin II and Angiotensin II (3-8) have been evaluated in various experimental models. The following table summarizes the key quantitative data from comparative studies.
| Parameter | Angiotensin II | Angiotensin II (3-8) / Angiotensin IV | Reference |
| Relative Vasoconstrictor Potency | High | Low (approx. 2,700-fold less potent) | [3] |
| Receptor Affinity | High affinity for AT1 and AT2 receptors | High affinity for AT4 receptors; very low affinity for AT1 and AT2 receptors | [4] |
| Pressor Effect in Rats | Potent pressor agent | Significantly less potent (a fragment, Angiotensin-(4-8), was found to be 10,000 times less potent) | [5][6] |
| Receptor for Pressor Effect | Primarily AT1 receptor | Weak pressor effects appear to be mediated by the AT1 receptor | [3] |
Mechanism of Action and Signaling Pathways
The divergent pressor effects of Angiotensin II and Angiotensin II (3-8) are a direct consequence of their differing receptor affinities and subsequent intracellular signaling cascades.
Angiotensin II Signaling Pathway
Angiotensin II exerts its potent vasoconstrictive effects primarily through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[7][8] Upon binding, the AT1 receptor activates a cascade of intracellular events, leading to smooth muscle contraction and an increase in blood pressure.[9][10]
Caption: Angiotensin II signaling pathway leading to vasoconstriction.
Angiotensin II (3-8) Signaling Pathway
Angiotensin II (3-8) primarily interacts with the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[11] The signaling pathway for its modest pressor effect is less clearly defined but is thought to involve the AT1 receptor, albeit with much lower affinity.[3] In many tissues, Angiotensin IV has been shown to have effects that are opposite to those of Angiotensin II, such as vasodilation.[12]
Caption: Angiotensin II (3-8) signaling and its modest pressor effect.
Experimental Protocols
The following section details a representative experimental protocol for comparing the pressor effects of Angiotensin II and Angiotensin II (3-8) in an in vivo animal model.
Objective: To determine and compare the dose-dependent pressor effects of intravenously administered Angiotensin II and Angiotensin II (3-8) in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane)
-
Heparinized saline
-
Angiotensin II and Angiotensin II (3-8) peptides
-
Pressure transducer and data acquisition system
-
Intravenous catheters
-
Surgical instruments
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with urethane (B1682113) (1.2 g/kg, intraperitoneally).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for continuous monitoring of mean arterial pressure (MAP).
-
Cannulate the jugular vein for intravenous administration of the peptides.
-
Allow the animal to stabilize for at least 30 minutes post-surgery until a stable baseline MAP is achieved.
-
-
Dose-Response Protocol:
-
Prepare stock solutions of Angiotensin II and Angiotensin II (3-8) in saline.
-
Administer increasing bolus doses of Angiotensin II (e.g., 1, 3, 10, 30, 100 ng/kg) intravenously.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
Following the Angiotensin II dose-response curve, allow for a washout period of at least 30 minutes.
-
Administer increasing bolus doses of Angiotensin II (3-8) (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) intravenously, following the same procedure as for Angiotensin II.
-
-
Data Analysis:
-
Record the peak change in MAP from baseline for each dose of both peptides.
-
Construct dose-response curves by plotting the change in MAP against the log of the peptide dose.
-
Calculate the ED50 (the dose that produces 50% of the maximal response) for each peptide to quantitatively compare their potencies.
-
Experimental Workflow Diagram:
Caption: Workflow for comparing the pressor effects of Angiotensin II and Angiotensin II (3-8).
Conclusion
The experimental evidence clearly demonstrates that Angiotensin II is a substantially more potent pressor agent than its metabolite, Angiotensin II (3-8). This profound difference in potency is attributed to their distinct receptor affinities and signaling mechanisms. While Angiotensin II is a primary regulator of blood pressure through strong activation of AT1 receptors, the physiological role of Angiotensin II (3-8) in blood pressure control under normal conditions is likely minimal due to its significantly lower pressor activity. However, the diverse biological functions of Angiotensin II (3-8) mediated by the AT4 receptor in other systems, such as the central nervous and renal systems, remain an active area of research. This guide provides a foundational understanding for professionals engaged in cardiovascular research and the development of novel therapeutics targeting the Renin-Angiotensin System.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin IV has mixed effects on left ventricle systolic function and speeds relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
- 7. Understanding Angiotensin II Type1 Receptor Signaling in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of Angiotensin III and Angiotensin IV Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative potencies of Angiotensin III and Angiotensin IV, two active metabolites of the renin-angiotensin system. The information presented is supported by experimental data to aid in research and drug development endeavors.
Relative Potency: A Quantitative Comparison
The biological activities of Angiotensin III and Angiotensin IV (also known as Angiotensin II (3-8)) are often compared to the principal effector of the renin-angiotensin system, Angiotensin II. The following table summarizes their relative potencies in key physiological processes.
| Parameter | Angiotensin III vs. Angiotensin II | Angiotensin IV vs. Angiotensin II | Key Findings & References |
| Vasoconstriction | Approximately 4 to 16 times less potent.[1][2][3] | Approximately 1,000 to 2,700 times less potent.[1][2][3] | Both peptides are less potent but can elicit similar maximal contractile responses as Angiotensin II in isolated blood vessels.[1][2][3] Their effects are primarily mediated by AT1 receptors.[1][2] |
| Pressor Effect (Blood Pressure) | Possesses about 40% of the pressor activity.[4][5] | Exhibits minimal pressor activity, estimated to be less than 0.1% to 0.2% of Angiotensin II's effect.[6] | Angiotensin III contributes to blood pressure regulation, while Angiotensin IV has a significantly weaker effect on systemic blood pressure.[4][5][6] |
| Aldosterone (B195564) Secretion | Exhibits 100% of the aldosterone-stimulating activity.[4][5] | Also demonstrates adrenocortical stimulating activity, though less characterized quantitatively compared to Angiotensin III.[4] | Angiotensin III is as potent as Angiotensin II in stimulating aldosterone release from the adrenal cortex.[4][5] |
| AT1 Receptor Affinity | High affinity, though may be slightly lower than Angiotensin II. | Significantly lower affinity compared to Angiotensin II and III.[7][8] | Angiotensin III is a potent ligand for the AT1 receptor.[7][8] |
| AT2 Receptor Affinity | High affinity, comparable to or even greater than Angiotensin II.[7][8] | Modest affinity, but shows selectivity for AT2 over AT1 receptors.[7][8] | Both Angiotensin III and IV can act as endogenous ligands at the AT2 receptor, with Angiotensin III showing particularly high affinity.[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of protocols commonly employed to assess the potency of these angiotensin peptides.
Vasoconstriction Assays in Isolated Vascular Rings
This ex vivo method assesses the direct effect of vasoactive substances on blood vessel tone.
-
Tissue Preparation: Segments of blood vessels, such as rat aorta or human saphenous vein, are carefully dissected and cut into rings (2-4 mm in width).[1][2][3] The endothelium may be mechanically removed to study the direct effects on smooth muscle.[1][3]
-
Mounting: The vascular rings are mounted in organ chambers filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.[1]
-
Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. They are gradually stretched to an optimal resting tension and allowed to equilibrate.
-
Cumulative Concentration-Response Curves: After equilibration, cumulative concentrations of Angiotensin III or Angiotensin IV are added to the organ bath.[1] The resulting contractile responses are recorded until a maximal effect is achieved.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., potassium chloride). The potency (often expressed as pD2 or EC50) and maximal response (Emax) are calculated from the concentration-response curves.
In Vivo Blood Pressure Measurement
This in vivo protocol measures the systemic effect of angiotensin peptides on arterial blood pressure.
-
Animal Model: Anesthetized or conscious rats are commonly used.[6][10] Catheters are inserted into a carotid artery for blood pressure measurement and into a jugular vein for intravenous administration of the peptides.
-
Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate.
-
Peptide Administration: Increasing doses of Angiotensin III or Angiotensin IV are administered intravenously.[6][10]
-
Data Acquisition and Analysis: The changes in MAP from the baseline are recorded for each dose. Dose-response curves are constructed to determine the pressor potency of each peptide.
Receptor Binding Assays
These assays determine the affinity of the angiotensin peptides for their receptors.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected to express either the AT1 or AT2 receptor are cultured.[7][8] The cell membranes are then harvested and prepared for the binding assay.
-
Competitive Binding: The cell membranes are incubated with a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) and increasing concentrations of unlabeled competitor peptides (Angiotensin III or Angiotensin IV).[7][8]
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the peptide for the receptor.
Signaling Pathways
Angiotensin III and Angiotensin IV exert their effects through distinct receptor-mediated signaling pathways.
Angiotensin III Signaling: Angiotensin III binds to both AT1 and AT2 receptors, triggering diverse intracellular responses.[5][9][11] AT1 receptor activation leads to vasoconstriction, inflammation, and cellular growth through Gq/11 protein coupling, which activates phospholipase C (PLC) and subsequently increases intracellular calcium and activates protein kinase C (PKC).[12] Conversely, AT2 receptor activation is often associated with opposing effects, including vasodilation and anti-proliferative actions, which can involve the activation of phosphatases and the nitric oxide/cGMP pathway.[13]
Angiotensin IV Signaling: The primary receptor for Angiotensin IV is the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[7] Binding of Angiotensin IV to IRAP is thought to inhibit its enzymatic activity, leading to a range of cellular effects, particularly in the central nervous system, such as improved cognitive function and regulation of cerebral blood flow.[14] Angiotensin IV also has some affinity for the AT2 receptor, suggesting it may also exert effects through this pathway.[7][9]
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Angiotensin III signaling pathways via AT1 and AT2 receptors.
Caption: Angiotensin IV signaling primarily through the AT4 receptor (IRAP).
Caption: Experimental workflow for a vasoconstriction assay.
References
- 1. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of angiotensin II and its degradation products angiotensin III and angiotensin IV in rat aorta | Semantic Scholar [semanticscholar.org]
- 3. Comparative effects of angiotensin II and its degradation products angiotensin III and angiotensin IV in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Angiotensin - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Effect of angiotensin III on blood pressure, renin-angiotensin-aldosterone system in normal and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin III/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Important role for angiotensin III and IV in the brain renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Angiotensin II (3-8) Effects: A Comparative Guide to Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data used to validate the physiological effects of Angiotensin II (3-8), also known as Angiotensin IV, through the use of specific receptor antagonists. By examining the antagonistic action on various receptors, researchers can delineate the specific pathways through which this peptide hormone exerts its effects. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and drug development in this area.
Unraveling the Multifaceted Roles of Angiotensin II (3-8)
Angiotensin II (3-8) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Initially considered an inactive metabolite, it is now recognized to have a range of biological activities, particularly in the central nervous system and the kidney. These effects are primarily mediated by its specific receptor, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] However, to conclusively attribute an observed effect to Angiotensin II (3-8) acting through a specific receptor, it is crucial to employ selective antagonists to block these effects. This guide focuses on the use of antagonists for the classical angiotensin receptors, AT1 and AT2, as well as the AT4 receptor, to validate the specific actions of Angiotensin II (3-8).
Comparative Analysis of Receptor Binding Affinities
The initial step in validating the effects of Angiotensin II (3-8) involves characterizing its binding affinity for various angiotensin receptors and comparing it with that of selective antagonists. This is typically achieved through radioligand binding assays. The following table summarizes the binding affinities (Ki or IC50 values) of Angiotensin II (3-8) and commonly used antagonists for the AT1, AT2, and AT4 receptors.
| Compound | AT1 Receptor Affinity | AT2 Receptor Affinity | AT4 Receptor Affinity |
| Angiotensin II (3-8) (Ang IV) | >1000 nM[3] | ~200-fold more selective for AT2 than AT1[4] | High affinity (e.g., Kd = 1.37 nM)[3] |
| Losartan | High affinity (potent AT1 antagonist)[5][6] | Low affinity[3] | No significant affinity[3] |
| PD-123319 | Low affinity (Ki >100 µM)[7] | High affinity (potent AT2 antagonist, IC50 ~34 nM)[8] | No significant affinity[9] |
| Divalinal-Angiotensin IV | No significant affinity[10] | No significant affinity[10] | High affinity (potent AT4 antagonist)[9][10] |
Functional Validation of Angiotensin II (3-8) Effects with Receptor Antagonists
The functional consequences of Angiotensin II (3-8) activity and its blockade by specific antagonists are critical for validating its physiological roles. The following tables present a comparative summary of experimental data from key studies.
Table 2: Effects on Renal Function
| Experimental Model | Treatment | Key Findings | Reference |
| Conscious rats | Angiotensin II (3-8) | Dose-dependent increases in mean arterial blood pressure and reductions in renal and mesenteric blood flow. | [11] |
| Conscious rats | Angiotensin II (3-8) + Losartan | Losartan abolished the pressor and vasoconstrictor responses to Angiotensin II (3-8). | [11] |
| Isolated rat proximal tubules | Angiotensin IV (0.1 pM - 1 µM) | Concentration-dependent decrease in transcellular Na+ transport. | [12] |
| Isolated rat proximal tubules | Angiotensin IV + Losartan or PD-123319 | The inhibitory effect of Angiotensin IV on Na+ transport was unaltered. | [12] |
| Isolated rat proximal tubules | Angiotensin IV + Divalinal-Angiotensin IV | The inhibitory effect of Angiotensin IV on Na+ transport was abolished. | [12] |
Table 3: Effects on Cognitive Function
| Experimental Model | Treatment | Key Findings | Reference |
| Rat hippocampal slices | Angiotensin IV | Excitatory action on hippocampal neurons of the CA1 and CA3 regions. | [10] |
| Rat hippocampal slices | Angiotensin IV + Divalinal-Angiotensin IV | Blocked the excitatory effects of Angiotensin IV. | [10] |
| Rat hippocampal slices | Angiotensin IV + Losartan | Did not block the effects of Angiotensin IV. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity of a ligand (e.g., Angiotensin II (3-8) or an antagonist) to a specific receptor.
Protocol Summary:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[13]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., 125I-Angiotensin IV) and varying concentrations of the unlabeled competitor compound (the ligand being tested).
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.[14]
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves and calculate the half-maximal inhibitory concentration (IC50), which can be converted to the inhibition constant (Ki) to reflect the binding affinity of the test compound.[13]
Measurement of Renal Blood Flow in Rats
Objective: To measure the rate of blood flow to the kidneys in response to Angiotensin II (3-8) and/or its antagonists.
Protocol Summary:
-
Animal Preparation: Rats are anesthetized, and a surgical incision is made to expose the renal artery.[15][16]
-
Flow Probe Placement: An ultrasonic flow probe is placed around the renal artery to measure blood flow velocity.[11]
-
Drug Administration: Angiotensin II (3-8) and/or the specific receptor antagonist are administered, often intravenously.
-
Data Acquisition: Renal blood flow is continuously recorded before, during, and after drug administration.
-
Data Analysis: Changes in renal blood flow from baseline are calculated and compared between different treatment groups.
Morris Water Maze Test for Spatial Learning and Memory
Objective: To assess the effects of Angiotensin II (3-8) and its antagonists on spatial learning and memory in rodents.
Protocol Summary:
-
Apparatus: A large circular pool is filled with opaque water, and a hidden platform is submerged just below the water surface.[17]
-
Training: The animal is placed in the pool and must learn to find the hidden platform using external visual cues in the room. The time taken to find the platform (escape latency) is recorded over several trials and days.[18]
-
Drug Administration: Angiotensin II (3-8) and/or the specific receptor antagonist are administered before or after the training sessions, depending on whether the study is investigating effects on learning or memory consolidation.
-
Probe Trial: After training, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.[18]
-
Data Analysis: Escape latencies during training and the time spent in the target quadrant during the probe trial are compared between different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental designs, the following diagrams are provided in the DOT language.
Caption: Signaling pathways of AT1, AT2, and AT4 receptors.
Caption: Experimental workflow for validating Angiotensin II (3-8) effects.
References
- 1. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and function of the bovine kidney epithelial angiotensin receptor subtype 4 using angiotensin IV and divalinal angiotensin IV as receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. db.cbg-meb.nl [db.cbg-meb.nl]
- 7. ahajournals.org [ahajournals.org]
- 8. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]
- 9. Characterization of the binding properties and physiological action of divalinal-angiotensin IV, a putative AT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ang II and Ang IV: Unraveling the Mechanism of Action on Synaptic Plasticity, Memory, and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiotensin IV AT4-receptor system in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. transonic.com [transonic.com]
- 16. transonic.com [transonic.com]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Angiotensin II Antibody Specificity: Cross-Reactivity with Angiotensin II (3-8)
For researchers, scientists, and drug development professionals, the precise detection of Angiotensin II (Ang II) is critical for accurate experimental outcomes. A key challenge in immunoassay-based detection is the potential for antibody cross-reactivity with structurally similar peptides, such as Angiotensin II (3-8), also known as Angiotensin IV (Ang IV). This guide provides a comparative analysis of this cross-reactivity, supported by available data, detailed experimental protocols for its assessment, and visualizations of the relevant signaling pathways.
This guide aims to equip researchers with the necessary information to select the most appropriate Angiotensin II antibody for their specific application and to design experiments that account for potential cross-reactivity, thereby ensuring the reliability and accuracy of their results.
Understanding the Peptides: Angiotensin II vs. Angiotensin II (3-8)
Angiotensin II is an eight-amino-acid peptide that is a central component of the renin-angiotensin system, playing a crucial role in blood pressure regulation and fluid and electrolyte balance. Angiotensin II (3-8), or Angiotensin IV, is a six-amino-acid fragment of Angiotensin II. While it shares a significant portion of its amino acid sequence with Angiotensin II, it interacts with a different receptor, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] The signaling pathways initiated by these two peptides are distinct, leading to different physiological effects.
Comparative Analysis of Antibody Cross-Reactivity
An ideal Angiotensin II antibody would exhibit high specificity for Angiotensin II with minimal to no cross-reactivity with Angiotensin IV and other angiotensin fragments. However, the degree of cross-reactivity can vary significantly between different antibody clones and manufacturers.
Unfortunately, specific quantitative data on the percentage of cross-reactivity of commercially available Angiotensin II antibodies with Angiotensin II (3-8) is often not readily provided in product datasheets. Many manufacturers provide qualitative statements regarding specificity. Below is a summary of such information from various suppliers of Angiotensin II ELISA kits.
| Manufacturer/Supplier | Product Example | Stated Cross-Reactivity with Angiotensin II (3-8) / Analogues |
| RayBiotech | Angiotensin II ELISA Kit | "This kit can theoretically detect all active angiotensins, including ANGI, ANGII, ANGIII and ANGIV as well as inactive angiotensinogen." |
| Elabscience | Human Ang-Ⅱ(Angiotensin Ⅱ) ELISA Kit | "No significant cross-reactivity or interference between Human Ang-Ⅱ and analogues was observed." |
| MyBioSource | Human angiotensin II (ANG-II) ELISA Kit | "No significant cross-reactivity or interference between human ANG-II and analogues was observed." |
| antibodies-online.com | Angiotensin II ELISA Kit | "No significant cross-reactivity or interference was observed." |
Note: The statements above are qualitative and do not provide specific percentages of cross-reactivity. Researchers should interpret these claims with caution and are strongly encouraged to perform their own cross-reactivity validation experiments. The lack of specificity of some commercial antibodies has been noted in the literature, highlighting the importance of independent verification.
Signaling Pathways: Angiotensin II vs. Angiotensin II (3-8)
Understanding the distinct signaling pathways of Angiotensin II and Angiotensin IV underscores the importance of using specific antibodies in research.
Angiotensin II Signaling Pathway
Angiotensin II primarily exerts its effects by binding to the AT1 and AT2 receptors, which are G-protein coupled receptors. The activation of the AT1 receptor, which mediates the majority of the well-known physiological effects of Angiotensin II, initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as vasoconstriction and aldosterone (B195564) secretion.
Caption: Angiotensin II signaling via the AT1 receptor.
Angiotensin II (3-8) / Angiotensin IV Signaling Pathway
Angiotensin IV binds to the AT4 receptor, which is the enzyme insulin-regulated aminopeptidase (IRAP). The exact signaling mechanism is not as well-defined as that of Angiotensin II. One hypothesis is that Angiotensin IV inhibits the enzymatic activity of IRAP, thereby increasing the local concentration of other peptides that are substrates for IRAP. Another proposed pathway involves the activation of downstream kinases such as PI3K/Akt and ERK1/2.
Caption: Proposed signaling pathways for Angiotensin IV via the AT4 receptor.
Experimental Protocol: Assessing Antibody Cross-Reactivity using Competitive ELISA
To quantitatively determine the cross-reactivity of an Angiotensin II antibody with Angiotensin II (3-8), a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This protocol provides a general framework that can be adapted to specific laboratory conditions and reagents.
Experimental Workflow
Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.
Detailed Methodologies
1. Materials:
- High-binding 96-well microplate
- Angiotensin II conjugated to a carrier protein (e.g., BSA or KLH) for coating
- Angiotensin II standard
- Angiotensin II (3-8) (Angiotensin IV)
- Primary antibody against Angiotensin II
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate solution (e.g., TMB for HRP)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader
2. Procedure:
- Coating: Dilute the Angiotensin II-carrier conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Competition:
- Prepare serial dilutions of the Angiotensin II standard and the Angiotensin II (3-8) peptide in assay buffer (e.g., blocking buffer).
- In separate tubes, pre-incubate a fixed, limiting concentration of the primary Angiotensin II antibody with the various concentrations of the Angiotensin II standard or Angiotensin II (3-8).
- Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
- Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
- Generate two standard curves by plotting the absorbance against the log of the concentration for both Angiotensin II and Angiotensin II (3-8).
- Determine the concentration of Angiotensin II and Angiotensin II (3-8) that causes 50% inhibition of the maximum signal (IC50).
- Calculate the percent cross-reactivity using the following formula:
Conclusion and Recommendations
The potential for cross-reactivity of Angiotensin II antibodies with Angiotensin II (3-8) is a critical consideration for researchers. Given the lack of specific quantitative data from many commercial suppliers, it is imperative that researchers:
-
Critically evaluate manufacturer's claims: Do not assume "high specificity" means zero cross-reactivity with relevant peptide fragments.
-
Perform in-house validation: Conduct competitive ELISA experiments as described above to determine the precise cross-reactivity of the chosen antibody with Angiotensin II (3-8) and other potentially interfering peptides.
-
Consider the biological context: The relative concentrations of Angiotensin II and Angiotensin II (3-8) in the experimental samples should be considered when interpreting results.
-
Report findings: When publishing research, clearly state the antibody used and the results of any cross-reactivity testing to enhance the reproducibility of the work.
By following these guidelines, researchers can ensure the accuracy and reliability of their findings in the complex and vital field of the renin-angiotensin system.
References
A Functional Comparison of Angiotensin II (3-8) and Angiotensin (1-7)
For Researchers, Scientists, and Drug Development Professionals
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis. Beyond the classical vasoconstrictor and pro-inflammatory actions of Angiotensin II (Ang II), its metabolites, Angiotensin II (3-8), also known as Angiotensin IV (Ang IV), and Angiotensin (1-7) [Ang-(1-7)], have emerged as biologically active peptides with distinct and often opposing functions. This guide provides a comprehensive functional comparison of Ang IV and Ang-(1-7), supported by experimental data, to aid in the understanding of their physiological roles and therapeutic potential.
Core Functional Differences at a Glance
Angiotensin IV and Angiotensin-(1-7) represent two distinct axes of the Renin-Angiotensin System. Ang-(1-7), acting primarily through the Mas receptor, is a key component of the "protective" arm of the RAS, counteracting many of the detrimental effects of Ang II.[1][2] In contrast, Ang IV interacts with the AT4 receptor, an insulin-regulated aminopeptidase (B13392206) (IRAP), and exerts unique effects, particularly in the central nervous system and the kidney.[3]
Quantitative Comparison of Biological Activities
The following tables summarize key quantitative data comparing the receptor binding and functional potencies of Angiotensin IV and Angiotensin (1-7). It is important to note that experimental conditions can vary between studies, affecting absolute values.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Radioligand | Preparation | Affinity (Kd/Ki/IC50) | Species | Reference |
| Angiotensin (1-7) | Mas | ¹²⁵I-Ang-(1-7) | Mas-transfected CHO cells | IC50 = 6.9 nM | - | [4](--INVALID-LINK--) |
| Mas | ¹²⁵I-Ang-(1-7) | THP-1 macrophages | Kd ≈ 250 nmol/L | Human | [4](--INVALID-LINK--) | |
| AT1 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | AT1R-transfected HEK-293 cells | Ki = 8.0 ± 3.2 nM | Human | [2] | |
| Angiotensin IV | AT4 (IRAP) | ¹²⁵I-Nle¹-Ang IV | IRAP-transfected HEK 293T cells | IC50 = 32 nM | Human | [5] |
| Mas | ¹²⁵I-Ang-(1-7) | Mas-transfected CHO cells | IC50 = 1,238 nM | - | [4](--INVALID-LINK--) | |
| AT1 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | AT1R-transfected HEK-293 cells | Modest affinity | Human | [6] | |
| AT2 | ¹²⁵I-[Sar¹,Ile⁸]Ang II | AT2R-transfected HEK-293 cells | Modest affinity | Human | [6] |
Table 2: Functional Potency
| Function | Peptide | Parameter | Value | Experimental Model | Species | Reference |
| Vasoconstriction | Angiotensin IV | EC50 | > Ang II, Ang III, Ang I | Isolated perfused kidney | Rat | [7] |
| Angiotensin (1-7) | - | No direct vasoconstriction | Isolated perfused kidney | Rat | [7] | |
| Vasodilation | Angiotensin (1-7) | - | Potentiates Bradykinin-induced vasodilation (EC50 shift) | Isolated coronary artery rings | Canine | [8] |
| Angiotensin (1-7) | - | Induces renal vasodilation | Renal artery infusion | Human | [9] | |
| Cell Proliferation | Angiotensin IV | - | Stimulates VSMC proliferation | Cultured Vascular Smooth Muscle Cells | Rat | [10] |
| Angiotensin (1-7) | - | Inhibits Ang II-induced VSMC proliferation | Cultured Vascular Smooth Muscle Cells | - | [8] | |
| Angiotensin (1-7) | - | No effect on breast cancer cell proliferation | MDA-MB-231 cells | Human | [11] | |
| Anti-inflammatory Effects | Angiotensin (1-7) | - | Ameliorates DSS-induced colitis | DSS colitis model | Mouse | [12] |
Signaling Pathways
The distinct functional profiles of Angiotensin IV and Angiotensin-(1-7) are a direct consequence of their activation of different signaling cascades.
Angiotensin (1-7) / Mas Receptor Signaling Pathway
Ang-(1-7) primarily signals through the G protein-coupled Mas receptor. Activation of the Mas receptor often leads to the production of nitric oxide (NO) and prostaglandins, contributing to its vasodilatory and anti-inflammatory effects. The pathway can involve the activation of PI3K/Akt and inhibition of the ERK1/2 pathway, which is often stimulated by Ang II.[4]
Signaling pathway of Angiotensin (1-7) via the Mas receptor.
Angiotensin IV / AT4 Receptor Signaling Pathway
Angiotensin IV binds to the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[5] The exact signaling mechanism is still under investigation, but it is thought to be distinct from classical G protein-coupled receptor pathways. Proposed mechanisms include the inhibition of IRAP's enzymatic activity, which may potentiate the effects of other neuropeptides, or direct intracellular signaling upon ligand binding.[3] In some cell types, it has been shown to increase intracellular calcium and activate MAP kinase.
Signaling pathway of Angiotensin IV via the AT4 receptor (IRAP).
Functional Comparison Workflow
The following diagram illustrates a typical experimental workflow for comparing the functional effects of Angiotensin IV and Angiotensin (1-7).
References
- 1. benchchem.com [benchchem.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 5. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of angiotensin-(1-7) and other bioactive components of the renin-angiotensin system on vascular resistance and noradrenaline release in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Anti-Inflammatory Action of Angiotensin 1-7 in Experimental Colitis | PLOS One [journals.plos.org]
In Vivo Efficacy Showdown: Angiotensin II (3-8) Presents a Nuanced Profile Compared to its Parent Peptide, Angiotensin II
For Immediate Release
A detailed comparison of the in-vivo bioactivities of Angiotensin II (3-8), also known as Angiotensin IV, and its precursor, Angiotensin II, reveals distinct physiological effects, particularly in cardiovascular and renal systems. While Angiotensin II is a potent vasoconstrictor and a key player in hypertension and cardiac remodeling, Angiotensin IV exhibits a significantly attenuated pressor response and, in some contexts, protective effects against its parent peptide's detrimental actions.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key in-vivo experimental findings, detailing methodologies, and illustrating the distinct signaling pathways of these two angiotensin peptides.
Quantitative Comparison of In Vivo Efficacy
Experimental data from various in-vivo studies highlights the functional divergence between Angiotensin II and Angiotensin IV. The following tables summarize the key quantitative findings:
Table 1: Comparative Effects on Blood Pressure
| Peptide | Animal Model | Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| Angiotensin II | Anesthetized Rats | 1 nM | Intravenous Infusion | ↑ ~30% | [1] |
| Angiotensin II (3-8) Fragment (Ang-(4-8)) | Anesthetized Rats | 10 µM | Intravenous Infusion | ↑ ~27% | [1][2] |
Note: A 10,000-fold higher concentration of the Angiotensin IV fragment was required to elicit a comparable pressor response to Angiotensin II, indicating significantly lower potency.[1][2]
Table 2: Comparative Effects on Cardiac Remodeling
| Peptide | Experimental Condition | Key Findings | Reference |
| Angiotensin II | Chronic Infusion in Rats | Induces cardiac hypertrophy and fibrosis.[3][4][5][6] | [3][4][5][6] |
| Angiotensin IV | Co-administration with Angiotensin II in isolated rat hearts | Inhibited Angiotensin II-induced cardiac cell apoptosis, cardiomyocyte hypertrophy, and proliferation and collagen synthesis of cardiac fibroblasts.[7] | [7] |
Table 3: Comparative Effects on Renal Function
| Peptide | Animal Model | Effect on Renal Blood Flow | Reference |
| Angiotensin II | Anesthetized Rats | Dose-dependent decrease in total renal blood flow.[8] | [8] |
| Angiotensin IV | Anesthetized Rats | Increases renal cortical blood flow.[9] | [9] |
Experimental Protocols
A common methodology for in-vivo comparison of these peptides involves chronic subcutaneous infusion using osmotic minipumps. This allows for sustained delivery and the study of long-term physiological effects.
Chronic Subcutaneous Infusion of Angiotensin Peptides in Rodents
Objective: To assess the long-term in-vivo effects of Angiotensin II or Angiotensin IV on cardiovascular and renal parameters.
Materials:
-
Angiotensin II or Angiotensin IV (lyophilized powder)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized angiotensin peptide in sterile saline to the desired concentration. The concentration is calculated based on the pump's flow rate, the desired dose, and the animal's body weight.
-
Pump Filling: Under sterile conditions, fill the osmotic minipumps with the prepared peptide solution according to the manufacturer's instructions.
-
Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.
-
Surgical Implantation:
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including analgesics.
-
Data Collection: At predetermined time points, measure relevant physiological parameters such as blood pressure (e.g., via tail-cuff or telemetry), heart weight (for hypertrophy assessment), and collect tissue samples for histological analysis (e.g., fibrosis) or blood and urine for renal function tests.
Signaling Pathways
The distinct in-vivo effects of Angiotensin II and Angiotensin IV are a direct consequence of their activation of different cellular signaling cascades.
Angiotensin II Signaling Pathway
Angiotensin II primarily exerts its effects through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The AT1 receptor is responsible for most of the well-known cardiovascular effects of Angiotensin II.
Caption: Angiotensin II signaling via the AT1 receptor.
Angiotensin IV Signaling Pathway
Angiotensin IV binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[13] Its signaling pathway is less characterized than that of Angiotensin II but is known to involve different downstream effectors, leading to distinct physiological outcomes.
Caption: Angiotensin IV signaling via the AT4 receptor.
Experimental Workflow for Comparative In Vivo Study
The following diagram illustrates a typical experimental workflow for comparing the in-vivo effects of Angiotensin II and Angiotensin IV.
References
- 1. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of angiotensin II and angiotensin-(4-8) on blood pressure and ANP secretion in rats -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II-induced cardiac hypertrophy and fibrosis are promoted in mice lacking Fgf16 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II mediates hypertensive cardiac fibrosis via an Erbb4-IR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin IV protects against angiotensin II-induced cardiac injury via AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal hemodynamic and tubular effects of angiotensins II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 13. Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Signal Transduction by Angiotensin II and Its Fragments
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II (Ang II), playing a well-established role in blood pressure control, fluid and electrolyte balance, and cellular growth. However, the RAS is now understood to be a more complex network, involving a series of bioactive peptide fragments derived from Ang II that exhibit distinct signaling properties and physiological effects. This guide provides a comparative analysis of the signal transduction pathways activated by Angiotensin II and its key fragments: Angiotensin III (Ang III), Angiotensin IV (Ang IV), and Angiotensin (1-7). We present a synthesis of experimental data on their receptor binding affinities and downstream signaling, detailed experimental protocols for key assays, and visual representations of the signaling cascades.
Data Presentation: Quantitative Comparison of Angiotensin Peptides
The functional effects of Angiotensin II and its fragments are dictated by their affinity for specific receptors and their ability to initiate downstream signaling cascades. The following tables summarize key quantitative data from various studies, providing a basis for comparing their biological activities.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Peptide | AT1 Receptor | AT2 Receptor | Mas Receptor | AT4 Receptor (IRAP) |
| Angiotensin II | ~0.1 - 2 | ~0.1 - 5 | No significant affinity | No significant affinity |
| Angiotensin III | ~1 - 10 | ~0.5 - 5 | No significant affinity | No significant affinity |
| Angiotensin IV | >1000 | ~100 - 500 | No significant affinity | ~1 - 10 |
| Angiotensin (1-7) | >1000 | ~100 - 300 | ~1 - 50 | No significant affinity |
Note: Ki values can vary depending on the cell type, radioligand used, and assay conditions.
Table 2: Comparative Functional Potency (EC50 in nM) for Downstream Signaling Events
| Peptide | Receptor | Downstream Effect | EC50 (nM) |
| Angiotensin II | AT1 | IP3 Production | ~1 - 10 |
| AT1 | ERK1/2 Phosphorylation | ~1 - 20 | |
| Angiotensin III | AT1/AT2 | Aldosterone (B195564) Secretion | ~1 - 10 (equipotent to Ang II) |
| Angiotensin (1-7) | Mas | Nitric Oxide Production | ~10 - 100 |
| Mas | Anti-proliferative effects | Varies by cell type | |
| Angiotensin IV | AT4 (IRAP) | Glucose Uptake | Varies by cell type |
Note: EC50 values are highly dependent on the specific cell line and experimental setup.
Signal Transduction Pathways: A Visual Guide
The diverse physiological roles of Angiotensin II and its fragments stem from their activation of distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex intracellular cascades.
Caption: Angiotensin II signaling via the AT1 receptor.
Caption: Signaling pathways of Angiotensin (1-7) and Angiotensin IV.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the signaling of angiotensin peptides.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of angiotensin peptides to their receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., AT1, AT2, Mas, or AT4).
-
Radiolabeled ligand (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II).
-
Unlabeled angiotensin peptides (Ang II, Ang III, Ang IV, Ang-(1-7)) and specific receptor antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes + radiolabeled ligand.
-
Non-specific Binding: Cell membranes + radiolabeled ligand + a high concentration of unlabeled antagonist.
-
Competition Binding: Cell membranes + radiolabeled ligand + increasing concentrations of the unlabeled test peptide.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP3) Accumulation Assay
This assay measures the production of the second messenger IP3, a hallmark of Gq-coupled receptor activation, such as the AT1 receptor.
Materials:
-
Cells expressing the receptor of interest cultured in 96-well plates.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Angiotensin peptides.
-
IP3 assay kit (e.g., ELISA or HTRF-based).
-
Lysis buffer provided with the kit.
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Culture: Seed cells in 96-well plates and grow to confluency.
-
Labeling (if using radioactive assay): Incubate cells with [³H]-myo-inositol overnight.
-
Stimulation: Wash the cells with stimulation buffer and then incubate with various concentrations of angiotensin peptides for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis: Stop the reaction by adding lysis buffer.
-
IP3 Measurement: Follow the instructions of the specific IP3 assay kit to measure the amount of IP3 in the cell lysates. This typically involves a competitive binding reaction and detection of a signal (e.g., colorimetric, fluorescent, or radioactive).
-
Data Analysis: Generate a standard curve using known concentrations of IP3. Determine the concentration of IP3 in the samples from the standard curve. Plot the IP3 concentration against the log concentration of the angiotensin peptide to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1 and ERK2.
Materials:
-
Cells expressing the receptor of interest.
-
Serum-free medium.
-
Angiotensin peptides.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to near confluency and serum-starve overnight. Treat the cells with different concentrations of angiotensin peptides for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK. Plot this ratio against the log concentration of the angiotensin peptide to determine the EC50.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of signal transduction by Angiotensin II and its fragments.
Caption: A typical experimental workflow for comparative analysis.
Conclusion
The signal transduction of Angiotensin II is multifaceted and is further complicated by the diverse actions of its metabolic fragments. While Ang II, acting primarily through the AT1 receptor, is a potent vasoconstrictor and promoter of cell growth, its fragments, such as Angiotensin (1-7), often exert counter-regulatory effects through distinct receptors like the Mas receptor. Angiotensin III retains significant biological activity, particularly in aldosterone stimulation, while Angiotensin IV interacts with the AT4 receptor (IRAP) to mediate effects on cognition and glucose metabolism. A thorough understanding of these distinct signaling pathways is crucial for the development of novel therapeutics that can selectively modulate the renin-angiotensin system for the treatment of cardiovascular and other diseases. The data and protocols provided in this guide offer a foundation for researchers to further explore the intricate signaling networks of these important bioactive peptides.
Head-to-Head Study of Angiotensin Peptides in Renal Vasodilation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and renal hemodynamics. While Angiotensin II (Ang II) is widely recognized for its potent vasoconstrictor effects, a growing body of evidence reveals a more complex and nuanced role for other angiotensin peptides in modulating renal blood flow. This guide provides a head-to-head comparison of the renal vasodilatory effects of key angiotensin peptides, supported by experimental data and detailed methodologies, to aid researchers in navigating the intricate landscape of the RAS.
Quantitative Comparison of Angiotensin Peptide Effects on Renal Blood Flow
The following table summarizes the quantitative effects of Angiotensin-(1-7), Angiotensin II, Angiotensin III, and Angiotensin IV on renal blood flow as reported in various experimental studies. It is important to note that these results are compiled from different studies with varying methodologies, and direct cross-study comparisons should be made with caution.
| Angiotensin Peptide | Species/Model | Dosage | Method of RBF Measurement | Key Findings on Renal Blood Flow (RBF) | Reference |
| Angiotensin-(1-7) | Hypertensive Humans | 0.27, 0.9, and 2.7 ng/kg/min (intrarenal) | ¹³³Xenon washout | Induced significant renal vasodilation in patients on a high-sodium diet. This effect was attenuated by low sodium intake or co-infusion with Ang II. | [1][2] |
| Anesthetized Rats (Hemorrhagic Shock) | 300 ng/kg/min | Not specified | Significantly increased RBF compared to saline control. | [3] | |
| Angiotensin II | Anesthetized Rats | 300 ng/kg/min (i.v.) | Laser-Doppler Flowmetry | Decreased renal cortical blood flow by 31%. | [1] |
| Anesthetized Rats | 30 ng/kg/min (i.v.) | Laser-Doppler Flowmetry | Decreased total renal blood flow by 27%. | [4] | |
| Angiotensin III | Anesthetized Rats | 267 ng/kg/min (i.v.) | Laser-Doppler Flowmetry | Decreased renal cortical blood flow by 20.3%. | [1] |
| Angiotensin IV | Anesthetized Rats | Dose-dependent intrarenal injection | Electromagnetic Flowmetry | Produced a biphasic response: a rapid, transient vasoconstriction followed by a more sustained vasodilation. | [5] |
| Anesthetized Rats | Renal artery infusion | Not specified | Dose-dependent increase in cortical blood flow. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key techniques used to assess renal vasodilation in the cited studies.
¹³³Xenon Washout Technique for Mean Renal Blood Flow (MRBF) Measurement
This technique is utilized to measure mean renal blood flow in humans.[1][3]
-
Patient Preparation: Patients are admitted and fasted overnight. Antihypertensive medications are typically discontinued (B1498344) weeks before the procedure to avoid interference.[1]
-
Catheterization: Under local anesthesia, the femoral artery and vein are cannulated. Catheters are advanced to the aorta and both renal veins for blood sampling and infusion.[1]
-
¹³³Xenon Administration: A bolus of ¹³³Xenon, a radioactive isotope, is infused directly into the renal artery.[1]
-
Washout Curve Recording: An extracorporeal scintillation counter is used to record the washout curves of ¹³³Xenon from the kidney.[1]
-
MRBF Calculation: The rate of washout is proportional to the mean renal blood flow, which is then calculated from the recorded curves.[1]
-
Experimental Intervention: Baseline MRBF is measured before the infusion of angiotensin peptides. The peptides are then infused intrarenally at incremental doses, and MRBF is measured at each dose to assess the vasoactive response.[1][2]
Experimental workflow for ¹³³Xenon washout technique.
Laser-Doppler Flowmetry for Regional Renal Blood Flow Measurement
This technique is employed to measure blood flow in specific regions of the kidney, such as the cortex and medulla, in animal models.[1][4][7]
-
Animal Preparation: Rats are anesthetized, and the kidney is exposed through a flank incision. The animal is placed on a heated table to maintain body temperature.[4]
-
Probe Placement: A Laser-Doppler probe is placed on the surface of the kidney for measurement of cortical blood flow (CBF) or inserted into the kidney at a specific depth to measure medullary blood flow (MBF).[4][7]
-
Stabilization: A stabilization period is allowed after probe placement to ensure stable readings.[4]
-
Blood Flow Measurement: The Laser-Doppler flowmeter emits a low-power laser beam into the tissue. The backscattered light from moving red blood cells is Doppler-shifted. The flowmeter processes this shift to provide a continuous measure of microvascular blood flow.[7][8]
-
Experimental Intervention: Baseline blood flow is recorded before the intravenous or intrarenal administration of angiotensin peptides. Changes in blood flow are continuously monitored during and after the infusion.[1][4]
Signaling Pathways in Angiotensin-Mediated Renal Vasodilation
The diverse effects of angiotensin peptides on renal vasculature are mediated by distinct signaling pathways initiated by their binding to specific receptors.
Angiotensin-(1-7) Signaling Pathway
Angiotensin-(1-7) primarily exerts its vasodilatory effects through the Mas receptor, counteracting the actions of Angiotensin II.[9] Stimulation of the Mas receptor leads to the production of nitric oxide (NO) and prostaglandins, both potent vasodilators.[3][9]
Angiotensin-(1-7) signaling pathway in renal vasodilation.
Angiotensin II, III, and IV Signaling Pathways
Angiotensin II is the primary vasoconstrictor of the RAS, acting mainly through the AT1 receptor.[10] Angiotensin III also binds to AT1 and AT2 receptors.[11][12] While its AT1 receptor interaction leads to vasoconstriction, Angiotensin III-mediated activation of the AT2 receptor can promote natriuresis and potentially vasodilation through NO production.[11][13] Angiotensin IV has a more complex signaling profile, with evidence suggesting its vasodilatory effects are mediated through AT1 receptors, distinct from the classical vasoconstrictor response, and potentially through a dedicated AT4 receptor, leading to increased cortical blood flow.[5][6]
Comparative signaling of Angiotensin II, III, and IV in the kidney.
Conclusion
The renal actions of angiotensin peptides extend far beyond the classical vasoconstrictor effects of Angiotensin II. Angiotensin-(1-7) emerges as a significant renal vasodilator, while Angiotensin III and IV exhibit more complex, and in the case of Angiotensin IV, biphasic vascular responses. Understanding the distinct signaling pathways and physiological effects of these peptides is paramount for the development of novel therapeutic strategies targeting the renin-angiotensin system for the management of hypertension and renal diseases. This guide provides a foundational overview to stimulate further targeted research into the nuanced roles of these vasoactive peptides in renal physiology and pathophysiology.
References
- 1. Effects of angiotensin on renal cortical and papillary blood flows measured by laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A laser Doppler instrument for in vivo measurements of blood flow in single renal arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurements of the renal blood flow in man with the 133 xenon wash-out technique. A description of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of angiotensin II on blood circulation in the renal medulla and cortex of anaesthetised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphasic actions of angiotensin IV on renal blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic identification of kidney angiotensin IV binding sites and angiotensin IV-induced renal cortical blood flow changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of regional blood flow in the kidney using laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of laser-Doppler flowmetry as a measure of tissue blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 13. Renin-angiotensin system-mediated nitric oxide signaling in podocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of Synthetic Angiotensin II (3-8) Human TFA
For researchers, scientists, and drug development professionals, rigorous identity confirmation of synthetic peptides is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for verifying the identity of synthetic Angiotensin II (3-8) human TFA, also known as Angiotensin IV. We present detailed experimental protocols, data presentation tables, and visual workflows to aid in the accurate characterization of this important peptide.
Angiotensin II (3-8) is a hexapeptide with the amino acid sequence Val-Tyr-Ile-His-Pro-Phe. The trifluoroacetate (B77799) (TFA) salt is a common counterion from the purification process. Accurate identification is crucial, as impurities or incorrect sequences can lead to misleading biological data. This guide focuses on three primary analytical methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Comparative Analysis of Analytical Techniques
The identity of synthetic Angiotensin II (3-8) human TFA is best confirmed using a combination of chromatographic and spectrometric techniques. Each method provides orthogonal information, contributing to a comprehensive characterization of the peptide.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity, retention time, presence of impurities | High resolution, quantitative, reproducible | Does not provide direct molecular weight or sequence information |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Molecular weight, fragmentation pattern (sequence confirmation) | High sensitivity and specificity, definitive mass determination | May not distinguish between isomers, can be suppressed by counterions like TFA |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide and quantification of constituent amino acids | Amino acid composition and ratio | Confirms the presence and relative amounts of expected amino acids | Destructive to the sample, does not provide sequence information |
Experimental Data and Protocols
Below are detailed protocols for the recommended analytical methods for confirming the identity of synthetic Angiotensin II (3-8) human TFA.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides. The retention time of the main peak should be consistent with a reference standard, and the purity is determined by the relative area of the main peak compared to impurity peaks.
Expected Results:
A successful analysis will yield a chromatogram with a major peak corresponding to Angiotensin II (3-8) and potentially some minor peaks representing impurities. The expected retention time will vary based on the specific system and conditions.
| Parameter | Expected Value |
| Retention Time | Typically between 10-20 minutes (highly dependent on specific column and gradient) |
| Purity | ≥95% for most research-grade peptides |
| Common Impurities | Deletion sequences, truncated sequences, incompletely deprotected sequences.[1] |
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Mass Spectrometry (MS)
Mass spectrometry directly measures the molecular weight of the peptide, providing strong evidence of its identity. Electrospray ionization (ESI) is a common technique for peptide analysis.
Expected Results:
The mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of Angiotensin II (3-8). The presence of the trifluoroacetate counterion may also be observed.
| Parameter | Theoretical Value (Angiotensin II (3-8)) | Observed Value (Example) |
| Monoisotopic Mass (Free Peptide) | 774.41 Da | 774.4 Da |
| Molecular Weight (with TFA) | ~888.4 g/mol (can vary with number of TFA molecules) | Varies |
| Common Adducts | [M+H]+, [M+Na]+, [M+K]+ | [M+H]+ at m/z 775.4 |
Experimental Protocol:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Infusion: The sample can be introduced directly via a syringe pump or coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan from m/z 200 to 1500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Preparation: Dissolve the peptide in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 10 µM.
Amino Acid Analysis (AAA)
AAA confirms the amino acid composition of the peptide after acid hydrolysis. This technique verifies that the correct amino acids are present in the expected ratios.
Expected Results:
The analysis should confirm the presence of Valine, Tyrosine, Isoleucine, Histidine, Proline, and Phenylalanine in equimolar ratios.
| Amino Acid | Expected Ratio | Observed Ratio (Example) |
| Valine (Val) | 1 | 1.02 |
| Tyrosine (Tyr) | 1 | 0.98 |
| Isoleucine (Ile) | 1 | 0.99 |
| Histidine (His) | 1 | 1.01 |
| Proline (Pro) | 1 | 1.00 |
| Phenylalanine (Phe) | 1 | 0.99 |
Experimental Protocol:
-
Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
Derivatization: The hydrolyzed amino acids are derivatized, for example, with phenylisothiocyanate (PITC).
-
Separation: The derivatized amino acids are separated by reversed-phase HPLC.
-
Detection: UV detection at 254 nm.
-
Quantification: The peak areas of the derivatized amino acids are compared to a standard mixture of amino acids to determine their ratios.
Visualizing the Workflow and Signaling Context
To further clarify the experimental process and the biological context of Angiotensin II (3-8), the following diagrams are provided.
By employing the methods outlined in this guide, researchers can confidently confirm the identity and purity of their synthetic Angiotensin II (3-8) human TFA, ensuring the integrity of their research and the reliability of their findings.
References
Safety Operating Guide
Safe Disposal of Angiotensin II (3-8), Human TFA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive peptides such as Angiotensin II (3-8), human TFA are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines.[1][2] Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation risk of the lyophilized powder.[3] Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant nitrile gloves. Change immediately if contaminated.[1][3] |
| Eye Protection | Safety glasses or goggles to protect against splashes.[1][3] |
| Lab Coat | Standard laboratory coat to protect skin and clothing.[1][3] |
| Respiratory Protection | Use a fume hood or biosafety cabinet when handling the powder form.[3] |
II. Step-by-Step Disposal Procedures
Due to its biological activity, this compound should never be disposed of in regular trash or poured down the drain.[1][3] All waste must be treated as chemical waste and segregated appropriately.
This category includes expired or unused lyophilized powder, contaminated vials, pipette tips, weigh boats, and contaminated PPE.
-
Collection: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]
-
Labeling: The container must be labeled with the chemical name: "this compound Waste" and any other identifiers required by your institution.
-
Storage: Store the sealed container in a designated, secure satellite accumulation area, segregated from incompatible materials.[1]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department. The final disposal method will likely be incineration.[4]
This includes reconstituted peptide solutions, cell culture media containing the peptide, and waste from experimental procedures like HPLC.
-
Collection: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Chemical Inactivation (Recommended): To mitigate biological activity, a chemical inactivation step is advised.
-
Transfer the liquid waste to a suitable container in a fume hood.
-
Add a 10% bleach solution to the liquid waste to achieve a final sodium hypochlorite (B82951) concentration between 0.5-1.0%.[4]
-
Allow the mixture to react for a minimum of 30 minutes to ensure deactivation.[4]
-
-
Neutralization: Since the original material contains trifluoroacetic acid (a strong acid), and the inactivation process may alter the pH, it is important to neutralize the waste solution. Adjust the pH to a neutral range (typically 6-8) using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic waste or a mild acid for basic waste).
-
Final Disposal: Even after inactivation and neutralization, the liquid waste should be collected in a designated hazardous waste container. Do not pour it down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized biological waste.[1][4] Arrange for pickup by your EHS department.
III. Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: For solid spills, avoid creating dust.[1] Gently cover the spill with an absorbent material. For liquid spills, contain the spill with absorbent pads.
-
Cleanup: Wearing appropriate PPE, carefully clean the area. For solid spills, gently sweep the material into a designated hazardous waste container.[1] For liquid spills, use absorbent pads to collect the material and place them in the solid hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory disinfectant or a 10% bleach solution, followed by a thorough rinsing with water.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
References
Personal protective equipment for handling Angiotensin II (3-8), human TFA
This guide provides immediate, essential safety and logistical information for handling Angiotensin II (3-8), human TFA in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2][3] The trifluoroacetic acid (TFA) salt, while facilitating high-purity peptide production, can be toxic and corrosive, causing skin burns and eye damage if direct contact occurs.[4]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1] Work in a well-ventilated area is advised.[1] A particle filter respirator may be used.[5] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for both user safety and to maintain the stability and efficacy of the peptide.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[1]
-
Personal Protective Equipment : Put on all required PPE as detailed in Table 1.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated, well-ventilated area to minimize dust creation and inhalation.[1]
-
Reconstitution : If preparing a solution, slowly add the solvent to the vial.[1] Cap the container securely before mixing to prevent spills.[1] For solubility, this compound is soluble in water.[6][7]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage Protocols:
Proper storage is essential to maintain the peptide's stability.
Table 2: Storage Conditions
| Form | Recommended Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a freezer.[5] Keep in a tightly sealed container away from moisture and light.[2][8] Allow the container to reach room temperature before opening to prevent condensation.[2][8] |
| In Solution | -20°C or -80°C | Up to 6 months at -80°C, 1 month at -20°C[6] | It is best to aliquot the peptide to avoid repeated freeze-thaw cycles.[1][2] Store at a pH of 5-6 for optimal stability.[8] Use sterile diluents for reconstitution.[2] |
Disposal Plan
Dispose of unused material and contaminated items in accordance with laboratory safety standards and local regulations.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Contaminated Materials : Dispose of contaminated gloves, vials, and other materials in the same designated chemical waste container.
-
Incineration : One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
First Aid Measures
In case of exposure, follow these immediate first aid measures.
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, seek medical attention.[3] |
| Skin Contact | In case of skin contact, wash with plenty of water.[3] If skin irritation occurs, seek medical advice. |
| Eye Contact | In case of contact with eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | If swallowed, rinse the mouth.[3] Call a doctor if you feel unwell.[3] |
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for complete details before handling any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. methodpeptides.com [methodpeptides.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
